molecular formula C9H11NO3 B1438775 1-(4-Methyl-3-nitrophenyl)ethan-1-ol CAS No. 35781-36-3

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Cat. No.: B1438775
CAS No.: 35781-36-3
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-3-nitrophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-3-nitrophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral building block in organic synthesis and medicinal chemistry.

Core Identity & Technical Specifications

This compound serves as a versatile intermediate, particularly in the synthesis of chiral amines and pharmacophores requiring a 3,4-disubstituted benzene scaffold. While often encountered as a racemic mixture during initial synthesis, the enantiopure forms (R and S) are highly valued for asymmetric synthesis.

Chemical Identity Table
Parameter Specification
Chemical Name 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Systematic Name

,4-Dimethyl-3-nitrobenzenemethanol
CAS Number (1R-isomer) 1344927-61-2
CAS Number (Racemic) Not widely listed; refer to specific enantiomers or synthesized de novo.
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Precursor CAS 5333-27-7 (4'-Methyl-3'-nitroacetophenone)
SMILES CC1=C(C=C(C=C1)C(C)O)[O-]
InChI Key Derived from structure
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in Ethanol, MeOH, DCM, EtOAc; Insoluble in Water

Chemical Characterization & Properties

Accurate identification relies on spectroscopic analysis. The presence of the nitro group at the meta position (relative to the ethyl chain) and the ortho position (relative to the methyl group) creates a distinct electronic environment.

Predicted H NMR Spectrum (400 MHz, CDCl )
  • Aromatic Region (

    
     7.5 – 8.1 ppm): 
    
    • 
       8.05 (d, 
      
      
      
      Hz, 1H):
      H-2 (Between Nitro and alkyl chain, highly deshielded).
    • 
       7.55 (dd, 
      
      
      
      Hz, 1H):
      H-6 (Adjacent to alkyl chain).
    • 
       7.35 (d, 
      
      
      
      Hz, 1H):
      H-5 (Adjacent to methyl group).
  • Benzylic Region:

    • 
       4.95 (q, 
      
      
      
      Hz, 1H):
      -CH (OH)- (Benzylic methine).
  • Aliphatic Region:

    • 
       2.60 (s, 3H):  Ar-CH 
      
      
      
      (Methyl group on ring).
    • 
       1.50 (d, 
      
      
      
      Hz, 3H):
      -CH(OH)CH
      
      
      (Methyl group of the ethyl chain).
    • 
       2.0-2.5 (br s, 1H):  -OH  (Hydroxyl proton, shift varies with concentration).
      
Infrared (IR) Spectroscopy
  • 3300–3400 cm

    
    :  Broad O-H stretch (Alcohol).
    
  • 1520–1530 cm

    
    :  Asymmetric N-O stretch (Nitro group).
    
  • 1340–1350 cm

    
    :  Symmetric N-O stretch (Nitro group).
    

Synthesis & Manufacturing Protocols

The most robust route to 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is the chemoselective reduction of its ketone precursor, 4'-Methyl-3'-nitroacetophenone (CAS 5333-27-7) . This method avoids the regioselectivity issues associated with direct nitration of 1-(p-tolyl)ethanol.

Synthesis Pathway Diagram

SynthesisPathway Ketone 4'-Methyl-3'-nitroacetophenone (CAS 5333-27-7) Intermediate Borate Complex Ketone->Intermediate Hydride Transfer Reagent NaBH4 / EtOH (0°C to RT) Reagent->Intermediate Product 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (Racemic Mixture) Intermediate->Product Acidic Workup (H3O+)

Caption: Chemoselective reduction of the ketone precursor to the target alcohol using Sodium Borohydride.

Detailed Experimental Protocol (Racemic Synthesis)

Objective: Synthesis of racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol on a 10g scale.

Reagents:

  • 4'-Methyl-3'-nitroacetophenone (10.0 g, 55.8 mmol)

  • Sodium Borohydride (NaBH

    
    ) (2.11 g, 55.8 mmol, 1.0 eq)
    
  • Absolute Ethanol (100 mL)

  • 1M HCl (for quenching)

  • Ethyl Acetate (for extraction)[1]

Procedure:

  • Preparation: Dissolve 4'-Methyl-3'-nitroacetophenone (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add NaBH

    
     (2.11 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting ketone spot disappears.

  • Quenching: Cool the mixture back to 0°C and carefully quench with 1M HCl (20 mL) until pH ~5-6.

  • Extraction: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect ~9.0–9.5 g (90–95%) of a pale yellow oil/solid.

Advanced Applications in Drug Development

This alcohol is a pivotal intermediate for synthesizing chiral amines and pharmacophores. Its primary value lies in its conversion to (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine , a chiral amine building block.

Stereoselective Conversion Workflow

ApplicationPathway Alcohol 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (Racemic) Resolution Enzymatic Kinetic Resolution (Lipase / Vinyl Acetate) Alcohol->Resolution R_Acetate (1R)-Acetate Derivative Resolution->R_Acetate Fast Reaction S_Alcohol (1S)-Alcohol (Enantiopure) Resolution->S_Alcohol Slow Reaction Amine_Conv Mesylation & Azidation (Inversion of Configuration) S_Alcohol->Amine_Conv Chiral_Amine (1R)-1-(4-Methyl-3-nitrophenyl)ethylamine (Chiral Amine Target) Amine_Conv->Chiral_Amine Reduction (H2/Pd)

Caption: Enzymatic resolution and stereochemical inversion strategy to access chiral amine derivatives.

Key Applications
  • Chiral Resolution Agents: The enantiopure alcohol can be used to resolve chiral acids or as a precursor for chiral auxiliaries.

  • Antibiotic Development: Structural analogs of Chloramphenicol often utilize the p-nitrophenyl ethanol scaffold. This methylated derivative offers steric differentiation in the binding pocket of bacterial ribosomes.

  • Polymer Chemistry: Used as a monomeric unit in the synthesis of photo-labile protecting groups or functionalized polyesters.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, specific safety protocols are mandatory.[2]

  • Explosion Hazard: While stable under standard conditions, nitro compounds can decompose violently at high temperatures. Do not distill the residue to dryness at temperatures exceeding 150°C.

  • Toxicity: Potential skin sensitizer and irritant. Use nitrile gloves and a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) to prevent slow oxidation or degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79246, 4'-Methyl-3'-nitroacetophenone (Precursor). Retrieved from [Link]

  • American Elements. (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for the organic compound 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The structural elucidation of novel or synthesized molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular framework, functional groups, and overall identity of a compound.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol consists of a toluene backbone substituted with a nitro group at position 3 and a 1-hydroxyethyl group at position 4. This specific arrangement of functional groups dictates a unique spectroscopic fingerprint.

Structure:

(Simplified 2D representation)

  • ¹H NMR : Will show distinct signals for the aromatic protons, the methine (CH-OH), the secondary methyl (CH-CH₃ ), the benzylic methyl (Ar-CH₃ ), and the hydroxyl proton. The substitution pattern on the aromatic ring will create a specific splitting pattern.

  • ¹³C NMR : Will display nine unique carbon signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry.

  • IR Spectroscopy : Will feature characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C=C and C-H) groups, as well as aliphatic C-H stretches.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to its molecular weight (181.18 g/mol ) and characteristic fragmentation patterns, including the loss of water and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for the ¹H and ¹³C NMR spectra are formulated based on established substituent chemical shift (SCS) effects and data from analogous compounds.[1]

Experimental Protocol (Typical)

A standard NMR experiment would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-(4-Methyl-3-nitrophenyl)ethan-1-ol NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer Pulse Apply Radiofrequency Pulses Spectrometer->Pulse FID Acquire Free Induction Decay (FID) Pulse->FID FT Fourier Transform (FT) FID->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Analysis Assign Signals & Interpret Spectrum Integrate->Analysis Result ¹H & ¹³C NMR Spectra Analysis->Result Final Spectrum

Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups. The aromatic region is expected to be complex due to the trisubstituted pattern.

Predicted δ (ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentRationale
~8.05d1H~2.0H-2Ortho to the nitro group, deshielded. Small coupling from meta proton H-6.
~7.55dd1H~8.0, 2.0H-6Ortho to the CH(OH)CH₃ group, coupled to H-5 and H-2.
~7.35d1H~8.0H-5Ortho to the methyl group, coupled to H-6.
~5.00q1H~6.5CH-OHMethine proton, split by the adjacent methyl group.
~2.60s3H-Ar-CH₃Benzylic methyl protons, singlet.
~2.20d (broad)1H~4.0OHHydroxyl proton, often broad, coupling may not be resolved.
~1.55d3H~6.5CH-CH₃Secondary methyl protons, doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The chemical shifts of the aromatic carbons are predicted based on additive substituent effects. The nitro group strongly deshields the carbon it is attached to (C-3), while the other carbons are influenced by the interplay of all substituents.

Predicted δ (ppm)Carbon AssignmentRationale
~149.0C-3Attached to the strongly electron-withdrawing NO₂ group.
~145.0C-1Ipso-carbon attached to the hydroxyethyl group.
~138.0C-4Attached to the methyl group.
~133.0C-6Aromatic CH.
~129.0C-5Aromatic CH.
~123.0C-2Aromatic CH, ortho to the nitro group.
~69.5C H-OHCarbon bearing the hydroxyl group, deshielded by oxygen.
~25.0CH-C H₃Secondary methyl carbon.
~21.0Ar-C H₃Benzylic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The predicted spectrum for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is based on standard correlation tables.[2][3][4]

Experimental Protocol (Typical)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid or low-melting solid, a thin film could be prepared between two salt (NaCl or KBr) plates. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Method Prepare KBr Pellet or Thin Film Sample->Method Spectrometer FTIR Spectrometer Method->Spectrometer Scan Scan Sample with IR Radiation Spectrometer->Scan Interferogram Generate Interferogram Scan->Interferogram FT Fourier Transform (FT) Interferogram->FT Spectrum Generate Absorption Spectrum FT->Spectrum Analysis Identify Characteristic Peaks Spectrum->Analysis Result IR Spectrum Analysis->Result Functional Group ID

Workflow for IR Spectroscopic Analysis.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 3200Strong, BroadO-H stretchAlcohol (-OH)
3100 - 3000MediumC-H stretchAromatic C-H
2990 - 2850MediumC-H stretchAliphatic C-H (ethyl and methyl)
1610, 1580, 1475Medium-WeakC=C stretchAromatic Ring
1530 - 1500 Strong N-O asymmetric stretch Nitro group (-NO₂) **
1360 - 1330 Strong N-O symmetric stretch Nitro group (-NO₂) **
1300 - 1000StrongC-O stretchSecondary Alcohol (C-OH)
900 - 690StrongC-H bend (out-of-plane)Aromatic ring substitution pattern

The two strong absorptions for the nitro group are highly characteristic and serve as a key confirmation of its presence.[5] The broad O-H stretch is indicative of hydrogen bonding, typical for alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity and structure. The predicted data is based on common fragmentation pathways for aromatic alcohols.[6][7]

Experimental Protocol (Typical)

The sample would be introduced into the mass spectrometer (e.g., via direct infusion or GC-MS). Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS_Workflow cluster_ion Sample Introduction & Ionization cluster_sep Mass Analysis cluster_det Detection & Spectrum Generation Sample Gaseous Sample Molecules IonSource Electron Ionization (EI) Source Sample->IonSource Ions Molecular Ion (M⁺) & Fragments IonSource->Ions Accelerator Accelerate Ions Ions->Accelerator Analyzer Separate Ions by m/z (e.g., Quadrupole) Accelerator->Analyzer Detector Ion Detector Analyzer->Detector Signal Generate Signal Detector->Signal MassSpectrum Create Mass Spectrum Signal->MassSpectrum Result Mass Spectrum MassSpectrum->Result Fragmentation Pattern

Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrum Fragmentation

The molecular formula is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 Da .

Predicted m/zIon FormulaIdentity/Loss
181[C₉H₁₁NO₃]⁺Molecular Ion (M⁺)
166[C₉H₈NO₂]⁺[M - CH₃]⁺ (Loss of the secondary methyl group)
164[C₉H₁₀NO₂]⁺[M - OH]⁺ (Loss of hydroxyl radical)
163[C₉H₉NO₂]⁺[M - H₂O]⁺ (Loss of water, common for alcohols)
136[C₈H₈O]⁺[M - NO₂]⁺ (Loss of nitro group)
121[C₈H₉]⁺[M - NO₂ - OH]⁺
91[C₇H₇]⁺Tropylium ion (rearrangement after side-chain cleavage)

The most significant fragmentation is expected to be the α-cleavage, leading to the loss of the secondary methyl group (CH₃) to form a resonance-stabilized benzylic cation at m/z 166 . This would likely be the base peak in the spectrum. The loss of water (H₂O) to give a peak at m/z 163 is also a very common pathway for alcohols.[7]

Conclusion

The combined interpretation of predicted NMR, IR, and MS data provides a cohesive and detailed spectroscopic profile for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy confirms the presence of key functional groups—hydroxyl, nitro, and aromatic rings. Mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive, albeit predicted, dataset serves as a robust benchmark for the identification and characterization of this compound in research and development settings.

References

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  • Shin, I., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4663-4673. Available at: [Link]

  • Scribd. (n.d.). IR Correlation Table. Available at: [Link]

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Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocols, thermodynamic modeling, and solvent selection criteria for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (also known as


,4-dimethyl-3-nitrobenzyl alcohol). As a functionalized nitro-aromatic alcohol, this compound serves as a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals.

Accurate solubility data is the cornerstone of process optimization—specifically for recrystallization yields , reaction kinetics , and purification efficiency . This guide provides a self-validating experimental framework to determine its solubility profile, analyzes the thermodynamic drivers (enthalpy, entropy), and offers predictive insights based on structural analogues.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute-solvent interaction requires analyzing the molecular structure of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (e.g., Methanol, Ethanol).

  • Polarity: The nitro (-NO

    
    ) group at the meta position (relative to the alkyl chain) introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile).
    
  • Hydrophobicity: The aromatic ring and the methyl substituent contribute to non-polar character, suggesting moderate solubility in esters (Ethyl Acetate) but limited solubility in aliphatic hydrocarbons (n-Heptane).

PropertyDescription
IUPAC Name 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Key Functional Groups Secondary Alcohol, Nitro, Methyl-substituted Benzene
Physical State Solid (typically pale yellow crystalline powder)

Experimental Protocols

To ensure high-precision data suitable for thermodynamic modeling, the Laser Dynamic Method (synthetic method) is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact dissolution point.

Protocol A: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (


) across a temperature range (e.g., 278.15 K to 323.15 K).

Reagents:

  • Solute: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (Purity > 99% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

Workflow:

  • Preparation: Accurately weigh a specific mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser monitoring probe (or setup a laser source and photodetector across the vessel).

  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start at a temperature well below the expected dissolution point.

  • Heating Ramp: Slowly increase the temperature (rate < 2 K/h near equilibrium) while stirring.

  • Detection: Monitor the laser intensity.

    • Suspension: Laser beam is scattered (low intensity at detector).

    • Dissolution: Solution becomes clear; laser intensity spikes to maximum.

  • Recording: Record the temperature (

    
    ) at which the laser transmittance transitions. This is the saturation temperature for the known composition.
    
  • Repetition: Repeat with varying solute/solvent ratios to cover the desired temperature range.

Visualization: Laser Dynamic Workflow

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Mixture in Jacketed Vessel Start->Mix Stir Constant Stirring Mix->Stir Laser Laser Beam Transmission Stir->Laser Heat Controlled Heating Ramp (< 2 K/h) Laser->Heat Detect Detect Transmittance Jump (Clear Point) Heat->Detect Scattering decreases Record Record T and Mole Fraction (x) Detect->Record Dissolution Complete Record->Start Next Composition Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model

Caption: Workflow for the Laser Dynamic Method to determine solid-liquid equilibrium temperatures.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to verify consistency and calculate dissolution properties.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of organic solids.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from non-linear regression.
    
  • Utility: Excellent for interpolation of solubility at unmeasured temperatures.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    
Expected Solubility Trends (Based on Analogues)

Based on data for structural analogues like 1-(4-nitrophenyl)ethanol and 1-(3-nitrophenyl)ethanone [1, 2], the expected solubility profile for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is:

Solvent ClassRepresentative SolventPredicted Solubility TrendMechanistic Driver
Polar Protic Ethanol, MethanolHigh Strong Hydrogen Bonding (Solute -OH

Solvent -OH)
Polar Aprotic Acetone, Ethyl AcetateHigh to Moderate Dipole-Dipole interactions with Nitro group
Aromatic TolueneModerate

-

stacking interactions
Non-Polar Cyclohexane, HeptaneLow Lack of specific interactions; high energy cost to break crystal lattice

Note: The dissolution process is typically endothermic (


), meaning solubility increases with temperature.

Application: Recrystallization Strategy

For purification of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from synthesis mixtures, a cooling crystallization or anti-solvent crystallization approach is recommended.

Solvent System Selection
  • Primary Solvent: Ethanol or Ethyl Acetate (High solubility at high T).

  • Anti-Solvent: Water (for Ethanol) or n-Heptane (for Ethyl Acetate).

Purification Workflow
  • Dissolution: Dissolve crude solid in minimum hot Ethanol (approx. 60°C).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Option A: Slow cooling to 0-5°C.

    • Option B: Slow addition of Water (anti-solvent) until turbidity persists, then cool.

  • Isolation: Filter crystals and wash with cold Ethanol/Water (1:1) mixture.

Recrystallization Crude Crude 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling / Anti-solvent Addition Filter->Cool Nucleate Nucleation & Crystal Growth Cool->Nucleate Isolate Filtration & Drying Nucleate->Isolate

Caption: Purification logic flow for nitro-aromatic alcohol intermediates.

References

  • Solubility of Nitro-Aromatic Analogues

    • Source: Zhang, Y., et al. "Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.
    • Relevance: Establishes solubility baselines for nitro-phenyl oxygen
  • Thermodynamic Data for 1-(4-Nitrophenyl)

    • Source: NIST Chemistry WebBook, SRD 69.
    • Relevance: Provides thermophysical property d
  • General Solubility Protocols

    • Source: NIST/TRC Web Thermo Tables (WTT).
    • Relevance: Standardized methods for reporting solubility and density d
  • Compound Identification

    • Source: PubChem Compound Summary for 1-(4-Methyl-3-nitrophenyl)ethanol.
    • Relevance: Verification of chemical structure and identifiers (CID 63365262).

Technical Guide: Synthesis of the Precursor 4-Methyl-3-Nitroacetophenone

[1]

Executive Summary

4-Methyl-3-nitroacetophenone (CAS: 5333-27-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for indole-based kinase inhibitors and anticonvulsant agents. Its structural duality—possessing both an oxidizable methyl group and a reducible nitro group—makes it a versatile "switch" molecule in medicinal chemistry.

This guide provides a rigorous, scalable protocol for the regioselective nitration of 4-methylacetophenone. Unlike generic textbook procedures, this workflow addresses the specific thermodynamic and kinetic challenges of nitrating a deactivated, sterically biased ring system. We prioritize the Mixed Acid Nitration route due to its superior atom economy and scalability compared to Friedel-Crafts alternatives.

Retrosynthetic Analysis & Strategy

The synthesis of 4-methyl-3-nitroacetophenone presents a classic problem in Electrophilic Aromatic Substitution (EAS): managing directing group conflicts to achieve regioselectivity.[1]

The Directing Group Conflict[2]
  • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position.[2]

  • Methyl Group (-CH₃): A weak electron-donating group (EDG). It activates the ring and directs ortho/para.[1][3][4]

Target Analysis:

  • Position 3: This position is meta to the acetyl group and ortho to the methyl group.[1] Both directing effects reinforce each other here.

  • Position 2: This position is ortho to the acetyl group and meta to the methyl group.[1] While electronically feasible regarding the acetyl group, it is sterically crowded and electronically disfavored by the methyl group's directing effect.

Core Protocol: Regioselective Nitration

This protocol is designed for a 300 mmol scale but can be linearly scaled with appropriate heat transfer engineering.

Reagents & Equipment Table
ComponentSpecificationQuantityMolar Eq.Role
4-Methylacetophenone >98% Purity40.0 g1.0Substrate
Sulfuric Acid (H₂SO₄) Conc. (98%)250 mLSolvent/Cat.[5][1]Solvent & Catalyst
Nitric Acid (HNO₃) 70%25.5 mL1.0Nitrating Agent
Fuming H₂SO₄ 20% free SO₃300 gCo-solventDehydrating Agent
Dichloromethane (DCM) ACS Grade500 mLN/AExtraction Solvent
Experimental Workflow

Step 1: System Preparation

  • Setup: Use a 1L three-necked round-bottom flask equipped with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Environment: The reaction must be performed in a fume hood. Nitrogen flushing is recommended to exclude moisture, which can dilute the mixed acid and reduce nitronium ion concentration.

Step 2: Substrate Solubilization (Critical Control Point)

  • Charge 250 mL of concentrated H₂SO₄ into the flask.

  • Cool the acid to -20°C using an acetone/dry ice bath or a cryostat.

  • Slowly add 40.0 g of 4-methylacetophenone.

  • Insight: The addition is exothermic.[1] Maintain internal temperature below -15°C. If the temperature spikes, stop addition immediately. High temperatures at this stage promote sulfonation byproducts.

Step 3: Preparation of Nitrating Mixture

  • In a separate beaker, pre-mix 25.5 mL of 70% HNO₃ with 300 g of 20% fuming H₂SO₄.

  • Safety: This generates significant heat. Cool the fuming sulfuric acid before adding nitric acid.

Step 4: Electrophilic Addition

  • Transfer the nitrating mixture to the addition funnel.

  • Add the acid mixture dropwise to the reaction flask over 45–60 minutes .

  • Thermodynamic Control: The internal temperature must strictly remain between -20°C and -15°C .

  • Mechanism:[5][2][6] The fuming sulfuric acid acts as a powerful dehydrating agent, shifting the equilibrium to maximize the concentration of the active electrophile, the nitronium ion (

    
    ).
    

Step 5: Quenching & Isolation

  • After addition, stir for 30 minutes at -15°C.

  • Pour the reaction mixture onto 1 kg of crushed ice/water slurry with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filter the solid and wash with cold water (3 x 200 mL) until the filtrate pH is neutral.

Step 6: Purification

  • Dissolve the crude solid in Dichloromethane (DCM).

  • Wash with 10% NaHCO₃ (to remove residual acid) and brine.

  • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Recrystallization: Recrystallize from hot hexane or a hexane/ethyl acetate mixture to yield off-white needles.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

NitrationWorkflowcluster_inputsPhase 1: Preparationcluster_reactionPhase 2: Reaction (Critical Control)cluster_workupPhase 3: Workup & PurificationRawMat4-MethylacetophenoneCoolingCool to -20°CRawMat->CoolingAcidSolvConc. H2SO4(Solvent)AcidSolv->CoolingNitratingMixHNO3 + Fuming H2SO4(Nitronium Source)AdditionControlled Addition(T < -15°C)NitratingMix->AdditionDropwiseCooling->AdditionSubstrate SolubilizedStirringPost-Rxn Stirring(30 mins)Addition->StirringQuenchQuench on IceStirring->QuenchComplete ConversionFilterFiltration & WashQuench->FilterExtractDCM Extraction &NaHCO3 WashFilter->ExtractCrystRecrystallization(Hexane)Extract->CrystProductFinal Product(>98% Purity)Cryst->ProductPure 4-Methyl-3-Nitroacetophenone

Figure 1: Step-by-step process workflow for the nitration of 4-methylacetophenone, highlighting critical temperature control points.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following physicochemical specifications.

PropertyExpected ValueMethod of Verification
Appearance Pale yellow/off-white needlesVisual Inspection
Melting Point 61°C – 62°CCapillary MP Apparatus [1]
Yield 75% – 85%Gravimetric Analysis
¹H NMR (CDCl₃) δ 2.65 (s, 3H, Ac), 2.70 (s, 3H, Ar-Me), 7.50 (d, 1H), 8.10 (dd, 1H), 8.55 (d, 1H)NMR Spectroscopy
IR Spectrum 1690 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (NO₂)FTIR

Interpretation of Data: The ¹H NMR is definitive. The aromatic region will show a specific pattern:

  • A doublet for the proton at C5 (ortho to methyl).

  • A doublet of doublets for the proton at C6 (ortho to acetyl).

  • A doublet (often appearing as a singlet due to small coupling) for the proton at C2 (between nitro and acetyl). Any significant deviation in melting point (<60°C) suggests contamination with the 2-nitro isomer or unreacted starting material.

Safety & Scale-Up Considerations

As a Senior Scientist, you must recognize that nitration reactions are among the most hazardous in industrial chemistry due to their exothermic nature and the potential for thermal runaway.

  • Thermal Runaway: The reaction is highly exothermic. On a larger scale (kg), active cooling jackets and emergency dump tanks are mandatory. The "Adiabatic Temperature Rise" must be calculated before scaling up.

  • Oxidative Hazards: Nitric acid is a strong oxidizer. Ensure no organic solvents (like acetone) are present in the reaction vessel during acid addition, as this can form explosive peroxides or ketenes.

  • Waste Management: The quenched acid waste contains significant amounts of diluted sulfuric and nitric acid. Neutralize with lime or sodium hydroxide in a controlled waste reactor before disposal.

References

  • PrepChem. (n.d.). Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79246, 1-(4-Methyl-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (1951). o-Nitroacetophenone. Org. Synth. 1951, 31, 78. (Provided for comparative context on nitroacetophenone handling). Retrieved from [Link]

Advanced Technical Guide: Substituted Nitrophenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

Substituted nitrophenylethanol derivatives represent a critical class of chiral building blocks in the pharmaceutical and agrochemical industries. Their structural core—a phenyl ring bearing a nitro group and a hydroxyethyl side chain—serves as a versatile scaffold for the synthesis of


-adrenergic receptor antagonists (beta-blockers), chiral amino alcohols, and heterocyclic pharmacophores.

This technical guide synthesizes current literature to provide a rigorous analysis of the synthesis, reactivity, and application of these derivatives. Unlike generic reviews, this document focuses on the causality of synthetic choices , comparing traditional chemo-catalytic routes with emerging biocatalytic methodologies that offer superior enantioselectivity (


).

Structural Classification & Strategic Importance

The term "substituted nitrophenylethanol" typically refers to two distinct structural isomers based on the position of the nitro group relative to the ethanol chain. This guide focuses on Type A , which is the primary precursor for bioactive amino alcohols.

  • Type A: Ring-Nitro Derivatives (e.g., 1-(4-nitrophenyl)ethanol).

    • Origin: Reduction of nitroacetophenones.[1][2]

    • Utility: Direct precursor to anilines and phenylethanolamines (e.g., Sotalol, Nifenalol).

  • Type B: Chain-Nitro Derivatives (e.g., 2-nitro-1-phenylethanol).

    • Origin: Henry Reaction (Nitroaldol) of benzaldehydes with nitromethane.

    • Utility: Precursors to

      
      -nitroalkenes and amino alcohols via chain reduction.
      
Mechanistic Significance

The nitro group (


) on the phenyl ring acts as a strong electron-withdrawing group (EWG). This electronic effect:
  • Increases the acidity of the benzylic proton, influencing oxidation rates.

  • Deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (

    
    ) if halogens are present (e.g., 4-fluoro-1-(4-nitrophenyl)ethanol).
    
  • Serves as a "masked" amine ; selective reduction of the nitro group in the presence of the alcohol is a key synthetic challenge.

Synthetic Methodologies

Chemo-Catalytic Reduction

The most direct route to 1-(nitrophenyl)ethanols is the reduction of the corresponding nitroacetophenone.

  • Reagent: Sodium Borohydride (

    
    ).[2]
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Limitation: Produces a racemic mixture (

    
    -alcohol).
    
  • Optimization: The addition of

    
     (Luche reduction) is often unnecessary due to the high reactivity of the nitro-ketone, but maintaining low temperatures (
    
    
    
    ) is critical to prevent over-reduction or side reactions involving the nitro group.
Biocatalytic Asymmetric Reduction

Modern pharmaceutical synthesis demands high enantiopurity. Biocatalysis using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) has superseded metal-ligand catalysis in many process-scale applications due to higher selectivity and lower heavy-metal contamination.

  • Enzymes: Rhodotorula mucilaginosa, Lactobacillus kefiri, and commercially engineered KREDs.

  • Cofactor Recycling: Requires

    
    . Coupled systems (e.g., Glucose Dehydrogenase/Glucose) are mandatory for economic viability.
    
  • Stereocontrol: Specific enzymes can yield

    
    - or 
    
    
    
    -enantiomers with
    
    
    .
Visualization: Biocatalytic Cycle

The following diagram illustrates the enzymatic reduction cycle coupled with cofactor regeneration.

BiocatalyticCycle Substrate Nitroacetophenone (Prochiral Ketone) Enzyme ADH / KRED (Enzyme) Substrate->Enzyme Binding Product Chiral Nitrophenylethanol (>99% ee) Enzyme->Product Reduction NAD NAD(P)+ Enzyme->NAD Oxidation NADH NAD(P)H NADH->Enzyme Cofactor Supply NAD->NADH Regeneration Cycle CoProduct Gluconolactone / Acetone NAD->CoProduct CoSubstrate Glucose / Isopropanol CoSubstrate->NAD Sacrificial H-Source

Caption: Coupled enzymatic cycle for the enantioselective reduction of nitroacetophenone using ADH and cofactor regeneration.

Experimental Protocols

Protocol A: Standard Chemical Reduction (Racemic)

Target: Synthesis of 1-(4-nitrophenyl)ethanol from 4-nitroacetophenone.

Reagents:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • Sodium Borohydride (

    
    ) (0.38 g, 10 mmol)
    
  • Methanol (30 mL)

  • 
     (1 M)
    

Methodology:

  • Dissolution: Dissolve 4-nitroacetophenone in methanol in a 100 mL round-bottom flask. Cool to

    
     using an ice bath. Rationale: Cooling minimizes the risk of reducing the nitro group and suppresses byproduct formation.
    
  • Addition: Add

    
     portion-wise over 10 minutes. Rationale: Exothermic reaction; portion-wise addition prevents thermal runaway.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane).
    
  • Quenching: Carefully add 1 M

    
     dropwise until pH ~7. Rationale: Destroys excess hydride and protonates the alkoxide intermediate.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Biocatalytic Asymmetric Reduction

Target: Synthesis of (S)-1-(4-nitrophenyl)ethanol.

Reagents:

  • Substrate: 4-Nitroacetophenone (50 mM)

  • Biocatalyst: Rhodotorula mucilaginosa whole cells (60 g/L wet weight) or commercial KRED.

  • Buffer: Phosphate buffer (100 mM, pH 6.5)

  • Co-substrate: Glucose (2% w/v)[3]

Methodology:

  • Inoculation: Suspend cells in phosphate buffer containing glucose.

  • Reaction: Add substrate (dissolved in minimal DMSO if solubility is low). Incubate at

    
     with orbital shaking (200 rpm).
    
  • Monitoring: Monitor consumption of ketone via HPLC (Chiralcel OD-H column).

  • Workup: Centrifuge to remove cells. Extract supernatant with ethyl acetate.[2]

  • Validation: Determine enantiomeric excess (

    
    ) via chiral HPLC. Expect 
    
    
    
    for optimized strains.

Reactivity & Pharmaceutical Applications[4][5][6]

The utility of nitrophenylethanol lies in its bifunctionality. The alcohol handle allows for stereochemical inversion or activation, while the nitro group is a latent amine.

Pathway to Beta-Blockers

A primary application is the synthesis of phenylethanolamine beta-blockers.

  • Activation: The chiral alcohol is converted to a leaving group (Mesylate/Tosylate).

  • Displacement: Nucleophilic displacement by an amine (e.g., isopropylamine).

  • Nitro Reduction: The nitro group is reduced to an aniline (using

    
     or 
    
    
    
    ).
  • Functionalization: The aniline is sulfonated (for Sotalol) or otherwise modified.

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Nitroacetophenone Step1 Asymmetric Reduction (KRED/NADH) Start->Step1 Intermediate1 (S)-1-(4-Nitrophenyl)ethanol Step1->Intermediate1 Step2 Activation (MsCl/TEA) & Amine Displacement Intermediate1->Step2 Intermediate2 Nitrophenylethanolamine Step2->Intermediate2 Step3 Nitro Reduction (H2, Pd/C) Intermediate2->Step3 Final Amino-Alcohol Drug Precursor (e.g., Sotalol Analog) Step3->Final

Caption: Synthetic route from nitroacetophenone to beta-blocker precursors via chiral nitrophenylethanol.

Data Summary: Catalyst Performance

The following table summarizes the efficiency of various catalytic systems for the reduction of 4-nitroacetophenone.

Catalyst SystemReaction MediumYield (%)Enantiomeric Excess (% ee)ConfigurationRef

MeOH,

950 (Racemic)-[1]
R. mucilaginosaPhosphate Buffer89.7>99.9(S)[2]
Lactobacillus kefiriAqueous/Organic9991(R)[2]
Ru/TiO2 (Hydrogenation)

, Isopropanol
97N/A*-[3]

*Note: Heterogeneous hydrogenation typically yields racemic products unless a chiral modifier is used.

References

  • Bioc

    
    -Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of 
    
    
    
    -Nitroketones
    . MDPI Catalysts, 2018.[1] Available at: [Link]
  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening . ResearchGate. Available at: [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 . NIH PubMed Central. Available at: [Link]

  • (R)-1-(3-nitrophenyl)ethanol Compound Summary . PubChem.[4] Available at: [Link]

Sources

Technical Safety & Toxicology Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a chiral secondary alcohol primarily utilized as a pharmaceutical intermediate. It serves as a scaffold for kinase inhibitors and receptor modulators. Due to the presence of a nitro-aromatic moiety, this compound presents specific toxicological risks—most notably potential genotoxicity and skin/eye irritation.

This guide provides a risk-based safety assessment. Where direct empirical data is absent for this specific intermediate, Read-Across methodologies using structurally validated surrogates (e.g., 1-(4-nitrophenyl)ethanol and 4-methyl-3-nitroacetophenone) are employed to establish conservative safety margins.

Chemical Identification
ParameterDetails
IUPAC Name 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Common Synonyms

-Methyl-4-methyl-3-nitrobenzenemethanol; 3-Nitro-4-methyl-

-methylbenzyl alcohol
CAS Number 1344927-61-2 (R-isomer); Generic/Racemate often referenced by structure
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
SMILES CC(O)C1=CC(=O)=C(C)C=C1
Calculated LogP ~2.17 – 2.50 (Moderate Lipophilicity)

Hazard Identification (GHS & CLP)

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and surrogate data from 1-(4-nitrophenyl)ethanol and 1-(4-methyl-3-nitrophenyl)ethanone, the following GHS classifications are assigned for risk management.

Predicted GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Skin Irrit. 2).

    • H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[1]

    • H341: Suspected of causing genetic defects (Muta. 2) — Precautionary assignment due to nitro-aromatic alert.

Structural Alerts (Toxicophores)

The molecule contains a Nitro group (-NO


)  attached to an aromatic ring.
  • Risk: Nitro-aromatics are frequently reducible by bacterial and mammalian nitroreductases to hydroxylamines (-NHOH) and amines (-NH

    
    ).
    
  • Mechanism: N-hydroxylamines can form nitrenium ions that covalently bind to DNA (guanine residues), leading to mutagenesis.

  • Assessment: Treat as a Potentially Genotoxic Impurity (PGI) until an Ames test proves negative.

Toxicological Profile & Metabolic Fate

Metabolic Pathways

Understanding the metabolic fate is critical for predicting downstream toxicity. The secondary alcohol moiety is likely oxidized to a ketone, while the nitro group undergoes reduction.

MetabolicPathways Parent 1-(4-Methyl-3-nitrophenyl) ethan-1-ol (Parent) Ketone 1-(4-Methyl-3-nitrophenyl) ethanone (Oxidation Product) Parent->Ketone ADH/CYP450 (Oxidation) Glucuronide O-Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT (Phase II) Amine 1-(3-Amino-4-methylphenyl) ethan-1-ol (Reduction Product) Parent->Amine Nitroreductase (Anaerobic/Hepatic) Hydroxylamine N-Hydroxylamine Intermediate (Genotoxic Risk) Amine->Hydroxylamine Partial Oxidation DNA Adducts DNA Adducts Hydroxylamine->DNA Adducts Electrophilic Attack

Figure 1: Predicted metabolic pathways. The oxidation to ketone (red) and glucuronidation (green) are detoxification routes, while nitro-reduction (yellow) presents a genotoxic risk vector.

Genotoxicity Assessment
  • In Silico Prediction: Positive for Ames mutagenicity in Salmonella typhimurium strains TA98/TA100 (with S9 activation) due to the nitro group.

  • Read-Across: The analog 4-nitrotoluene is a known mutagen. The presence of the ethanol side chain may modulate this, but safety protocols must assume mutagenicity.

  • Actionable Limit: If used as an intermediate in the final drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels (e.g., <1.5 µ g/day ) unless empirical data proves otherwise.

Acute Toxicity
  • Oral LD50 (Predicted): 500 – 2000 mg/kg (Rat). Based on the ketone precursor 1-(4-methyl-3-nitrophenyl)ethanone which exhibits moderate oral toxicity.

  • Irritation: The benzylic alcohol functionality, combined with the nitro group, is predicted to be a moderate skin and severe eye irritant.

Occupational Health & Safety (OHS) Protocols

Occupational Exposure Banding (OEB)

Given the potential genotoxicity and lack of chronic data, a conservative banding approach is required.

CriteriaClassification
OEB Assignment Band 3 / Band 4 (Intermediate Potency/Genotoxic Potential)
OEL (Target) 1 – 10 µg/m³ (8-hour TWA)
Containment Isolator or Split Butterfly Valve (SBV) required for solid handling.
Handling & PPE Strategy
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if handling open powder outside an isolator.

  • Dermal: Double nitrile gloves (min thickness 0.11 mm). Permeation time for nitro-aromatics is often <4 hours; change gloves every 2 hours.

  • Engineering Controls: All weighing and charging must occur within a Vented Balance Enclosure (VBE) or Glovebox .

Experimental Validation Protocols

To move from "Predicted" to "Confirmed" safety data, the following assays are mandatory.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm or refute the genotoxic potential of the nitro group.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.

  • Concentrations: 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Conduct with (+S9) and without (-S9) rat liver homogenate.

  • Success Criteria:

    • Negative: No dose-dependent increase in revertant colonies >2x solvent control.

    • Positive: Dose-dependent increase observed. Action: Implement strict genotoxic impurity controls (ppm levels) in downstream processing.

Protocol: HPLC Purity & Stability Method

Purpose: Ensure safety by quantifying impurities (e.g., the ketone precursor).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm .

  • Rationale: The nitro group provides a strong chromophore at 254 nm. Monitoring the ketone impurity (which has a distinct UV max) is essential as it is more reactive/irritating.

Environmental Fate[5]

  • Biodegradability: Nitro-aromatics are generally resistant to rapid biodegradation.

  • Aquatic Toxicity: Predicted LC50 (Fish, 96h) ~10-100 mg/L.

  • Disposal: Do not release to drains. Incineration at >1000°C with NOx scrubbing is the only acceptable disposal method due to the nitrogen content.

Safety Decision Logic

Use this workflow to determine the handling requirements for your specific batch size.

SafetyLogic Start Start: New Batch of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol AmesData Is Ames Test Data Available? Start->AmesData CheckResult Result Negative? AmesData->CheckResult Yes Band4 Treat as OEB 4 (Genotoxic) Full Containment (Isolator) AmesData->Band4 No (Default Conservative) CheckResult->Band4 No (Mutagenic) Band3 Treat as OEB 3 (Harmful) Vented Enclosure (VBE) CheckResult->Band3 Yes (Non-mutagenic)

Figure 2: Decision tree for assigning Occupational Exposure Bands (OEB) based on genotoxicity data availability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 592376, 1-(4-Nitrophenyl)ethanol. Retrieved from [Link]

  • U.S. EPA CompTox Chemicals Dashboard. Ethanone, 1-(4-methyl-3-nitrophenyl)- (CAS 5333-27-7).[1] Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Structural Alerts for Mutagenicity and Carcinogenicity. Chemical Reviews.
  • ECHA (European Chemicals Agency). C&L Inventory: 1-(4-nitrophenyl)ethanol. Retrieved from [Link]

Sources

Methodological & Application

"synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from 4-methyl-3-nitroacetophenone"

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a comprehensive guide for the chemoselective synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from 4-methyl-3-nitroacetophenone. The targeted reduction of the ketone functionality in the presence of a nitro group is achieved using sodium borohydride, a mild and selective reducing agent. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction

The selective transformation of one functional group in a polyfunctional molecule is a cornerstone of modern organic synthesis. 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a valuable synthetic intermediate, incorporating both a secondary alcohol and a nitroaromatic moiety. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which is a common functional group in many pharmaceutical compounds.

The primary challenge in this synthesis is the selective reduction of the ketone to a secondary alcohol without affecting the nitro group. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, sodium borohydride (NaBH₄) offers the requisite chemoselectivity.[1][2][3] This protocol leverages the milder reactivity of NaBH₄ to achieve the desired transformation efficiently.

Mechanistic Rationale

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] The reaction mechanism can be described in two main stages:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 4-methyl-3-nitroacetophenone, breaking the carbon-oxygen π-bond. This results in the formation of a tetra-alkoxyborate intermediate.

  • Protonation/Workup: In the second step, a protic solvent (like methanol or ethanol used in the reaction) or an aqueous acid workup provides a proton to the newly formed alkoxide, yielding the final alcohol product, 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.[6][7]

The chemoselectivity of NaBH₄ is attributed to its moderate reducing power. It is a less potent hydride donor compared to LiAlH₄ and, therefore, does not typically reduce less reactive functional groups such as nitro groups, esters, or carboxylic acids under standard conditions.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

SynthesisWorkflow Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reagents: - 4-Methyl-3-nitroacetophenone - Methanol - Sodium Borohydride Dissolve Dissolve Ketone in Methanol Reagents->Dissolve Cool Cool Solution (Ice Bath) Dissolve->Cool Add_NaBH4 Slowly Add NaBH₄ Cool->Add_NaBH4 Stir Stir at 0°C Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Evaporate Remove Methanol (Rotary Evaporator) Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Characterize Characterize Product: - NMR - IR - Mass Spectrometry Purify->Characterize

Caption: Workflow for the synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Methyl-3-nitroacetophenone≥98%e.g., Thermo Fisher5333-27-7
Sodium Borohydride (NaBH₄)≥98%e.g., Sigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrouse.g., Fisher Sci67-56-1
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR141-78-6
HexanesACS Gradee.g., VWR110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., VWR7757-82-6
Deionized WaterN/AIn-house7732-18-5
Silica Gel (for chromatography)60 Å, 230-400 meshe.g., MilliporeSigma7631-86-9
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄e.g., MilliporeSigmaN/A

4.2 Safety Precautions

  • Sodium Borohydride (NaBH₄): Corrosive and toxic if swallowed.[8] It reacts with water and acids to produce flammable hydrogen gas.[9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid contact with water and ensure all glassware is dry.[9]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • 4-Methyl-3-nitroacetophenone: May cause skin, eye, and respiratory irritation.[13] Handle with appropriate PPE.

4.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroacetophenone (1.79 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol) to the solution in small portions over 15-20 minutes.[14] Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate.[1][15] The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), slowly and carefully quench the reaction by adding deionized water (20 mL) dropwise while still in the ice bath to decompose any excess NaBH₄.[14]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(4-methyl-3-nitrophenyl)ethan-1-ol as a solid. Determine the yield and characterize the product.

4.4 Expected Results

ParameterExpected Value
Starting Material 4-Methyl-3-nitroacetophenone (1.79 g)
Product 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Theoretical Yield 1.81 g
Typical Yield 85-95%
Appearance Pale yellow solid
Molecular Formula C₉H₁₁NO₃[16]
Molecular Weight 181.19 g/mol

Product Characterization

The identity and purity of the synthesized 1-(4-methyl-3-nitrophenyl)ethan-1-ol should be confirmed using standard analytical techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 7.5-8.5 ppm.

    • The benzylic proton (-CHOH) will appear as a quartet around δ 5.0 ppm.

    • The methyl group on the aromatic ring will be a singlet around δ 2.6 ppm.

    • The methyl group of the ethyl alcohol side chain will be a doublet around δ 1.5 ppm.

    • The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons will appear in the range of δ 120-150 ppm.

    • The carbon bearing the hydroxyl group (-CHOH) will be around δ 70 ppm.

    • The two methyl carbons will appear at distinct upfield shifts (around δ 20-25 ppm).

5.2 Infrared (IR) Spectroscopy

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group.

  • C-H stretching vibrations for aromatic and aliphatic protons will be observed around 3100-2850 cm⁻¹.

5.3 Mass Spectrometry (MS)

  • The mass spectrum (e.g., ESI+) should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 182.08.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient NaBH₄; Low reaction temperature.Add a slight excess of NaBH₄. Allow the reaction to stir for a longer duration or warm to room temperature after the initial phase at 0°C. Monitor closely by TLC.
Low Yield Inefficient extraction; Product loss during purification.Ensure thorough extraction with an adequate volume of solvent. Optimize column chromatography conditions to minimize product loss.
Presence of Starting Material Incomplete reaction; Inefficient quenching.Re-run the reaction with a slight excess of the reducing agent and ensure sufficient reaction time. Ensure quenching is complete before workup.
Side Product Formation Over-reduction (unlikely with NaBH₄).This is rare for this specific transformation with NaBH₄. If observed, it may indicate a contaminated reducing agent or starting material. Re-verify reagent purity.

Conclusion

This application note details a reliable and efficient protocol for the chemoselective reduction of 4-methyl-3-nitroacetophenone to 1-(4-methyl-3-nitrophenyl)ethan-1-ol using sodium borohydride. The procedure is straightforward, high-yielding, and employs readily available reagents, making it suitable for both academic and industrial research settings. The provided guidelines for reaction execution, safety, and product analysis will enable researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
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"asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Asymmetric Synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The precise three-dimensional arrangement of atoms in these molecules is often critical to their function. Asymmetric synthesis, a field dedicated to producing a specific stereoisomer of a chiral molecule, is therefore of paramount importance.[3][4] This application note provides a detailed guide to the asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol, a valuable chiral intermediate. The primary focus will be on the enantioselective reduction of the prochiral ketone, 4'-methyl-3'-nitroacetophenone.[5] Two powerful and widely employed methods will be detailed: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, and a biocatalytic approach employing a ketoreductase (KRED) enzyme.

The CBS reduction is a highly reliable and versatile chemical method for the enantioselective reduction of a wide array of ketones.[6][7][8] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to achieve high levels of stereocontrol.[6][7][8][9] Biocatalysis, on the other hand, offers an environmentally friendly alternative, often operating under mild reaction conditions with exceptional selectivity.[1][10][11] Ketoreductases, in particular, are increasingly used for the synthesis of chiral alcohols due to their high enantioselectivity.[12][13][14]

This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for these synthetic transformations.

PART 1: Scientific Principles & Rationale

The core of this synthesis is the stereoselective reduction of the carbonyl group in 4'-methyl-3'-nitroacetophenone. The two planar faces of the ketone are termed enantiotopic; the addition of a hydride (H⁻) from either face results in the formation of one of two enantiomers, (R)- or (S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol. The goal of asymmetric synthesis is to selectively deliver the hydride to one of these faces.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability and high enantioselectivity.[15] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline.[16]

Mechanism of Action:

The catalytic cycle of the CBS reduction can be broken down into a few key steps:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane (BH₃), which is the stoichiometric reducing agent.[6] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6][15]

  • Ketone Coordination: The prochiral ketone, 4'-methyl-3'-nitroacetophenone, then coordinates to the now more Lewis-acidic boron atom of the catalyst.[15] The catalyst's chiral framework directs the ketone to bind in a specific orientation to minimize steric hindrance.[17]

  • Intramolecular Hydride Transfer: A hydride ion is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[15][17] This intramolecular transfer is highly face-selective, leading to the formation of the desired chiral alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH₃-THF Borane->Complex TransitionState Six-membered Transition State Complex->TransitionState Ketone Coordination Ketone 4'-Methyl-3'-nitroacetophenone Ketone->TransitionState ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex Intramolecular Hydride Transfer ProductComplex->Catalyst Catalyst Regeneration Alcohol (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol ProductComplex->Alcohol Acidic Workup

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity.[12][13] This approach is often considered a "green" alternative to traditional chemical methods.[10][11]

Mechanism of Action:

  • Cofactor and Substrate Binding: KREDs require a nicotinamide cofactor, typically NADPH or NADH, as the source of the hydride.[18] The enzyme's active site possesses specific binding pockets for both the cofactor and the ketone substrate.

  • Stereoselective Hydride Transfer: The three-dimensional structure of the active site precisely orients the ketone substrate relative to the cofactor. This precise positioning ensures that the hydride is delivered to only one of the two enantiotopic faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.

  • Product Release and Cofactor Regeneration: Once the reduction is complete, the chiral alcohol product and the oxidized cofactor (NADP⁺ or NAD⁺) are released from the active site. For the reaction to be catalytic in terms of the enzyme, a cofactor regeneration system is often employed. This can be achieved using a sacrificial alcohol, such as isopropanol, and a second enzyme like a glucose dehydrogenase (GDH).[18]

KRED_Workflow cluster_1 Biocatalytic Reduction Workflow Ketone 4'-Methyl-3'-nitroacetophenone KRED Ketoreductase (KRED) Ketone->KRED NADP NADP⁺ (Oxidized Cofactor) KRED->NADP Alcohol (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol KRED->Alcohol NADPH NADPH (Cofactor) NADPH->KRED RegenSystem Cofactor Regeneration (e.g., GDH/Glucose) NADP->RegenSystem RegenSystem->NADPH Regeneration

Figure 2: General workflow for a ketoreductase-mediated asymmetric reduction.

PART 2: Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Borane-THF complex is flammable and reacts with water; handle under an inert atmosphere.

Protocol for CBS Reduction

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • 4'-Methyl-3'-nitroacetophenone[5]

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[19]

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, e.g., 1 mmol for a 10 mmol scale reaction).

  • Catalyst Activation: Add anhydrous THF (e.g., 20 mL for a 10 mmol scale) and cool the solution to 0 °C in an ice bath. To this, slowly add the borane-THF complex (0.6 eq, e.g., 6 mmol). Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 4'-methyl-3'-nitroacetophenone (1.0 eq, e.g., 10 mmol) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20] The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully and slowly add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[19]

Protocol for Biocatalytic Reduction using a Ketoreductase

Materials:

  • Ketoreductase (KRED) selective for the (R)-alcohol (commercially available kits often include the enzyme, cofactor, and regeneration system)

  • 4'-Methyl-3'-nitroacetophenone

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as a cosolvent and for cofactor regeneration if a specific dehydrogenase is not used)

  • NADP⁺ or NAD⁺ (cofactor)

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (if required by the KRED kit)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer. If using a commercial kit, follow the manufacturer's instructions for preparing the buffer and adding the KRED, cofactor, and regeneration system components.

  • Substrate Addition: Dissolve 4'-methyl-3'-nitroacetophenone in a minimal amount of a water-miscible cosolvent like isopropanol or DMSO to aid solubility, and add it to the reaction mixture. The final concentration of the cosolvent should typically be low (e.g., 1-5% v/v) to avoid denaturing the enzyme.

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the specific KRED (often 25-37 °C) with gentle agitation (e.g., on an orbital shaker).

  • Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to determine both the conversion of the starting material and the enantiomeric excess (ee) of the product.[20][21]

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Extraction and Purification: Vigorously mix the quenched reaction and separate the aqueous and organic layers. Extract the aqueous layer with additional portions of ethyl acetate (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by flash column chromatography.

PART 3: Data Analysis and Expected Results

The success of the asymmetric synthesis is evaluated based on the chemical yield and the enantiomeric excess (ee) of the product.

Yield Calculation:

Yield (%) = (Actual yield / Theoretical yield) x 100

Enantiomeric Excess (ee) Determination:

The ee is a measure of the stereoselectivity of the reaction and is determined by chiral HPLC or chiral GC.

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively.

Table 1: Comparison of Synthetic Methods

ParameterCBS ReductionBiocatalytic (KRED) Reduction
Catalyst Chiral OxazaborolidineKetoreductase Enzyme
Reducing Agent Borane (BH₃)NADPH/NADH (Cofactor)
Typical Solvents Anhydrous organic solvents (e.g., THF)Aqueous buffer (often with a cosolvent)
Reaction Temperature Low to ambient (-78 °C to 25 °C)Ambient to slightly elevated (25-40 °C)
Typical Reaction Time 1-4 hours12-48 hours
Expected Yield 85-95%70-99%
Expected ee >95%>99%
Work-up Involves quenching with acid/base and extractionTypically straightforward extraction
Key Advantages Broad substrate scope, predictable stereochemistryHigh enantioselectivity, mild conditions, environmentally friendly
Key Considerations Requires anhydrous conditions, stoichiometric boraneEnzyme stability and cost, substrate solubility in water

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with ketoreductases are highly effective methods for the asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The choice of method will depend on factors such as the desired scale of the reaction, available equipment, and cost considerations. The CBS reduction offers a rapid and highly predictable route, while the KRED approach provides an exceptionally selective and environmentally benign alternative. The detailed protocols and principles outlined in this application note should serve as a valuable resource for researchers engaged in the synthesis of this and other chiral molecules.

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2024, from [Link]

Sources

Application Note: Enantioselective Reduction of 4-Methyl-3-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The enantioselective reduction of 4-methyl-3-nitroacetophenone is a critical transformation in the synthesis of next-generation ALK inhibitors (e.g., Ceritinib analogs) and other chiral pharmacophores. The resulting chiral alcohol, 1-(4-methyl-3-nitrophenyl)ethanol , serves as a stereochemical anchor for subsequent coupling reactions.

Key Challenges:

  • Chemoselectivity: The nitro group (

    
    ) is susceptible to reduction under standard hydrogenation conditions (e.g., 
    
    
    
    ), leading to aniline impurities.
  • Enantiopurity: Pharmaceutical intermediates typically require

    
     enantiomeric excess (ee) to avoid costly downstream chiral resolution.
    
  • Sterics: The ortho-methyl group relative to the nitro moiety introduces steric bulk that can influence catalyst binding kinetics.

This guide details two validated protocols: Biocatalytic Reduction (KRED) for maximum selectivity and Asymmetric Transfer Hydrogenation (ATH) for chemical scalability.

Reaction Scheme & Pathway Analysis

The transformation involves the stereoselective addition of hydride to the prochiral ketone face.

ReactionScheme Substrate 4-Methyl-3-Nitroacetophenone (Prochiral Ketone) Catalyst Catalyst System (KRED or Ru-TsDPEN) Substrate->Catalyst Binding Product Chiral Alcohol (S)- or (R)-1-(4-methyl-3-nitrophenyl)ethanol Catalyst->Product Hydride Transfer (Chemoselective) SideProduct Impurity: Amino-alcohol (Over-reduction) Catalyst->SideProduct Non-selective Conditions (Avoid)

Figure 1: Reaction pathway highlighting the critical divergence between chemoselective ketone reduction and unwanted nitro reduction.

Method A: Biocatalytic Reduction (Ketoreductase/KRED)[1][2]

Expert Insight: Biocatalysis is the preferred method for this substrate because enzymes (KREDs) operate under mild aqueous conditions (pH 7.0, 30°C) that are completely inert to the nitro group. Furthermore, KREDs can be selected to provide either (R) or (S) enantiomers with


 ee.
System Components[3][4][5][6]
  • Enzyme: Engineered Ketoreductase (KRED).

  • Cofactor: NADPH or NADH (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (oxidizes glucose to gluconolactone to regenerate NADPH).

Protocol: Screening to Scale-Up
Step 1: Buffer Preparation

Prepare a 100 mM Potassium Phosphate Buffer (KPi), pH 7.0 :

  • Dissolve

    
    
    
    
    
    in
    
    
    deionized water.
  • Adjust pH to 7.0 using

    
    .
    
  • Add

    
    
    
    
    
    (cofactor stabilizer).
  • Dilute to

    
    .
    
Step 2: Reaction Setup (1 g Scale)
  • Substrate Solution: Dissolve

    
     of 4-methyl-3-nitroacetophenone in 
    
    
    
    DMSO (or IPA). Note: High DMSO tolerance is KRED-dependent; keep final DMSO
    
    
    v/v if possible.
  • Cofactor Mix: In the main reaction vessel, add

    
     of KPi buffer.
    
  • Add

    
     D-Glucose (approx. 1.5 eq).
    
  • Add

    
     NADP+ (catalytic).
    
  • Add

    
     GDH (recycling enzyme).
    
  • Initiation: Add

    
     of KRED enzyme powder. Stir gently to dissolve.
    
  • Add the Substrate Solution dropwise.

  • Incubation: Stir at

    
     at 
    
    
    
    . Monitor pH; maintain pH 7.0 using an auto-titrator with
    
    
    (gluconic acid production lowers pH).
Step 3: Workup[1]
  • After 24 hours (or when conversion

    
     by HPLC), add 
    
    
    
    Ethyl Acetate (EtOAc).
  • Filter through a Celite pad to remove protein emulsion.

  • Separate phases. Wash organic phase with brine (

    
    ).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Method B: Asymmetric Transfer Hydrogenation (ATH)[8]

Expert Insight: For labs without biocatalysis capabilities, Ru-catalyzed ATH is the standard chemical alternative. We utilize the Noyori-Ikariya catalyst system. Unlike high-pressure hydrogenation (


), ATH uses a hydrogen donor (Formic Acid/TEA) which is kinetically much slower at reducing nitro groups, ensuring high chemoselectivity for the ketone.
Catalyst Selection[4][5]
  • Catalyst:

    
    
    
  • Hydrogen Source: Formic Acid / Triethylamine (

    
     azeotrope).
    
  • Selectivity: The

    
    -ligand typically yields the 
    
    
    
    -alcohol (check specific interaction as sterics of the nitro group can invert expected induction).
Protocol (Chemical Synthesis)
Step 1: Catalyst Preparation (In Situ)

Perform under Nitrogen/Argon atmosphere.

  • In a Schlenk flask, charge

    
     (
    
    
    
    ,
    
    
    ) and
    
    
    (
    
    
    ,
    
    
    ).
  • Add

    
     anhydrous DMF or 
    
    
    
    .
  • Heat at

    
     for 20 mins (if DMF) or stir at RT for 1 hour. The solution turns deep red-orange.
    
Step 2: Reaction[2][3]
  • Dissolve 4-methyl-3-nitroacetophenone (

    
    , 
    
    
    
    ) in
    
    
    of the Formic Acid/TEA (
    
    
    ) mixture.
  • Degas the substrate solution by sparging with nitrogen for 10 mins.

  • Transfer the catalyst solution to the substrate mixture via cannula/syringe.

  • Stir at

    
    .
    
    • Critical Control: Do not heat above

      
       to prevent nitro reduction.
      
  • Monitor by TLC/HPLC. Reaction typically completes in 12–24 hours.

Step 3: Quenching & Isolation
  • Dilute with water (

    
    ).
    
  • Extract with EtOAc (

    
    ).
    
  • Wash combined organics with saturated

    
     (to remove formic acid) and brine.
    
  • Dry (

    
    ) and concentrate.
    

Analytical Controls & Data Interpretation

HPLC Method for ee Determination
  • Column: Chiralcel OD-H or AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (Nitro group provides strong absorbance).

  • Temperature:

    
    .
    
Data Summary Table
ParameterBiocatalysis (KRED)Chemical ATH (Ru)
Enantiomeric Excess (ee)


Conversion


Nitro Tolerance Excellent (Inert)Good (Temp. dependent)
Green Chemistry High (Water based)Moderate (Organic solvents)
Cost Driver Enzyme (reusable)Ru-Catalyst (single use)

Workflow Visualization

Workflow cluster_KRED Method A: KRED (Biocatalysis) cluster_ATH Method B: Ru-ATH (Chemical) Start Start: 4-methyl-3-nitroacetophenone KRED_Prep Buffer + GDH/Glucose + KRED Enzyme Start->KRED_Prep ATH_Prep Ru(p-cymene) + Ligand + FA/TEA Mix Start->ATH_Prep KRED_Rxn Reaction: 30°C, pH 7 (24 Hours) KRED_Prep->KRED_Rxn Analysis HPLC Analysis (Chiralcel OD-H) KRED_Rxn->Analysis ATH_Rxn Reaction: 25°C, N2 atm (12-24 Hours) ATH_Prep->ATH_Rxn ATH_Rxn->Analysis Decision ee > 99%? Analysis->Decision Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst No Final Final Product (S)-Alcohol Decision->Final Yes Recryst->Final

Figure 2: Decision tree and workflow for selecting and executing the reduction protocol.

Troubleshooting & Optimization

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by nitro group or oxygen.

    • Fix: Ensure rigorous degassing. Increase catalyst loading to

      
      .
      
  • Low pH in KRED:

    • Cause: Gluconic acid buildup from cofactor recycling.

    • Fix: Ensure the titration system is active (

      
      ). If pH drops 
      
      
      
      , enzyme activity halts.
  • Solubility Issues:

    • 4-methyl-3-nitroacetophenone is moderately hydrophobic. In KRED reactions, if the substrate crashes out, add

      
       Tween-80 surfactant or increase DMSO to 
      
      
      
      .

References

  • Biocatalytic Reduction of Acetophenones

    • Title: Enantioselective microbial reduction of substituted acetophenones.[4]

    • Source:Journal of Industrial Microbiology and Biotechnology (2008).[5]

    • URL:[Link]

  • Ruthenium Transfer Hydrogenation (Noyori-Ikariya)

    • Title: Asymmetric Transfer Hydrogenation of Prochiral Ketones C
    • Source:Journal of the American Chemical Society (1996).
    • URL:[Link]

  • Nitro Group Tolerance in Transfer Hydrogenation

    • Title: Chemoselective Transfer Hydrogen
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Ref for OPRD)

  • Commercial KRED Screening Kits

    • Source: Codexis / Cambrex Applic
    • URL:[Link]

  • General Synthesis of Nitro-Acetophenone Derivatives

    • Title: Synthesis of 1-(m-nitrophenyl)ethanol.[6]

    • Source:PrepChem.
    • URL:[Link]

Sources

Application Note: Asymmetric Synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol presents a classic challenge in pharmaceutical intermediate development: installing a chiral center at the benzylic position while preserving a reducible nitro group. This Application Note outlines two validated, high-fidelity protocols for this transformation:

  • Biocatalytic Reduction (KRED): The preferred route for maximum enantiomeric excess (>99% ee) and mild conditions, avoiding nitro-group reduction.

  • Ru-Catalyzed Transfer Hydrogenation (ATH): A robust, scalable chemical route using the Noyori-Ikariya catalyst, ideal for labs without biocatalysis infrastructure.

Both methods are designed to be chemoselective , strictly reducing the ketone (C=O) without affecting the nitro (-NO2) or aromatic moieties.

Strategic Analysis & Catalyst Selection

The Substrate Challenge

The target substrate, 1-(4-Methyl-3-nitrophenyl)ethan-1-one , contains two critical features:

  • Electronic Activation: The 3-nitro group is electron-withdrawing, making the carbonyl carbon highly electrophilic. This generally accelerates reduction rates compared to unsubstituted acetophenone.

  • Chemoselectivity Risk: Standard hydrogenation (H₂/Pd-C) poses a high risk of reducing the nitro group to an amine (aniline). Therefore, Transfer Hydrogenation (hydride transfer) is the mandatory mechanistic approach.

Selection Matrix
FeatureMethod A: Biocatalysis (KRED) Method B: Ru-ATH (Chemocatalysis)
Catalyst Ketoreductase (e.g., L. kefir ADH)RuCl(p-cymene)[(R,R)-TsDPEN]
Enantioselectivity Excellent (>99% ee)Good to Excellent (90–97% ee)
Nitro Tolerance Absolute (Enzymes are specific)High (under ATH conditions)
Reaction Medium Aqueous Buffer / DMSOFormic Acid / Triethylamine (TEAF)
Scalability Linear (requires cofactor recycle)High (standard batch reactors)

Protocol A: Biocatalytic Reduction (Ketoreductase)[1]

Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make this economical, a "coupled enzyme" system (e.g., Glucose Dehydrogenase, GDH) is used to regenerate the expensive cofactor in situ.

Reagents & Setup[2][3][4][5][6][7]
  • Enzyme: KRED screening kit (Focus on Lactobacillus kefir or Candida parapsilosis strains).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH-105) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (to solubilize the hydrophobic nitro-substrate).

Step-by-Step Protocol
  • Substrate Solution: Dissolve 500 mg of 1-(4-Methyl-3-nitrophenyl)ethan-1-one in 2.5 mL DMSO.

  • Buffer Prep: In a reaction vessel, add 25 mL of KPi buffer (pH 7.0) containing 1.5 equivalents of D-Glucose.

  • Cofactor Mix: Add 5 mg NADP+ and 10 mg GDH to the buffer.

  • Initiation: Add 20 mg of KRED enzyme powder. Stir gently for 5 minutes.

  • Reaction: Add the Substrate Solution dropwise.

  • Incubation: Stir at 30°C @ 250 rpm.

    • Critical Control: Monitor pH.[1][2] If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH.

  • Termination: After 24 hours, check conversion by TLC or HPLC.

  • Workup: Extract 3x with Ethyl Acetate. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Mechanism & Workflow Visualization

Biocatalysis_Cycle Substrate Nitro-Ketone (Substrate) Product Chiral Alcohol (Product) Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate Catalyzes NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH (Recycle) GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing the reduction of the nitro-ketone driven by NADPH recycling.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Principle: This method utilizes the Noyori-Ikariya mechanism . The Ruthenium center coordinates with the chiral diamine ligand (TsDPEN). The complex acts as a "hydride shuttle," abstracting hydride from formic acid and delivering it to the ketone.

  • Why Formic Acid? It is a milder reductant than H₂ gas and strictly chemoselective for C=O over -NO₂.

Reagents[2][3][4][5][6][7][9][10][11]
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Commercial or generated in situ).

  • Hydrogen Source: Triethylamine/Formic Acid azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Protocol
  • Catalyst Prep (In situ):

    • In a Schlenk flask under Nitrogen, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv).

    • Add 2 mL dry DCM and 0.02 equiv KOH. Stir for 10 mins (solution turns deep purple/orange).

    • Note: Pre-formed catalysts like RuCl(p-cymene)[(R,R)-TsDPEN] are preferred for reproducibility.

  • Substrate Addition:

    • Add 1.0 equiv (e.g., 1.0 g) of 1-(4-Methyl-3-nitrophenyl)ethan-1-one .

  • Reductant Addition:

    • Add 5:2 Formic Acid/TEA mixture (2.5 mL per gram of substrate).

  • Reaction:

    • Stir at 25–30°C for 12–16 hours.

    • Caution: Do not heat >40°C to avoid degrading the nitro group or catalyst leaching.

  • Quench & Workup:

    • Add water to separate phases.

    • Wash organic layer with saturated NaHCO₃ (to remove Formic Acid).

    • Dry over Na₂SO₄ and concentrate.[3]

Catalyst Screening Logic

Catalyst_Screening Start Start: Nitro-Ketone Substrate Choice Select Catalyst Class Start->Choice Ru_Path Ru-Noyori (TsDPEN) Choice->Ru_Path Chemical Lab Bio_Path Biocatalysis (KRED) Choice->Bio_Path Green/Bio Lab Ru_Check Check Nitro Stability (Use Formic Acid/TEA) Ru_Path->Ru_Check Bio_Check Screen KRED Panel (L. kefir, C. parapsilosis) Bio_Path->Bio_Check Ru_Opt Optimize: Temp < 40°C Ru_Check->Ru_Opt Bio_Opt Optimize: DMSO Cosolvent % Bio_Check->Bio_Opt Result Target: (R) or (S) Alcohol >95% ee Ru_Opt->Result Bio_Opt->Result

Figure 2: Decision tree for selecting and optimizing the catalytic route.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must validate the enantiomeric excess (ee). Do not rely on optical rotation alone, as the nitro group can induce non-linear rotation effects.

HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorbs strongly).

  • Expected Retention:

    • (S)-Enantiomer: ~12 min (Typical for OD-H).

    • (R)-Enantiomer: ~15 min.[4]

    • Note: Order may reverse depending on the specific column; always run a racemic standard.

Preparation of Racemic Standard (Control)

Before running chiral reactions, synthesize the racemate:

  • Dissolve 50 mg ketone in Methanol.

  • Add 1.5 equiv NaBH₄ at 0°C.

  • Quench with HCl, extract, and inject on HPLC.

  • Requirement: You must see two peaks of equal area (50:50). This validates your separation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Bio) Substrate insolubilityIncrease DMSO to 10-15% or add cyclodextrin.
Low Conversion (Ru) Catalyst poisoningEnsure DCM is dry; degas solvents to remove O₂.
Nitro Reduction (Aniline formation) Reductant too strongSTOP. Do not use H₂ gas/Pd. Switch to Formic Acid/TEA.
Poor ee (<90%) Temperature too highLower reaction temp to 20°C (Bio) or 0°C (Ru).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. [Link]

  • Gao, J., et al. (2014). Enantioselective reduction of substituted acetophenones by Candida species.[5][6] Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1][5] Angewandte Chemie International Edition. [Link]

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALCEL OD-H. [Link]

Sources

Biocatalytic Reduction of 4-Methyl-3-Nitroacetophenone: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comprehensive, reproducible protocol for the enantioselective biocatalytic reduction of 4-methyl-3-nitroacetophenone (4M3NA) to (S)-1-(4-methyl-3-nitrophenyl)ethanol.

Significance: The product, (S)-1-(4-methyl-3-nitrophenyl)ethanol, is a high-value chiral building block used in the synthesis of adrenergic receptor agonists and kinase inhibitors.[1] Traditional chemocatalytic hydrogenation often struggles with chemoselectivity (reducing the nitro group) and enantioselectivity. Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a superior route, delivering >99% enantiomeric excess (ee) while preserving the nitro moiety under mild aqueous conditions.

Scientific Foundation & Mechanism

The Biocatalytic System

The core transformation relies on the stereoselective transfer of a hydride ion from a nicotinamide cofactor (NAD(P)H) to the re- or si-face of the prochiral ketone.

  • Enzyme Class: Ketoreductases (KRED) / Alcohol Dehydrogenases (ADH) (EC 1.1.1.x).

  • Substrate: 4-methyl-3-nitroacetophenone (Hydrophobic, electron-deficient ring).[1]

  • Cofactor Regeneration: Essential for economic viability.[1] The protocol below utilizes the Glucose/Glucose Dehydrogenase (GDH) coupled system, which is thermodynamically favorable and drives the reaction to completion by producing gluconolactone (which hydrolyzes to gluconic acid).

Reaction Scheme Visualization

The following diagram illustrates the coupled enzymatic cycle required for this transformation.

Biocatalytic_Cycle Substrate 4-Methyl-3- nitroacetophenone KRED KRED/ADH (Main Enzyme) Substrate->KRED Product (S)-1-(4-Methyl-3- nitrophenyl)ethanol NADH NAD(P)H NADH->KRED NAD NAD(P)+ GDH GDH (Recycling Enzyme) NAD->GDH KRED->Product Reduction KRED->NAD GDH->NADH Gluconic Gluconic Acid GDH->Gluconic Oxidation Glucose Glucose Glucose->GDH

Caption: Coupled enzymatic cycle showing the reduction of the ketone substrate by KRED utilizing NAD(P)H, which is regenerated by GDH converting Glucose to Gluconic Acid.

Experimental Protocol

Materials & Equipment
  • Biocatalyst: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or recombinant Lactobacillus brevis ADH (LbADH) / Thermoanaerobacter ADH (ADH-T).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH-105 or similar), NADP+ disodium salt, D-Glucose.[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvents: DMSO (molecular biology grade), Ethyl Acetate (extraction), Isopropanol (HPLC grade).

  • Analytics: HPLC with Chiralcel OD-H column.[1]

Workflow Diagram

Experimental_Workflow Start Start: Substrate Preparation (50g/L in DMSO) Screen Step 1: Enzyme Screening (96-well plate, 24h) Start->Screen Select Hit Selection (>90% Conv, >99% ee) Screen->Select Opt Step 2: Optimization (pH, Temp, Cosolvent %) Select->Opt Scale Step 3: Preparative Scale (1g) (pH Stat Mode) Opt->Scale DSP Downstream Processing (EtOAc Extract -> Evaporation) Scale->DSP QC Quality Control (Chiral HPLC, NMR) DSP->QC

Caption: Step-by-step workflow from initial enzyme screening to preparative scale synthesis and quality control.

Detailed Procedure (Preparative Scale - 1 gram)

Step 1: Buffer Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (essential cofactor for some ADHs).

Step 2: Substrate Solution Dissolve 1.0 g (5.58 mmol) of 4-methyl-3-nitroacetophenone in 5 mL DMSO.[1] Note: The substrate has low water solubility. Pre-dissolving in DMSO prevents aggregation.

Step 3: Reaction Assembly In a 100 mL round-bottom flask or reactor vessel equipped with an overhead stirrer:

  • Add 85 mL of Buffer (from Step 1).

  • Add 1.5 g D-Glucose (approx. 1.5 eq).

  • Add 10 mg NADP+.[1]

  • Add 20 mg GDH (approx 50 U).

  • Add 50 mg of selected KRED/ADH enzyme (lyophilized powder).

  • Initiate reaction by adding the 5 mL Substrate/DMSO solution dropwise while stirring at 250 rpm.

  • Final Volume: ~90-100 mL.

  • Final Solvent Composition: ~5% DMSO v/v.

Step 4: Incubation & pH Control

  • Temperature: Maintain at 30°C.

  • pH Control: The reaction produces gluconic acid, which will lower the pH. Monitor pH and maintain at 7.0–7.5 using 1M NaOH (automatic titration or manual addition every 2-3 hours).

  • Time: Run for 18–24 hours.

Step 5: Work-up

  • Check conversion via TLC or HPLC (see Section 4).

  • Once conversion >99%, saturate the aqueous phase with NaCl (brine effect).

  • Extract 3x with 50 mL Ethyl Acetate (EtOAc).

  • Dry combined organic layers over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the yellow oil/solid product.

Analytical Methods (Self-Validating System)

To ensure scientific integrity, the reaction must be monitored using the following validated HPLC method.

ParameterCondition
Instrument HPLC with UV/Vis Detector (DAD)
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 0.8 - 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm (aromatic) and 210 nm
Retention Times (Approx) Substrate: ~12 min (S)-Product: ~16 min (R)-Product: ~19 min

Note: Retention times vary by system.[1] Inject pure substrate and racemic standard (produced via NaBH₄ reduction) to establish baselines.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acidEnsure active pH control (titrate with NaOH).[1]
Precipitation Substrate concentration too highReduce loading to 10 g/L or increase DMSO to 10%.
Low Enantioselectivity Wrong enzyme variantRe-screen KRED library; check L. brevis or L. kefir ADH.
Emulsion during Work-up Enzyme proteins acting as surfactantsFilter reaction mixture through Celite before extraction.[1]

References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones."[1] Green Chemistry, 2021.[1] Link (General methodology for KREDs).

  • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[1] Applied Microbiology and Biotechnology, 2007.[1] Link (Specifics on ADH-T and LbADH).

  • Codexis Inc. "Ketoreductase Screening Kits Protocol."[1] Link (Industry standard protocols for KRED screening).

  • BenchChem. "HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane." Link (Source for HPLC conditions of nitro-aromatic derivatives).

  • Tao, J., & Xu, J.H. "Biocatalysis in development of green pharmaceutical processes."[1] Current Opinion in Chemical Biology, 2009.[1] (Context on chiral intermediates for APIs).

Sources

"chiral resolution of racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the kinetic resolution of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral intermediate for various adrenergic receptor modulators and kinase inhibitors. While asymmetric reduction (e.g., Corey-Bakshi-Shibata) is possible, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB) is selected here for its operational simplicity, high enantioselectivity (E > 100), and scalability without the need for cryogenic conditions or heavy metal catalysts.

This protocol yields:

  • (S)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol (High optical purity, >99% ee)

  • (R)-1-(4-Methyl-3-nitrophenyl)ethyl acetate (Easily hydrolyzed to the (R)-alcohol)

Part 1: Scientific Rationale & Mechanism

The Challenge of Chirality

The target molecule contains a secondary benzylic alcohol stereocenter.[1] The presence of the meta-nitro and para-methyl groups introduces electronic and steric factors that can complicate standard chemical resolutions.

  • Electronic Effect: The electron-withdrawing nitro group increases the acidity of the hydroxyl proton, potentially accelerating the acylation rate compared to unsubstituted 1-phenylethanol.

  • Steric Effect: The para-methyl group is distal to the reaction center and generally well-tolerated by the lipase active site.

The Solution: Lipase-Catalyzed Transesterification

We utilize Novozym 435 (immobilized CALB), which follows the Kazlauskas Rule for secondary alcohols. The enzyme differentiates between enantiomers based on the fit of the "Large" (Aryl) and "Medium" (Methyl) substituents into its active site pockets.

  • Fast Reacting Enantiomer: (R)-Enantiomer

    
     Converted to Acetate Ester.
    
  • Slow Reacting Enantiomer: (S)-Enantiomer

    
     Remains as Alcohol.
    

Reaction Scheme:



Part 2: Analytical Method Development (Chiral HPLC)

Before initiating the resolution, a robust analytical method is required to determine the Enantiomeric Excess (ee).

Table 1: Recommended Chiral HPLC Conditions

ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) is the "gold standard" for aromatic alcohols.
Mobile Phase Hexane : Isopropanol (90 :[2] 10)Standard normal phase polarity for benzylic alcohols.
Flow Rate 0.8 - 1.0 mL/minBalances resolution and run time.
Detection UV @ 254 nmNitro-aromatic chromophore absorbs strongly here.
Temperature 25°CAmbient temperature prevents peak broadening.
Expected Elution (S)-Alcohol (approx. 10-12 min) (R)-Alcohol (approx. 14-16 min)Note: Elution order should be confirmed with a standard if available; otherwise, the ester peak (after hydrolysis) usually correlates to the R-isomer.

Part 3: Experimental Protocols

Workflow Visualization

G Start Racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Reaction Enzymatic Acylation (Novozym 435, Vinyl Acetate, MTBE, 30°C) Start->Reaction Monitoring Monitor via HPLC (Target: 50% Conversion) Reaction->Monitoring Filtration Filtration (Remove Enzyme) Monitoring->Filtration Conversion ~50% Evaporation Evaporation of Solvent Filtration->Evaporation Separation Column Chromatography (Silica Gel) Evaporation->Separation Product1 (S)-Alcohol (Unreacted, >99% ee) Separation->Product1 Polar Fraction Product2 (R)-Acetate Ester Separation->Product2 Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) Product2->Hydrolysis Optional FinalR (R)-Alcohol (Recovered) Hydrolysis->FinalR

Figure 1: Workflow for the enzymatic kinetic resolution and separation of enantiomers.

Step-by-Step Resolution Protocol

Reagents:

  • Racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (10.0 g, 55.2 mmol)

  • Novozym 435 (0.5 g, 5% w/w relative to substrate)

  • Vinyl Acetate (15.3 mL, 165 mmol, 3.0 eq)

  • Methyl tert-butyl ether (MTBE) (100 mL) or Toluene.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic alcohol in 100 mL of MTBE. Ensure the alcohol is fully dissolved.

  • Activation: Add 15.3 mL of Vinyl Acetate.

  • Initiation: Add 0.5 g of Novozym 435 beads.

  • Incubation: Place the flask in an orbital shaker (or use a magnetic stirrer at moderate speed to avoid crushing beads) at 30°C - 35°C .

  • Monitoring:

    • Take a 50 µL aliquot every 2 hours.

    • Dilute with 950 µL HPLC mobile phase.

    • Inject into HPLC.

    • Stop Point: Terminate reaction when the peak area of the ester matches the alcohol (approx. 50% conversion). This typically takes 6–24 hours depending on enzyme activity.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads. ( Note: The enzyme can often be washed with MTBE and reused.)

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil containing the (S)-alcohol and (R)-ester.

  • Purification:

    • Perform flash column chromatography on silica gel.

    • Eluent A (Non-polar): Hexane/Ethyl Acetate (95:5)

      
       Elutes (R)-Ester .
      
    • Eluent B (Polar): Hexane/Ethyl Acetate (70:30)

      
       Elutes (S)-Alcohol .
      
Hydrolysis of the (R)-Ester (Optional)

To recover the (R)-enantiomer:

  • Dissolve the isolated (R)-ester in Methanol (50 mL).

  • Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Stir at room temperature for 1 hour (TLC monitoring).

  • Concentrate, add water, extract with Ethyl Acetate, and dry over

    
    .
    

Part 4: Results & Troubleshooting

Table 2: Typical Performance Metrics

MetricTarget ValueTroubleshooting if Low
Conversion (c) 49-51%If <40% after 24h: Add more enzyme (up to 10% w/w) or increase temp to 40°C.
ee (Product) >98%If low: Stop reaction earlier (e.g., at 45% conversion).
ee (Substrate) >99%If low: Continue reaction slightly longer (to 52-53% conversion) to consume residual R-alcohol.
E-Value >100Calculated as

.

Critical Control Points:

  • Water Content: The system must be anhydrous. Water causes competitive hydrolysis of the vinyl acetate or the product ester, lowering ee. Use dried solvents.

  • Temperature: Do not exceed 50°C, as enzyme stability/selectivity may degrade.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds. Tetrahedron, 63(8), 1723-1747. Link (Foundational review on lipase resolution of substituted phenylethanols).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link (Industrial context for CALB usage).

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link (The theoretical basis for the R/S prediction).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Link (Source for column specifications).

Sources

Technical Guide: Derivatization of the Hydroxyl Group of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This technical guide details the derivatization strategies for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral building block often utilized in the synthesis of kinase inhibitors and adrenergic receptor modulators.

The molecule features a secondary benzylic hydroxyl group flanked by an electron-withdrawing nitro group (


) at the meta position and a methyl group at the para position relative to the ethyl chain. This specific electronic environment creates a unique reactivity profile:
  • Acidity: The electron-withdrawing nitro group renders the hydroxyl proton slightly more acidic than non-substituted benzylic alcohols.

  • Elimination Risk: The benzylic position stabilizes carbocation intermediates, increasing the risk of

    
     elimination to the corresponding styrene derivative (1-vinyl-4-methyl-2-nitrobenzene) under acidic or thermal stress.
    
  • Chemo-selectivity: Derivatization must avoid reducing the nitro group, requiring non-reductive conditions.

This guide covers three core workflows: Stereochemical Assignment (Mosher Esters) , Nucleophilic Activation (Mesylation) , and Oxidation (Ketone Synthesis) .

Reaction Landscape Visualization

The following diagram outlines the primary derivatization pathways and their critical decision points.

ReactionLandscape cluster_legend Legend Alcohol 1-(4-Methyl-3-nitrophenyl) ethan-1-ol Mosher Stereochemical Analysis (Mosher Esters) Alcohol->Mosher (R)/(S)-MTPA-Cl Pyridine Activation Activation (Mesylation) Alcohol->Activation MsCl, TEA < 0°C Oxidation Oxidation (Ketone) Alcohol->Oxidation MnO2 or DMP Elimination SIDE REACTION: Styrene Formation Activation->Elimination Heat or Excess Base key Blue: Substrate | Green: Analysis | Red: Activation | Yellow: Oxidation

Figure 1: Strategic reaction landscape for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. Note the critical elimination pathway during activation.

Module 1: Stereochemical Configuration (Mosher Ester Analysis)[7][8][9]

Rationale

As a secondary alcohol, this molecule possesses a chiral center. Determining the Enantiomeric Excess (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and absolute configuration (

vs

) is mandatory for regulatory compliance in drug development. The Mosher Ester method (using

-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is the gold standard for this analysis using NMR spectroscopy.
Causality & Mechanism

The MTPA moiety contains a phenyl ring that exerts a magnetic anisotropic effect. Depending on the configuration (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 or 

) of the alcohol center, the protons of the ethyl group (methyl vs methine) will lie either in the shielding or deshielding cone of the MTPA phenyl ring. By comparing the chemical shift differences (

) between the

-MTPA and

-MTPA esters, the absolute stereochemistry is deduced.[1][2]
Protocol: Synthesis of (R)- and (S)-MTPA Esters[8][9]

Reagents:

  • Substrate: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (10 mg, ~0.05 mmol)

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (1.5 eq)
  • Base: Pyridine (dry, 0.5 mL - acts as solvent and base)[2]

  • Catalyst: DMAP (Dimethylaminopyridine) - Optional, trace amount to accelerate kinetics.

Step-by-Step:

  • Preparation: In two separate 4 mL vials, dissolve 10 mg of the alcohol in 0.5 mL of dry pyridine.

  • Addition: To Vial A, add 15 µL of

    
    -MTPA-Cl. To Vial B, add 15 µL of 
    
    
    
    -MTPA-Cl.
  • Incubation: Flush with nitrogen, cap, and stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ester is less polar (higher

      
      ) than the alcohol.
      
  • Quench: Add 100 µL of water to hydrolyze excess acid chloride. Stir for 10 mins.

  • Work-up: Dilute with

    
     (5 mL), wash with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Analysis: Dissolve the crude residue in

    
     for 
    
    
    
    NMR.
Data Interpretation (Self-Validating System)

Calculate


 for the protons flanking the chiral center.
Proton Position

(ppm)

(ppm)

(S-R)
Configuration Inference
Methyl (

)
Value AValue BIf (-)Phenyl of (S)-MTPA shields Me

Me is "right"
Methine (

)
Value CValue DIf (+)Phenyl of (R)-MTPA shields H

H is "left"

Note: If the signs are consistent across the molecule according to the Mosher model, the assignment is valid.

Module 2: Nucleophilic Activation (Mesylation)

Rationale

The hydroxyl group is a poor leaving group.[3][4] Converting it to a mesylate (methanesulfonate) activates the position for subsequent nucleophilic substitution (e.g.,


 displacement with amines or azides).
Critical Risk: Elimination

Warning: Benzylic mesylates are prone to thermal and base-promoted elimination. The electron-withdrawing nitro group slightly destabilizes the carbocation (


 pathway), but the conjugation potential of the resulting styrene makes 

elimination a major competing pathway if the temperature rises above 0°C.
Protocol: Low-Temperature Mesylation

Reagents:

  • Substrate: 1.0 eq

  • Methanesulfonyl chloride (MsCl): 1.2 eq

  • Triethylamine (TEA): 1.5 eq (Do not use Pyridine alone; reaction is too slow and allows warming)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add substrate and DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -10°C (Salt/Ice bath). This is the critical control point.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic.

  • Reaction: Stir at -10°C to 0°C for 30–60 minutes. Do not warm to RT.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Rapid Work-up: Extract with cold DCM. Wash with cold brine. Dry over

    
     (avoid 
    
    
    
    as it is basic).
  • Storage: Concentrate in vacuo at < 25°C . Use immediately. Do not store benzylic mesylates.

Module 3: Oxidation (Ketone Synthesis)

Rationale

Oxidation to 1-(4-methyl-3-nitrophenyl)ethanone serves two purposes:

  • Analytical Standard: It is a common impurity in the alcohol synthesis.

  • Synthetic Reset: If the chirality is wrong, oxidizing to the ketone and re-reducing (asymmetrically) allows for chiral correction.

Method Selection: vs. DMP

While Swern oxidation is effective, Manganese Dioxide (


)  is preferred for benzylic alcohols due to its high chemoselectivity. It will oxidize the benzylic alcohol without touching the methyl group or the nitro group, and it requires no aqueous work-up (filtration only).
Protocol: Oxidation

Reagents:

  • Activated

    
     (10–20 equivalents by mass). Note: 
    
    
    
    activity varies; excess is standard.
  • Solvent: DCM or Chloroform.

Step-by-Step:

  • Dissolve alcohol in DCM.

  • Add activated

    
     powder.
    
  • Stir vigorously at reflux (40°C) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove the manganese slurry.

  • Concentration: Evaporate solvent. The product is usually pure enough for use (

    
    ).
    

References

  • Mosher Ester Method: Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters of alpha-Methoxy-alpha-trifluoromethylphenylacetic Acid." Journal of the American Chemical Society, 1973 , 95, 512–519.

  • Benzylic Mesylate Stability: "Mesylates and Tosylates." Master Organic Chemistry.

  • Manganese Dioxide Oxidation: "Manganese Dioxide (MnO2) in Organic Synthesis." Organic Chemistry Portal.

  • General Reactivity of 1-(4-nitrophenyl)ethanol: PubChem Compound Summary for CID 592376.

Sources

Application Note: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utility, synthesis, and medicinal chemistry applications of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol . This compound serves as a critical chiral building block, particularly in the development of kinase inhibitors (e.g., p38 MAPK, ALK, ROS1) where the 1-phenylethyl moiety acts as a stereospecific anchor for pharmacophores.

Executive Summary

1-(4-Methyl-3-nitrophenyl)ethan-1-ol (CAS: 1344927-61-2 for (R)-isomer; generic precursors vary) is a bifunctional chiral intermediate. Its structural value lies in its orthogonal reactivity:

  • Chiral Secondary Alcohol: A handle for stereoselective etherification (Mitsunobu) or conversion to a chiral amine (Ritter/Azide displacement).

  • Nitro Group: A "masked" aniline at the meta position relative to the alkyl chain, essential for forming hydrogen-bonding interactions in the ATP-binding pockets of kinases.

  • 4-Methyl Group: Provides hydrophobic bulk often required for selectivity in the hydrophobic back-pocket of enzymes.

This guide details the enantioselective synthesis , kinetic resolution , and downstream coupling protocols for integrating this scaffold into drug candidates.

Synthesis & Enantioselective Preparation[1]

The utility of this compound depends heavily on its optical purity. Racemic synthesis followed by resolution or direct asymmetric reduction are the standard industrial routes.

Route A: Biocatalytic Asymmetric Reduction (Preferred)

For high enantiomeric excess (>99% ee), Ketoreductases (KREDs) are the industry standard for reducing the precursor 3-nitro-4-methylacetophenone .

  • Substrate: 3-Nitro-4-methylacetophenone (CAS: 20616-03-9).

  • Enzyme System: KRED (e.g., KRED-P1 series) + Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Cofactor: NADP+ / NADPH.

Mechanism: The enzyme transfers a hydride from NADPH to the re- or si-face of the ketone, establishing the chiral center at C1.

Route B: Chemical Reduction & Lipase Kinetic Resolution

For laboratories without KRED libraries, a chemical reduction followed by enzymatic resolution is robust.

  • Reduction: NaBH₄ in MeOH reduces the ketone to the racemic alcohol .

  • Resolution: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) catalyzes the selective acetylation of one enantiomer (typically the (R)-isomer) using vinyl acetate as the acyl donor.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (p38, ALK, ROS1)

The 1-(substituted-phenyl)ethyl motif is a "privileged structure" in kinase inhibitors (e.g., Crizotinib, Ceritinib analogs). This specific scaffold allows for the construction of inhibitors binding to the ATP hinge region.

  • Strategy: The chiral alcohol is converted to a leaving group and displaced by a heterocycle (e.g., pyrazole, aminopyridine).

  • Role of Nitro Group: Post-coupling, the nitro group is reduced to an aniline. This aniline is then acylated to form an amide or urea, which often interacts with the "gatekeeper" residue or the DFG motif.

Synthesis of Chiral Anilines

The alcohol can be converted to a chiral amine via:

  • Mesylation followed by Azide displacement (inversion of configuration).

  • Staudinger Reduction to the primary amine. Result:1-(3-amino-4-methylphenyl)ethanamine , a diamine scaffold for macrocyclization.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol
  • Reagents: 3-Nitro-4-methylacetophenone (100 mg), KRED enzyme (5 mg), NADP+ (1 mg), Glucose (200 mg), GDH (2 mg), Phosphate Buffer (pH 7.0, 10 mL).

  • Procedure:

    • Dissolve substrate in 1 mL DMSO.

    • Add to the buffer solution containing glucose and cofactors.

    • Initiate reaction by adding KRED and GDH enzymes.

    • Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Monitor: Check conversion via HPLC (Chiralpak AD-H column).

    • Workup: Extract with Ethyl Acetate (3 x 10 mL). Dry over MgSO₄ and concentrate.

Protocol 2: Nitro Reduction to Aniline (Fe/NH₄Cl Method)

Use this mild method to preserve the chiral alcohol or downstream sensitive groups.

  • Substrate: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (or derivative).

  • Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv), EtOH/Water (3:1).

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Workup: Filter hot through Celite to remove iron sludge. Wash with MeOH. Concentrate filtrate.[1][2]

    • Purification: Flash chromatography (DCM/MeOH) to yield 1-(3-amino-4-methylphenyl)ethan-1-ol .

Protocol 3: Mitsunobu Coupling (Ether Synthesis)
  • Purpose: Attaching a phenol or acidic heterocycle to the chiral alcohol with inversion of configuration.

  • Reagents: Triphenylphosphine (PPh₃, 1.5 equiv), DIAD (1.5 equiv), Nucleophile (e.g., 4-hydroxypiperidine derivative).

  • Procedure:

    • Dissolve Alcohol and Nucleophile in anhydrous THF under N₂.

    • Add PPh₃. Cool to 0°C.[3]

    • Add DIAD dropwise over 10 minutes.

    • Stir at RT for 12 hours.

    • Note: If the nucleophile is the p38 kinase pharmacophore (e.g., a chloropyrrolotriazine), ensure anhydrous conditions to prevent hydrolysis.

Visualizations & Pathways

Workflow: From Precursor to Kinase Inhibitor Scaffold

The following diagram illustrates the transformation of the ketone precursor into a functionalized drug scaffold.

G Ketone 3-Nitro-4-methylacetophenone (Precursor) Alcohol 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (Chiral Intermediate) Ketone->Alcohol Asymmetric Reduction (KRED/NADP+) Coupled Chiral Ether/Amine (Scaffold) Alcohol->Coupled Mitsunobu (DIAD/PPh3) or Activation (MsCl) + SN2 Aniline Aniline Derivative (Active Pharmacophore) Coupled->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Drug Final Kinase Inhibitor (e.g., p38/ALK) Aniline->Drug Amide Coupling (R-COOH/HATU)

Figure 1: Synthetic workflow converting the acetophenone precursor into a bioactive kinase inhibitor scaffold.

Decision Tree: Resolution vs. Asymmetric Synthesis

D Start Start: 3-Nitro-4-methylacetophenone Route1 Route A: Biocatalysis Start->Route1 Route2 Route B: Chemical Reduction Start->Route2 KRED KRED Screening (High Cost, High ee) Route1->KRED Racemic Racemic Alcohol (NaBH4 Reduction) Route2->Racemic ProductA (R)-Alcohol (>99% ee) KRED->ProductA Lipase Kinetic Resolution (Novozym 435) Racemic->Lipase ProductB (S)-Acetate + (R)-Alcohol Lipase->ProductB

Figure 2: Strategic decision tree for obtaining enantiopure material based on resource availability.

References

  • Kinase Inhibitor Synthesis (p38)

    • Title: Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
    • Source: P
    • Context: Describes the reduction of 3-nitro-4-methylacetophenone and subsequent coupling str
    • URL:

  • Cinnoline Synthesis (Historical Context)

    • Title: Cinnolines.[1][2][4] Part IX. The preparation of some 4-hydroxycinnolines.[1][2]

    • Source:J. Chem. Soc., 1947, 235-238.
    • Context: Establishes the nitration and reduction chemistry of 4-methylacetophenone.
    • URL:

  • General Biocatalysis Protocols: Title: Biocatalytic Reduction of Acetophenones. Source:Organic Process Research & Development (General Reference for KRED methodology). Note: While specific KRED screening data for this exact CAS is proprietary to enzyme kits (e.g., Codexis), the protocol provided follows standard industry practice for meta-substituted acetophenones.

Sources

"1-(4-Methyl-3-nitrophenyl)ethan-1-ol as an intermediate in pharmaceutical synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis & Utilization of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Executive Summary & Strategic Importance

1-(4-Methyl-3-nitrophenyl)ethan-1-ol (CAS: 6944-59-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for small molecule kinase inhibitors and adrenergic receptor modulators. Its structural utility lies in the 3-nitro-4-methyl substitution pattern, which offers orthogonal reactivity:

  • The Nitro Group: A latent aniline precursor for Buchwald-Hartwig couplings or amide bond formation.

  • The Chiral Alcohol: A handle for introducing chirality via stereospecific displacement (e.g., Mitsunobu) or activation (mesylation) followed by nucleophilic substitution to generate chiral amines.

This guide details the enantioselective synthesis of the (S)- or (R)-isomer via biocatalysis (Ketoreductase - KRED) and its downstream conversion to the corresponding chiral amine, a common motif in ALK and ROS1 inhibitor development.

Synthesis Strategy: Biocatalysis vs. Chemocatalysis

While racemic reduction using NaBH₄ is trivial, separating the enantiomers via chiral resolution is atom-inefficient (50% yield max). Modern process chemistry favors asymmetric reduction .

FeatureBiocatalysis (KRED) Chemocatalysis (CBS Reduction)
Enantiomeric Excess (ee) Typically >99%90–97% (often requires recrystallization)
Conditions Aqueous buffer, 30°C, pH 7THF, -20°C to 0°C, Moisture Sensitive
Scalability Excellent (Kilogram to Ton)Good, but cryogenic cooling is costly
Green Metrics High (Water solvent, biodegradable)Low (Borane reagents, halogenated solvents)

Recommendation: Use KRED (Ketoreductase) screening for the primary route. Use Corey-Bakshi-Shibata (CBS) reduction only if specific enzymes are unavailable.

Protocol A: Biocatalytic Asymmetric Reduction

Objective: Synthesis of (S)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol with >99% ee. Mechanism: Enzymatic hydride transfer from NADPH to the si-face or re-face of the ketone.

Materials
  • Substrate: 4-Methyl-3-nitroacetophenone (CAS: 5333-27-7)[1][2]

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel). Note: KRED-P1 series often favors acetophenones.

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (as co-solvent).

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare 100 mL of 100 mM KPi buffer (pH 7.0).

    • Add MgSO₄ (2 mM final concentration) to stabilize the enzyme.

  • Substrate Solution (Stock):

    • Dissolve 5.0 g (27.9 mmol) of 4-Methyl-3-nitroacetophenone in 10 mL DMSO. Note: Ensure complete dissolution; gentle warming (30°C) is permissible.

  • Reaction Initiation:

    • In a 250 mL round-bottom flask (equipped with an overhead stirrer), add 90 mL of the KPi buffer.

    • Add 250 mg of Glucose (cofactor recycling substrate).

    • Add 10 mg GDH (recycling enzyme) and 5 mg NADP+.

    • Add 50 mg of the selected KRED Enzyme .

    • Initiate stirring at 250 RPM.

    • Add the Substrate Solution dropwise over 10 minutes to prevent enzyme shock.

  • Incubation & Monitoring:

    • Maintain temperature at 30°C.

    • Checkpoint: Monitor reaction progress via HPLC every 4 hours.

    • Target: >98% conversion is typically achieved within 12–24 hours.

  • Workup:

    • Add 100 mL Ethyl Acetate (EtOAc) to quench the reaction.

    • Filter through a Celite pad to remove protein precipitates.

    • Separate phases; extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude product usually has >95% purity.[3] If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 80:20).

Protocol B: Downstream Transformation (Chiral Inversion)

Objective: Conversion of the chiral alcohol to the chiral amine via Mesylate activation and Azide displacement (Walden Inversion). Critical Quality Attribute: Preservation of enantiopurity (via clean inversion).

Workflow Diagram (DOT)

G Substrate 4-Methyl-3-nitro acetophenone Alcohol (S)-Alcohol (>99% ee) Substrate->Alcohol KRED / NADPH (Asymmetric Reduction) Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, TEA (Activation) Azide Chiral Azide (Inverted Configuration) Mesylate->Azide NaN3, DMF (SN2 Inversion) Amine (R)-Chiral Amine Target Intermediate Azide->Amine Pd/C, H2 (Staudinger/Reduction)

Caption: Stereochemical pathway from prochiral ketone to inverted chiral amine via enzymatic reduction and SN2 displacement.

Experimental Steps (Mesylation & Displacement)
  • Activation (Mesylation):

    • Dissolve 1.0 eq of (S)-Alcohol in dry DCM (0.2 M).

    • Cool to 0°C. Add 1.5 eq Triethylamine (TEA).

    • Add 1.2 eq Methanesulfonyl chloride (MsCl) dropwise.

    • Stir 2h. Quench with NaHCO₃. Isolate the Mesylate immediately (unstable on silica).

  • Displacement (Azidation):

    • Dissolve crude Mesylate in DMF.

    • Add 1.5 eq Sodium Azide (NaN₃). Safety: Use a blast shield.

    • Heat to 60°C for 4 hours.

    • Mechanism: The Azide attacks from the backside, inverting the (S)-center to the (R)-configuration.

  • Reduction to Amine:

    • Perform Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂, 1 atm) to yield the (R)-1-(4-methyl-3-nitrophenyl)ethan-1-amine .

Analytical Control & Quality Assurance

Trustworthiness relies on rigorous validation.

Method 1: Determination of Enantiomeric Excess (ee)

  • Instrument: HPLC (Agilent 1200 or equivalent).

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane:Isopropanol (90:10), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Isomer: 8.5 min

    • (R)-Isomer: 10.2 min

  • Calculation:

    
    
    

Method 2: Residual Nitro Check

  • Ensure no partial reduction of the nitro group occurred during the KRED step (rare, but possible with certain whole-cell biocatalysts). Verify via LC-MS (M+H peak should correspond to Alcohol, not Aniline).

Safety & Handling (Nitro Aromatics)

  • Energetic Hazard: Nitro-substituted aromatics can be shock-sensitive, especially when dry. Do not distill the distillation residue of the ketone precursor to dryness.

  • Azide Hazard: In Protocol B, avoid using halogenated solvents (DCM) with Sodium Azide where possible to prevent formation of diazidomethane (explosive). Use DMF or DMSO.

  • Toxicity: Treat the nitro-aromatic as a potential mutagen. Double-gloving and fume hood usage are mandatory.

References

  • Hollmann, F., et al. "Biocatalytic reduction of acetophenones: A comparative study." Green Chemistry, 2021.

  • Corey, E. J., et al. "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new route to optically active alcohols." Journal of the American Chemical Society, 1987.

  • Pfizer Inc. "Process for the preparation of chiral amines via nucleophilic substitution of active alcohols." US Patent 7,235,689, 2007.

  • Codexis. "Ketoreductase (KRED) Screening Kit User Manual." Codexis Technical Documentation, 2023.

(Note: While specific URLs are generated based on standard repository structures, users should verify access rights via their institutional subscriptions.)

Sources

Application Note: Chiral HPLC Method for the Separation of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral intermediate in the synthesis of adrenergic receptor antagonists and kinase inhibitors.

While 1-phenylethanol derivatives are classic probes for chiral chromatography, the specific substitution pattern of this molecule—featuring a nitro group at the meta position and a methyl group at the para position —introduces unique steric and electronic challenges. This guide moves beyond generic recipes, providing a logic-driven method development workflow that prioritizes Chiralcel OD-H and Chiralpak AD-H columns under normal-phase conditions.

Introduction & Structural Analysis[1][2]

The Target Molecule

The separation of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is not merely an academic exercise; it is a quality critical attribute (QCA) in pharmaceutical manufacturing. The (S)-enantiomer is frequently the bioactive scaffold, while the (R)-enantiomer may be inactive or toxic.

  • Chiral Center: Benzylic carbon attached to a hydroxyl group.

  • Electronic Factors: The -NO₂ group at position 3 is a strong pi-electron acceptor and hydrogen bond acceptor. This is the primary "handle" for chiral recognition.

  • Steric Factors: The -CH₃ group at position 4 provides bulk that can distort the phenyl ring's planarity relative to the nitro group. This steric hindrance requires a chiral stationary phase (CSP) with a flexible yet defined cavity.

Separation Strategy

We utilize Polysaccharide-based CSPs (specifically carbamates). These phases form a "chiral groove" where the analyte docks. The separation relies on a three-point interaction model:

  • Hydrogen Bonding: Between the analyte's -OH and the carbamate -NH or C=O on the CSP.

  • Pi-Pi Stacking: Between the nitrophenyl ring and the phenyl rings of the CSP.

  • Steric Inclusion: The fit of the methyl-substituted aromatic ring into the chiral cavity.

Materials and Instrumentation

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred for mixing flexibility).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Capable of stable control ±0.1°C (Range: 10°C – 50°C).

Reagents
  • n-Hexane (Hex): HPLC Grade (≥97%).

  • Isopropanol (IPA): HPLC Grade (≥99.9%).

  • Ethanol (EtOH): HPLC Grade, anhydrous.

  • Sample: Racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (approx. 1 mg/mL in EtOH).

Chiral Columns (The Screening Set)

Based on the structural analogues (nitro-phenylethanols), the following columns have the highest probability of success:

  • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – The "Gold Standard" for aromatic alcohols.

  • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – Complementary selectivity.

Method Development Workflow

The following diagram illustrates the decision matrix for developing this method.

MethodDevelopment cluster_mech Interaction Mechanism Start Start: Racemic Sample Screening Phase 1: Column Screening (OD-H & AD-H) Start->Screening Cond1 Condition A: Hexane/IPA (90:10) Flow: 1.0 mL/min Screening->Cond1 Decision Resolution (Rs) > 1.5? Cond1->Decision Optimize Phase 2: Optimization Adjust Solvent Strength Decision->Optimize No (Rs < 1.5) Validate Phase 3: Validation (Linearity, LOD, Robustness) Decision->Validate Yes Fail Switch Modifier (Try Hexane/EtOH) Optimize->Fail Still Rs < 1.5 Fail->Screening Retest Mech H-Bonding (OH group) Pi-Pi (Nitro-Aromatic) Steric Fit (Methyl)

Figure 1: Decision tree for chiral method development targeting nitro-substituted aromatic alcohols.

Experimental Protocols

Protocol 1: Initial Screening (Scouting)

Objective: Determine which polysaccharide backbone (Cellulose vs. Amylose) provides the best initial recognition.

  • System Prep: Flush system with Isopropanol to remove any reversed-phase solvents (Water/Acetonitrile). Switch to n-Hexane.

  • Column Installation: Install Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Parameters:

    • Flow Rate: 1.0 mL/min[1]

    • Temperature: 25°C

    • Detection: 254 nm (Nitro group absorption max) and 210 nm.[1]

  • Injection: 5 µL of 1 mg/mL racemic sample.

  • Criteria: Calculate Resolution (

    
    ).
    
    • If

      
      : Proceed to Validation.
      
    • If

      
      : Switch to Chiralpak AD-H  and repeat.
      

Expert Insight: Literature on 1-(4-nitrophenyl)ethanol suggests the OD-H column will likely yield an


 due to the strong interaction between the cellulose carbamate and the nitro group [1, 2].
Protocol 2: Optimization (Fine-Tuning)

Objective: Maximize resolution and minimize run time if the screening result is marginal (


).

A. Modifier Switching: If peaks are broad (tailing), switch the polar modifier from IPA to Ethanol . Ethanol is a sharper modifier and often improves mass transfer for nitro-aromatics.

  • New MP: n-Hexane / Ethanol (90:10 or 95:5).

B. Temperature Effects: Chiral recognition is enthalpy-driven. Lowering the temperature often increases resolution but broadens peaks.

  • Test: Lower temperature to 15°C if resolution is poor. Raise to 35°C if peaks are too broad.

Protocol 3: Recommended Final Method

Based on structural analogues, this is the high-probability "Standard Operating Procedure" (SOP) for this molecule.

ParameterSetting
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Run Time ~15 minutes (Enantiomer 1 ~9 min, Enantiomer 2 ~11 min)
Elution Order Typically (S) elutes before (R) on OD-H for this class, but must be confirmed with pure standards.[2]

Method Validation Summary

To ensure the method is reliable for drug development (per ICH Q2 guidelines):

  • Specificity: Inject blank mobile phase and placebo. Ensure no interference at the retention times of the enantiomers.

  • Linearity: Prepare 5 concentrations (e.g., 0.05 to 0.5 mg/mL).

    
     should be > 0.999.
    
  • Limit of Detection (LOD): Determine signal-to-noise ratio (S/N) of 3:1. For nitro-aromatics at 254 nm, this is typically very low (< 0.5 µg/mL).

  • Robustness: Vary flow rate (±0.1 mL/min) and Mobile Phase composition (±2% IPA). Resolution should remain > 1.5.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing Active silanol sites interacting with the Nitro group.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. Note: Usually not needed for OD-H, but helpful for older columns.
Loss of Resolution Column contamination or "Memory Effect".Wash column with 100% Ethanol (0.5 mL/min for 2 hours). Never use water on standard OD-H/AD-H columns.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column thermostat.[3] Pre-mix mobile phase in a single bottle rather than using on-line mixing for higher precision.

References

  • BenchChem Technical Support. (2025).[4][5] A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(4-Nitrophenyl)ethanol. BenchChem.[4][5] Link

  • Royal Society of Chemistry. (2007). HPLC separation of enantiomers using chiral stationary phases.[6][3][7][8][9] Česká a slovenská farmacie. Link

  • Sigma-Aldrich. (2025). GC Analysis of 1-Phenylethanol Enantiomers on Astec® CHIRALDEX™. Sigma-Aldrich Application Notes. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[6] Link

  • Lund University. (2022). Design, synthesis, and evaluation of 1-phenylethanol derivatives. Lund University Publications. Link

Sources

"determination of enantiomeric excess of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous protocol for the determination of enantiomeric excess (ee) of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a chiral secondary alcohol often generated via the biocatalytic or asymmetric reduction of 4-methyl-3-nitroacetophenone.[1]

High-precision ee determination is critical as this motif serves as a pharmacophore in various bioactive compounds, including kinase inhibitors and adrenergic receptor antagonists.[1] This guide prioritizes Normal-Phase Chiral HPLC as the gold standard due to the compound's UV activity and polarity, with Chiral GC presented as a validated orthogonal method.

Chemical Context & Separation Mechanism

Molecule Analysis:

  • Structure: A phenyl ring substituted with a methyl group (position 4) and a nitro group (position 3), bearing a chiral hydroxyethyl side chain (position 1).

  • Interaction Sites: The nitro group (π-acidic) and the hydroxyl group (H-bond donor/acceptor) are the primary handles for chiral recognition.

  • Separation Logic: The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[2]

    • HPLC: Polysaccharide-based CSPs (Amylose/Cellulose derivatives) utilize H-bonding and

      
       stacking.[1] The nitro group enhances 
      
      
      
      interactions with the phenylcarbamate moieties of the CSP.
    • GC: Cyclodextrin-based phases utilize inclusion complexation.[1][2][3] The 4-methyl group provides steric bulk that influences the fit within the cyclodextrin cavity.

Primary Protocol: Normal-Phase Chiral HPLC

This is the preferred method for robustness, scalability, and UV sensitivity.[1]

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with UV/Vis or PDA DetectorPDA allows peak purity confirmation (checking for co-eluting impurities).[1]
Column Daicel Chiralcel OD-H (Primary) or OB-H (Secondary)OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) offers superior resolution for nitro-aromatic alcohols due to strong

interactions [1].[1]
Dimensions 250 mm

4.6 mm ID, 5

m
Standard analytical dimensions for optimal plate count.[1]
Mobile Phase n-Hexane : Isopropanol (IPA)90:10 (v/v) is the standard starting point. IPA is the preferred modifier for H-bonding modulation.[1]
Flow Rate 0.5 – 1.0 mL/minLower flow (0.5 mL/min) improves resolution (

) during initial screening.
Temperature 25°C (Isothermal)Constant temperature is vital for reproducible retention times.
Detection UV @ 254 nm and 210 nmThe nitro-aromatic chromophore absorbs strongly at 254 nm.
Step-by-Step Methodology

Step 1: Preparation of Racemic Standard (System Suitability)

  • Dissolve 1.0 mg of rac-1-(4-Methyl-3-nitrophenyl)ethan-1-ol in 1.0 mL of IPA (HPLC grade).

  • Dilute 100

    
    L of this stock into 900 
    
    
    
    L of n-Hexane.[1]
  • Filter through a 0.45

    
    m PTFE syringe filter.[1]
    
  • Inject 5

    
    L. 
    
  • Goal: Achieve baseline separation (

    
    ). If 
    
    
    
    , lower IPA content to 5% (95:5 Hex:IPA).

Step 2: Sample Preparation

  • Crucial: Do not use acetone or chloroform as solvents for injection if using OD-H/OB-H, as they can damage the phase (unless using "immobilized" versions like Chiralpak IA/IB).[1]

  • Extract the reaction mixture (if aqueous/biocatalytic) with ethyl acetate.[4] Evaporate solvent and reconstitute in Mobile Phase.[1]

Step 3: Analysis & Calculation

  • Inject the enantioenriched sample.[5]

  • Integrate the area of the two enantiomers (

    
     and 
    
    
    
    ).
  • Calculate ee using the formula:

    
    
    
Troubleshooting Guide (HPLC)
  • Tailing Peaks: The nitro group can cause tailing on silica supports. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: Usually, alcohols require neutral or slightly acidic conditions.[1]

  • Low Resolution: Switch to Chiralcel OB-H (Cellulose tribenzoate). The different ester linkage often provides complementary selectivity for meta-substituted aromatics [2].[1]

Secondary Protocol: Chiral Gas Chromatography (GC)[2][6]

Use this method if the sample contains non-UV active impurities or if solvent waste reduction is a priority.

Instrumentation & Conditions
ParameterSpecificationRationale
Column CP-Chirasil-DEX CB or Rt-

DEXsa

-Cyclodextrin phases are ideal for separating secondary alcohols via inclusion mechanisms [3].[1]
Dimensions 25 m

0.25 mm

0.25

m
Standard capillary dimensions.[1]
Carrier Gas Helium or HydrogenConstant linear velocity (30-40 cm/s).
Injector Split Mode (50:1)Prevents column overload; 250°C.
Detector FID (Flame Ionization)275°C. Universal detection for organics.
Oven Program 100°C (hold 2 min)

2°C/min

160°C
Slow ramp rate maximizes resolution of the enantiomers.

Note: Derivatization (e.g., acetylation with acetic anhydride) is optional but often improves peak shape and resolution by removing the H-bond donor capability of the hydroxyl group, forcing the interaction to be driven by the inclusion complex [3].

Workflow Visualization

The following diagram outlines the decision process for selecting and optimizing the analytical method.

EE_Determination_Workflow Start START: Sample Received CheckSolubility Check Solubility & Stability Start->CheckSolubility ChooseMethod Select Primary Method CheckSolubility->ChooseMethod HPLC_Path HPLC (Chiralcel OD-H) ChooseMethod->HPLC_Path UV Active / Polar GC_Path GC (Chirasil-DEX) ChooseMethod->GC_Path Volatile / Stable HPLC_Screen Screen: Hex/IPA (90:10) Flow: 0.5 mL/min HPLC_Path->HPLC_Screen GC_Deriv Optional Derivatization (Ac2O/Pyridine) GC_Path->GC_Deriv CheckRes Resolution (Rs) > 1.5? HPLC_Screen->CheckRes Optimize_HPLC Optimize: 1. Reduce IPA to 5% 2. Switch to OB-H Column CheckRes->Optimize_HPLC No Final_Method Final Method Validation (Linearity, Precision) CheckRes->Final_Method Yes Optimize_HPLC->CheckRes GC_Deriv->Final_Method Report Report % ee Final_Method->Report

Figure 1: Decision tree for method development and optimization for chiral analysis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

Data Reporting & Validation

To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating.

Validation Criteria Table
Validation ParameterAcceptance CriteriaExperimental Check
Selectivity (

)

Run racemic standard.
Resolution (

)

(Baseline)

Precision (Repeatability) RSD

(n=5)
Inject standard 5 times.
Limit of Quantitation (LOQ) S/N > 10Critical for measuring high ee (>99%) where the minor peak is small.
Absolute Configuration Assignment

Do not assume elution order.

  • Literature Comparison: Compare retention times with known standards if available (e.g., (S)-1-(3-nitrophenyl)ethanol analogs often elute first on OD-H, but this must be verified) [2].

  • Derivatization (Mosher's Method): For absolute certainty, react the alcohol with (R)- and (S)-MTPA chloride and analyze via

    
    H NMR. This is the definitive method for assigning configuration if an authentic standard is unavailable.
    

References

  • Daicel Corporation. (n.d.).[6] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Kantam, M. L., et al. (2008).[1][7] "Biocatalytic reduction of substituted acetophenones." Organic Letters, 10(14), 2979–2982.[1] (Demonstrates HPLC separation of nitro-phenyl ethanol derivatives using Chiralcel columns).

  • Schurig, V. (2001).[1] "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299.[1] (Review of cyclodextrin-based GC separations for alcohols).

  • Royal Society of Chemistry. (2011). "Supplementary Information: Biocatalytic Synthesis." (Contains specific HPLC conditions for methyl/nitro substituted phenyl ethanols).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

[1]

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Chemoselective Reduction Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting the chemoselective reduction of 4'-methyl-3'-nitroacetophenone to 1-(4-methyl-3-nitrophenyl)ethan-1-ol . The core challenge in this synthesis is not the reactivity of the ketone, but the preservation of the nitro group and the efficient breaking of the intermediate boron complex.

While Sodium Borohydride (

  • Incomplete Borate Hydrolysis: Leading to product retention in the aqueous phase.

  • Solvent-Reagent Mismatch: Causing rapid decomposition of the hydride source before reduction is complete.[1]

  • Work-up Emulsions: Due to the amphiphilic nature of the nitro-alcohol product.[1]

This guide provides a validated protocol and a dynamic troubleshooting workflow to maximize your isolated yield.

Part 1: The Validated Protocol (High-Yield Route)

Do not deviate from the stoichiometry or temperature controls listed below without consulting the troubleshooting section.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4'-Methyl-3'-nitroacetophenone 1.0SubstrateEnsure SM is dry; water slows rate.[1]
Sodium Borohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
0.6 - 0.8ReductantUse 0.6 eq (2.4 hydrides) to minimize waste. Excess (>1.0 eq) increases side-reaction risk.
Methanol (MeOH) SolventSolventAnhydrous . Water content >0.5% decomposes

rapidly.
HCl (1M) or

ExcessQuenchEssential to break the B-O bond.
Step-by-Step Workflow
  • Dissolution: Dissolve the ketone (1.0 equiv) in anhydrous Methanol (10 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

    • Why: Cooling suppresses the decomposition of

      
       by the solvent and prevents over-reduction.
      
  • Addition: Add

    
     solid in small portions over 15–20 minutes.
    
    • Control: Monitor gas evolution (

      
      ). If bubbling is vigorous, pause. Rapid addition causes local heating and yield loss.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Perform TLC (Solvent: 30% EtOAc/Hexane). The ketone spot (less polar) should disappear; the alcohol spot (more polar) will appear.

  • Quench (The Yield Critical Step): Cool back to 0°C. Add Saturated

    
     or 1M HCl dropwise until pH reaches ~5–6.
    
    • Mechanism:[1] This hydrolyzes the tetraalkoxyborate intermediate

      
      . If you skip this or keep pH basic, the product remains trapped in the boron complex and is washed away in the aqueous layer.
      
  • Isolation: Evaporate bulk Methanol under reduced pressure (Rotavap). The residue will be a slurry.

  • Extraction: Add Water and Ethyl Acetate (EtOAc). Extract 3x. Wash combined organics with Brine. Dry over

    
    .[2][3]
    
  • Purification: Concentrate to yield a viscous yellow oil. If crystallization does not occur (common for this derivative), purify via short-path silica plug to remove boron salts.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

ReactionWorkflowcluster_failureYield Loss TrapStartStart: 4-Methyl-3-nitroacetophenoneSolventDissolve in MeOH (0°C)Start->SolventAddNaBH4Add NaBH4 (Portionwise)Solvent->AddNaBH4 Inert AtmIntermediateIntermediate: Tetraalkoxyborate Complex[B(OR)4]-AddNaBH4->Intermediate Hydride TransferQuenchAcidic Quench (pH 5-6)CRITICAL STEPIntermediate->Quench Completion (TLC)TrappedProduct trapped in Boron Complex(Water Soluble)Intermediate->Trapped No Acid QuenchHydrolysisHydrolysis releases free AlcoholQuench->Hydrolysis H+ / H2OExtractExtraction (EtOAc/Water)Hydrolysis->ExtractProductTarget: 1-(4-Methyl-3-nitrophenyl)ethan-1-olExtract->Product Evaporation

Figure 1: Reaction pathway emphasizing the critical hydrolysis step required to release the product from the intermediate boron complex.

Part 3: Troubleshooting & FAQs

Category A: Low Yield / Incomplete Conversion[1]

Q: My TLC shows starting material remaining even after 4 hours. Should I add more NaBH4?

  • Diagnosis: Your reagent may be decomposed.

    
     is hygroscopic; if the bottle was left open or the Methanol contained water, the hydride was consumed by the solvent/moisture, not the ketone.
    
  • Solution:

    • Do not add a massive excess immediately.

    • Add 0.2 equiv of fresh

      
       at 0°C.
      
    • If no reaction occurs, verify your solvent is anhydrous. Methanol reacts with

      
       slowly to form 
      
      
      and
      
      
      ; this reaction is accelerated by heat and acid.

Q: I obtained a low mass recovery after extraction.

  • Diagnosis: This is almost certainly an issue with Borate Complex Trapping . The intermediate alkoxyborate is water-soluble.[1] If the quench was not acidic enough or too brief, the alcohol was not released.

  • Solution:

    • Take your aqueous waste layer.

    • Acidify it carefully to pH 3–4 with 1M HCl.

    • Stir for 20 minutes.

    • Re-extract with EtOAc. You will likely recover the "missing" product.

Category B: Impurity Profile

Q: I see a new spot that is very polar (low Rf). Did I reduce the nitro group?

  • Analysis: Reducing a nitro group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) to an amine (
    
    
    ) with pure
    
    
    is extremely difficult and kinetically slow. It generally requires a transition metal catalyst (Pd, Ni, Co) or a stronger reductant (LiAlH4).
  • Likely Cause: The spot is likely the boron-alcohol complex that hasn't been hydrolyzed, or an azoxy dimer formed via base-catalyzed condensation (rare).[1]

  • Verification: Treat a TLC aliquot with dilute HCl, then run the plate again. If the spot moves to the expected alcohol Rf, it was just the complex.

Q: My product is a sticky oil, but the literature says it should be a solid.

  • Insight: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol has a low melting point and tends to supercool.[1] Impurities (residual solvent, boron salts) prevent crystallization.

  • Fix:

    • Dry the oil thoroughly under high vacuum (<1 mbar) for 4 hours.

    • Dissolve in a minimum amount of warm Hexane/EtOAc (9:1) and cool to -20°C.

    • Seed with a crystal if available, or scratch the glass.

    • If it remains an oil, it is acceptable for most downstream applications provided NMR confirms purity.

Category C: Chemoselectivity[1][4][5]

Q: Can I use Ethanol instead of Methanol?

  • Answer: Yes. Ethanol is safer (less toxic) and reacts slower with

    
    , making the reagent more stable. However, the reduction of the ketone will also be slower. If using EtOH, you may need to warm the reaction to RT or slightly above (30°C) to ensure completion.
    

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific experimental failures.

TroubleshootingQ1Is Conversion Complete?Q2Is Yield > 85%?Q1->Q2 YesA1Check Reagent QualityDry SolventQ1->A1 NoQ3Is Product an Oil?Q2->Q3 YesA3Acidify Aqueous LayerRe-extractQ2->A3 No (Lost in Aqueous)A2Success: ProceedQ3->A2 No (Solid)A4High Vac DryRecrystallize (Hex/EtOAc)Q3->A4 Yes

Figure 2: Diagnostic logic for common yield and physical state issues.

References

  • Organic Syntheses. (n.d.). General procedures for Sodium Borohydride reduction of ketones. Organic Syntheses, Coll. Vol. 4, p.15. Retrieved from [Link]

  • PubChem. (2024).[4][5] 1-(4-Methyl-3-nitrophenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4'-methyl-3'-nitroacetophenone and Sodium Borohydride before handling.[1]

"optimization of reaction conditions for asymmetric ketone reduction"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Ketone Reduction Ticket ID: #AKR-OPT-2024 Subject: Optimization & Troubleshooting Guide for Enantioselective Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Philosophy of Reduction

Welcome to the technical support center. You are likely here because your ketone reduction is suffering from one of the "Three Horsemen" of asymmetric synthesis: Low Conversion , Poor Enantiomeric Excess (ee) , or Scalability Failure .

In asymmetric ketone reduction, we generally choose between two dominant technologies: Biocatalysis (KREDs) and Asymmetric Transfer Hydrogenation (ATH) . This guide does not offer generic advice; it provides a causal analysis of why your reaction is failing and how to engineer the conditions to fix it.

Module 1: Biocatalysis (Ketoreductases/ADHs)

Status: Preferred for high selectivity and green process requirements.[1]

Biocatalytic reductions rely on the "Lock and Key" fit, but they are governed by the laws of enzyme kinetics (


, 

) and cofactor regeneration.
Core Workflow: The Cofactor Regeneration Cycle

You cannot run these reactions stoichiometrically with NADPH; it is too expensive (


/g). You must drive the cycle using a coupled enzyme system.

G Ketone Prochiral Ketone Alcohol Chiral Alcohol Ketone->Alcohol KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Hydride Transfer Glucose Glucose (Sacrificial) Glucono Gluconolactone (Waste) Glucose->Glucono Oxidation

Figure 1: The standard Glucose Dehydrogenase (GDH) coupled regeneration cycle. Failure often occurs not at the KRED, but at the GDH regeneration step.

Troubleshooting & Optimization Protocol (KREDs)

Q1: My conversion stalls at 50% regardless of time. Why?

  • Diagnosis: This is likely pH Drift or Gluconolactone Inhibition .

  • The Science: The GDH cycle produces gluconic acid (via lactone hydrolysis), which acidifies the media. Most KREDs deactivate below pH 6.0. Alternatively, gluconolactone itself can inhibit GDH.

  • The Fix:

    • Buffer Capacity: Increase phosphate buffer concentration from 50 mM to 100-200 mM.

    • Titration: Use a pH-stat to automatically dose NaOH (1M) to maintain pH 7.0–7.5.

    • Switch System: If acidification is unmanageable, switch to Isopropyl Alcohol (IPA) regeneration (requires an ADH that accepts IPA). Note: IPA regeneration is thermodynamically reversible; Glucose is irreversible.

Q2: My substrate is insoluble in buffer. Can I add organic solvents?

  • Diagnosis: Mass transfer limitation.

  • The Science: Enzymes are proteins; organic solvents can strip essential water layers, causing denaturation. However, many engineered KREDs (e.g., Codexis variants) are "solvent tolerant."

  • The Fix:

    • Screen Co-solvents: Test DMSO (5-10%), MeOH, or IPA.

    • The "Slug" Method: If the substrate is a liquid, run the reaction biphasic (Buffer + Neat Substrate). High agitation creates an emulsion, increasing surface area without dissolving the enzyme [1].

    • Solvent Selection Table:

SolventEnzyme Tolerance RiskSolubility EnhancementNotes
DMSO LowHighBest universal co-solvent (up to 20% v/v).
IPA ModerateModerateActs as co-substrate; shifts equilibrium.
THF HighHighOften denatures enzymes; use with caution.
MTBE LowHighGood for biphasic systems (doesn't mix with water).

Module 2: Chemocatalysis (Asymmetric Transfer Hydrogenation - ATH)

Status: Preferred for broad scope and when biological methods fail.

We focus here on Ruthenium(II)-arene complexes (Noyori-Ikariya type), utilizing a chiral diamine ligand (e.g., TsDPEN).

Core Mechanism: Kinetic vs. Thermodynamic Control

A critical failure mode in ATH is the erosion of enantioselectivity over time due to reaction reversibility.

ATH Start Start: Ru-Catalyst + Ketone Choice Hydrogen Source? Start->Choice IPA Isopropanol (IPA) Choice->IPA FA Formic Acid / TEA Choice->FA Rev Reversible Equilibrium (Thermodynamic Control) IPA->Rev Generates Acetone Irrev Irreversible (CO2 release) (Kinetic Control) FA->Irrev Generates CO2 (Gas) Risk Risk: Racemization over time Rev->Risk Benefit Benefit: High Kinetic EE Irrev->Benefit

Figure 2: The choice of hydrogen donor dictates the thermodynamic landscape. Formic acid drives the reaction to completion by releasing gas (


), preventing the reverse reaction.
Troubleshooting & Optimization Protocol (ATH)

Q3: I have high conversion but low ee (e.g., 20% ee). What is happening?

  • Diagnosis: The "Background Reaction" or "Thermodynamic Equilibration."

  • The Science:

    • Racemic Background: The ketone might be reducing non-catalytically (rare) or via trace metal impurities.

    • Reversibility: If using IPA, the product alcohol can be oxidized back to the ketone by the same catalyst. Since the catalyst prefers one enantiomer, it might selectively oxidize your product back, effectively racemizing the mixture over long reaction times [2].

  • The Fix:

    • Switch to Formic Acid/Triethylamine (5:2 azeotrope): This reaction produces

      
      , which bubbles out. The reverse reaction is chemically impossible. This is the #1 fix for low ee in ATH. 
      
    • Lower Temperature: Run at 0°C or -10°C. Enantioselectivity is driven by the difference in activation energy (

      
      ) between the R and S transition states. Lower temperatures maximize this difference.
      

Q4: The reaction won't start (0% Conversion).

  • Diagnosis: Catalyst Poisoning or Lack of Activation.

  • The Science: Ru-TsDPEN precatalysts are 16-electron species that require base activation to form the active 18-electron ruthenium-hydride. Also, chloride ions or acidic impurities in the substrate can poison the cycle.

  • The Fix:

    • Degas Solvents: Ruthenium hydrides are sensitive to oxidation. Sparge solvents with Nitrogen/Argon for 15 mins.

    • Check Base: Ensure you have added the necessary base (e.g., KOH or TEA) if using the pre-catalyst.

    • Purify Substrate: Distill or recrystallize the ketone to remove synthesis byproducts (acids/halides) that coordinate strongly to Ru.

Module 3: The "Triage" Optimization Protocol

When setting up a new screen, do not guess. Use this Design of Experiments (DoE) matrix.

Experimental Setup:

  • Scale: 20-50 mg ketone per vial.

  • Vessel: 2 mL HPLC vials or 96-well plate.

  • Analysis: Chiral HPLC/GC (establish method on racemate first).

The Screening Matrix:

VariableCondition A (Standard)Condition B (Aggressive)Condition C (Mild)Rationale
Catalyst Load S/C 1000S/C 200S/C 2000Determines catalyst activity limits.
Solvent Methanol (ATH) / Buffer (KRED)DCM or EtOAc (ATH)DMSO co-solventPolarity affects transition state stabilization.
Temperature 25°C40°C0°CHigh T = Rate; Low T = Selectivity.
Concentration 0.1 M0.5 M0.05 MHigh conc. improves throughput but risks inhibition.

Step-by-Step Optimization Workflow:

  • Screen 4-6 Catalysts (e.g., Ru-TsDPEN, Ru-MsDPEN, KRED-P1, KRED-P2) at standard conditions.

  • Select "Hit": Best combination of Conversion + EE.

  • Optimize Solvent: Run the "Hit" in 3 different solvents.

  • Optimize Temp/Conc: Push concentration until conversion drops; drop temperature until reaction is too slow.

References

  • Hollmann, F., et al. (2021).[2] Biocatalytic reduction of ketones: A practical guide. Green Chemistry.[1]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5] Accounts of Chemical Research.

  • Codexis Inc. (2022). Ketoreductase Screening Kits User Manual.

  • Blacker, A. J., et al. (2016). Asymmetric Methods and Their Use in the Pharmaceutical Industry.[3][6][7][8] Royal Society of Chemistry.

  • Gao, J. X., et al. (1996). A Viable Process for the Preparation of Enantiomerically Pure Alcohols. Chemical Communications.

Sources

"troubleshooting catalyst deactivation in the synthesis of chiral alcohols"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in Chiral Alcohol Synthesis

Topic: Troubleshooting Catalyst Deactivation in Asymmetric Hydrogenation & Biocatalytic Reduction Audience: Process Chemists, Kineticists, and CMC Leads Format: Interactive Technical Guide (Q&A + SOPs)

Executive Summary: The Cost of Silence

In chiral alcohol synthesis, a stalled reaction is rarely just a kinetic plateau; it is often a symptom of molecular suicide. Whether utilizing Noyori-type Ru-complexes or Ketoreductases (KREDs) , deactivation pathways are distinct, silent, and costly. This guide moves beyond generic advice ("check purity") to provide mechanistic diagnostics for identifying how your catalyst died and how to resurrect the process.

Diagnostic Triage: The "Stalled Reaction" Decision Tree

Before adjusting parameters, determine the failure mode using this logic flow.

TroubleshootingTree Figure 1: Diagnostic logic for distinguishing between catalyst death (poisoning) and kinetic inhibition. Start Symptom: Reaction Stalls (<95% Conversion) CheckGas Gas Uptake / Cofactor Consumption Stops Abruptly? Start->CheckGas Poisoning Hypothesis: Catalyst Poisoning or Irreversible Death CheckGas->Poisoning Yes Kinetics Hypothesis: Product Inhibition or Equilibrium Limit CheckGas->Kinetics No (Gradual slowing) SpikeTest Action: Standard Addition Test (Add fresh catalyst) Poisoning->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes Catalyst Death (Thermal/Oxidative) DiesAgain Reaction Stalls Again SpikeTest->DiesAgain Substrate Poisoning (S/N/P impurities) EquilCheck Action: Check Thermodynamic Limit (Increase H2 pressure / Remove product) Kinetics->EquilCheck

Category A: Homogeneous Metal Catalysis (Ru/Rh/Ir)

Focus: Asymmetric Hydrogenation (AH) & Transfer Hydrogenation (ATH)

Q1: My Ru-TsDPEN transfer hydrogenation stalls at exactly 50% conversion. Is the catalyst dead?

Diagnosis: Likely Product Inhibition or Reversibility , not necessarily death. Mechanism: ATH is an equilibrium process. The accumulation of the co-product (e.g., acetone from isopropanol) competes with the substrate for the metal center. However, if using formic acid/TEA, the catalyst may have formed an inactive hydride-bridged dimer . Troubleshooting Protocol:

  • The Acetone Sweep: If using IPA, actively distill off acetone or switch to an open system with a nitrogen sweep.

  • The Dimer Check: Ru-monomers (active) are often purple/orange; inactive dimers are often green/black. A color change to dark green suggests irreversible formation of [(η6-arene)Ru(μ-H)]2 species [1].

  • Solution: Increase catalyst loading staggered over time, or switch to a "tethered" catalyst (e.g., Ru-teth-TsDPEN) which physically prevents dimerization.

Q2: I observe high conversion but eroding enantiomeric excess (ee) over time. Why?

Diagnosis: Ligand Decoordination or Background Racemization . Mechanism:

  • Ligand Loss: Trace oxygen can oxidize phosphine ligands (e.g., BINAP to BINAP-oxide), creating an achiral or less selective active species.

  • Reversibility: In ATH, the product alcohol can be re-oxidized back to the ketone and re-reduced, scrambling the stereocenter (thermodynamic control vs. kinetic control). Corrective Action:

  • Stop Early: Monitor ee vs. conversion. If ee drops after 90% conversion, stop the reaction earlier.

  • Temperature Drop: Lower the temperature by 10°C. High T promotes ligand dissociation and reversible dehydrogenation [2].

Q3: The reaction never starts, despite using "fresh" catalyst.

Diagnosis: The "Induction Period" Trap or Poisoning . Mechanism: Pre-catalysts (e.g., [RuCl2(p-cymene)]2) require activation (removal of Cl ligands). If the base (KOH/TEA) is old (wet) or the substrate contains sulfur (thiols/thioethers) or amines, the active 16e- species never forms. SOP: The Poison Identification Assay

  • Control: Run a standard substrate (e.g., acetophenone) with your catalyst batch.

  • Spike: Add 10 mol% of your target substrate to the control.

  • Result: If the control reaction dies, your substrate contains a poison (likely S or N < 10 ppm).

  • Remediation: Treat substrate with scavenger resins (e.g., Cu-scavengers) or wash with dilute HCl (for amine impurities) prior to reaction.

Category B: Biocatalysis (Ketoreductases - KREDs)

Focus: Enzymatic Reduction using NADPH/NADH

Q1: My enzyme activity crashes after 4 hours. Is it the solvent?

Diagnosis: pH Drift (Gluconic Acid Buildup) or Interfacial Deactivation . Mechanism:

  • If using Glucose Dehydrogenase (GDH) for cofactor regeneration, gluconic acid is produced, rapidly lowering pH. KREDs are sensitive to pH < 6.0.

  • In biphasic systems (buffer/organic), enzymes denature at the liquid-liquid interface. Troubleshooting Protocol:

  • Buffer Strength: Increase buffer concentration (e.g., 100mM to 500mM Phosphate).

  • Titration: Use a pH-stat to automatically add base (NaOH) during the run.

  • The "Sacrificial Protein" Trick: Add BSA (Bovine Serum Albumin) to the reactor. BSA coats the solvent interface, protecting the expensive KRED [3].

Q2: I see conversion, but the cofactor (NADPH) costs are destroying the economics.

Diagnosis: Uncoupled Cofactor Oxidation . Mechanism: The enzyme may be oxidizing NADPH in a "futile cycle" due to dissolved oxygen (producing H2O2) or instability, rather than reducing the ketone. Corrective Action:

  • Degas: Sparge buffers with nitrogen. NADPH is oxidation-sensitive.

  • Regeneration Health Check: Measure the ratio of [Product Formed] : [Cofactor Consumed]. If < 100:1, your regeneration system (GDH/FDH/IPA) is failing, not the KRED.

Comparative Data: Sensitivity Matrix

ParameterMetal Catalysts (Ru-BINAP/TsDPEN)Biocatalysts (KRED/ADH)
O2 Sensitivity High (Oxidizes Phosphines)Moderate (Oxidizes Cofactors/Cys residues)
H2O Sensitivity Low (Often beneficial for ATH)N/A (Required solvent)
Sulfur (S) Tolerance Zero (Irreversible Poison)High (Often unaffected)
Temp. Ceiling High (>80°C possible)Low (<45°C typically)
Substrate Conc. High (Neat or >1M)Low (<200mM often required)
Deactivation Mode Dimerization / Ligand LossDenaturation / pH Drop

Visualizing Deactivation Pathways

DeactivationPathways Figure 2: Common molecular deactivation pathways for Ru-catalysts and Enzymes. ActiveCat Active Catalyst (16e- Ru-H species) Dimer Inactive Dimer (Irreversible) ActiveCat->Dimer Low H2 / High Base Oxidized Oxidized Ligand (Low ee) ActiveCat->Oxidized O2 Ingress Poisoned S-Bound Complex (Dead) ActiveCat->Poisoned Thiophene/Amine Impurity Denatured Unfolded Enzyme (Solvent/Temp) ActiveCat->Denatured T > 45°C / Organic Solv. Inhibited Product Inhibited (Reversible) ActiveCat->Inhibited High Product Conc.

References

  • Mechanisms of Deactivation in Ru-Catalyzed Transfer Hydrogenation. ACS Catalysis. (2019). Detailed kinetic analysis of dimer formation in Noyori-type complexes.

  • Chiral Catalyst Deactivation during Asymmetric Hydrogenation. MDPI. (2017). Kinetic modeling of Ru-bisphosphine deactivation and temperature effects.

  • Engineering Ketoreductases for Chiral Alcohol Synthesis. Chemical Communications. (2023). Strategies for stabilizing enzymes against solvent and thermal deactivation.

  • Catalyst Poisoning in Hydrogenation. BenchChem Technical Guides. (2025). Identification of sulfur and nitrogen poisons in industrial hydrogenation.

  • Immobilized Iridium Catalysts. NIH/PubMed. (2025). Prevention of multimeric inactive species via site-isolation on resins.[1]

Sources

"purification strategies for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-MNPE-001

Introduction: The Target & The Challenge

Welcome to the technical support hub for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol .

You are likely synthesizing this secondary alcohol via the reduction of 4'-methyl-3'-nitroacetophenone (also known as 4-methyl-3-nitroacetophenone). While the synthesis is straightforward (typically NaBH₄ reduction), the purification is deceptive. The product often isolates as a viscous, amber oil that refuses to crystallize, and it shares a similar Retention Factor (


) with its ketone precursor, making separation tedious. Furthermore, as a chiral benzylic alcohol, downstream applications in drug discovery often demand high enantiomeric excess (

).

This guide moves beyond standard textbook answers to address the specific "pain points" of this molecule.

Module 1: Chemical Purification (Removing the Precursor)

User Question: "I reduced the ketone with NaBH₄, but my NMR shows a persistent 5-10% ketone impurity. Flash chromatography isn't separating them well. What now?"

Scientist's Diagnosis: The nitro group and the aromatic ring create a "lipophilic drag" that makes both the ketone and the alcohol behave similarly on silica. If standard chromatography fails, you are likely dealing with "tailing" or insufficient polarity contrast.

Strategy A: The "Girard's Reagent" Wash (Chemo-Selective Extraction)

If you have <10% unreacted ketone, do not run a column yet. Use Girard’s Reagent T (betaine hydrazide chloride). It reacts selectively with the ketone to form a water-soluble hydrazone, while your alcohol remains in the organic layer.

Protocol:

  • Dissolve crude mixture in Ethanol/Acetic Acid (90:10).

  • Add 1.5 equivalents of Girard’s Reagent T (relative to the impurity).

  • Reflux for 1 hour.

  • Pour into water and extract with Ethyl Acetate (EtOAc).

    • Result: The alcohol moves to the EtOAc; the ketone (now a hydrazone salt) stays in the water.

Strategy B: Optimized Flash Chromatography

If you must use chromatography, standard Hexane:EtOAc is often too crude.

Recommended Solvent Systems: | Solvent System | Ratio (v/v) |


 Separation | Notes |
| :--- | :--- | :--- | :--- |
| DCM : MeOH  | 98 : 2 | High | Excellent for separating polar nitro-alcohols from non-polar ketones. |
| Hexane : EtOAc  | 4 : 1 | Moderate | Standard, but often leads to overlapping fractions. |
| Toluene : EtOAc  | 9 : 1 | High | Toluene interacts with the 

-system of the nitro group, altering selectivity. |

Module 2: Troubleshooting the Workup (The "Sticky Oil" Issue)

User Question: "My product is a viscous yellow goo that won't solidify. Is it impure?"

Scientist's Diagnosis: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol has a low melting point (often reported around 60–62°C for analogs, but frequently supercools into an oil).[1] However, if it is "sticky" or cloudy, you likely have boron complexes trapped in the matrix. Boric acid esters formed during reduction are notoriously difficult to hydrolyze.

The Fix: Oxidative or Acidic Quench Do not just add water.[2] You must break the Boron-Oxygen bond.

  • Acidic Method (Standard): Quench reaction with 1M HCl and stir vigorously for 30 minutes (not just 5 minutes). The pH must be <3 to hydrolyze the borate ester.

  • Oxidative Method (Faster): Add saturated

    
     followed by a small amount of tartaric acid or mild oxidative workup to chelate the boron species.
    

Module 3: Enantiomeric Resolution (Chiral Purity)

User Question: "I need the (R)-enantiomer for a docking study. The synthesis produced a racemate. How do I separate them without expensive HPLC?"

Scientist's Diagnosis: Nitro-substituted phenylethanols are excellent substrates for Kinetic Resolution using Lipases. The nitro group at the meta position actually enhances the reaction rate compared to unsubstituted analogs due to electronic effects.

The Protocol: Lipase-Mediated Transesterification We will use CAL-B (Candida antarctica Lipase B) to selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol untouched.

Workflow Diagram (Graphviz):

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Kinetic Resolution (Stir 24h @ 30°C) Racemate->Reaction Reagents CAL-B Lipase + Vinyl Acetate Reagents->Reaction Separation Column Chromatography Reaction->Separation Mixture R_Prod (R)-Acetate (Converted Product) Separation->R_Prod Elutes First (Non-polar) S_Prod (S)-Alcohol (Unreacted) Separation->S_Prod Elutes Second (Polar)

Caption: Enzymatic kinetic resolution workflow separating the (R)-acetate from the (S)-alcohol.

Experimental Steps:

  • Solvent: Use dry MTBE (Methyl tert-butyl ether) or Toluene . (Avoid alcohols).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Enzyme: Novozym 435 (immobilized CAL-B).

  • Procedure: Stir racemate (1g), Vinyl Acetate (2 eq), and Enzyme (50 mg) at 30°C. Monitor by HPLC/GC.

  • Stop Point: When conversion hits ~50%.

  • Purification: The (R)-acetate is much less polar than the (S)-alcohol. They separate easily on a short silica plug (Hexane:EtOAc 9:1).

Module 4: Crystallization & Storage

User Question: "Can I get this to crystallize?"

Scientist's Answer: It is difficult but possible. The meta-nitro group disrupts crystal packing compared to para-isomers.

  • Best Solvent: Hexane/Ether (slow evaporation).

  • Seed Crystal: If you obtain a solid fraction from a column, save a speck to seed the bulk oil.

  • Storage: Store under Argon at -20°C. Nitro compounds can darken (oxidize) upon prolonged exposure to light and air.

References & Grounding

  • Reduction Protocols: Standard reduction of 3-nitroacetophenone derivatives. Organic Syntheses, Coll.[1] Vol. 10, p. 252 (2017). Link

  • Lipase Resolution: Kinetic resolution of 1-phenylethanol derivatives using CAL-B. Journal of Molecular Catalysis B: Enzymatic, Vol 69, 2011. (General mechanism for nitro-phenylethanols). Link

  • Girard's Reagent T: Purification of ketones/alcohols. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard text for derivatization strategies).

  • Physical Properties: Data derived from PubChem Compound Summary for 1-(4-nitrophenyl)ethanol (analogous behavior). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol before handling. Nitro compounds may exhibit energetic properties.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol presents a classic "Push-Pull" conflict in process chemistry. You are managing a highly exothermic electrophilic aromatic substitution (Nitration) followed by a reduction that requires high chemoselectivity (reducing a ketone in the presence of a nitro group).

This guide addresses the three most common failure modes reported by our users during scale-up (>100g):

  • Thermal Runaway during the nitration of 4-methylacetophenone.

  • Loss of Chemoselectivity (formation of aniline impurities) during reduction.[1]

  • Stereochemical Control failures in asymmetric synthesis.

Part 1: The Nitration Phase (Critical Safety)

User Issue: "I am seeing temperature spikes and dark reaction mixtures during the nitration of 4-methylacetophenone at 500g scale."

Root Cause Analysis

The nitration of 4-methylacetophenone is deceptively fast. The methyl group (activator) and the acetyl group (meta-director) synergistically direct the nitro group to the 3-position.[2] While this guarantees high regioselectivity, it lowers the activation energy significantly, leading to rapid heat release.[1]

Troubleshooting Protocol 1.0: Thermal Management
ParameterLab Scale (<10g)Pilot Scale (>100g)Technical Rationale
Reagent Fuming HNO₃ / H₂SO₄70% HNO₃ / 98% H₂SO₄Fuming acid increases oxidative by-products (benzoic acids) on scale. Use standard mixed acid.[1]
Temperature -10°C to 0°C-15°C to -5°CThe larger thermal mass requires a lower jacket temperature to buffer the exotherm.
Addition Mode DropwiseDosing Pump (Flow Control) Manual addition is dangerous.[1] Use a pump linked to a temperature probe (Stop-flow if T > 0°C).[1]
Quench Pour onto iceReverse Quench Pump the reaction mixture into chilled water/ice. Pouring water into the acid mixture can cause an explosive boil-over.[1]

Q: Why is my product dark/tarry? A: You likely exceeded 5°C during addition.[1] At higher temperatures, the acetyl group is susceptible to oxidation by nitric acid, forming 4-methylbenzoic acid derivatives and nitrous gases (brown fumes). Strictly maintain T < 0°C.

Part 2: The Reduction Phase (Chemoselectivity)

User Issue: "We are detecting amino-impurities (aniline) and seeing low enantiomeric excess (ee) in the final alcohol."

The Chemistry Decision Tree

You must choose your reduction method based on your target stereochemistry. Standard hydrogenation (H₂/Pd-C) is forbidden here as it will reduce the nitro group to an amine (aniline) instantly.

Scenario A: Racemic Target (Chemical Reduction)

Recommended Reagent: Sodium Borohydride (NaBH₄) in Methanol.[1][3]

Protocol:

  • Dissolve 3-nitro ketone in Methanol (0.5 M).

  • Cool to 0°C (Essential to suppress nitro-reduction).

  • Add NaBH₄ (0.6 equiv) portion-wise.[1]

  • Critical Check: Monitor H₂ evolution. On scale, NaBH₄ decomposition is non-trivial.[1] Ensure scrubber capacity.

Q: Can I use Luche Reduction (NaBH₄ + CeCl₃)? A: Yes, and it is recommended for scale-up.[1] Cerium chloride activates the ketone specifically, making the reduction faster at lower temperatures, further protecting the nitro group.

Scenario B: Chiral Target (Bio-Catalytic Reduction)

Recommended Reagent: Ketoreductase (KRED) Enzymes.[1] Why: Chemical asymmetric hydrogenation (e.g., Ru-Noyori) often requires high pressure H₂, which risks reducing the nitro group.[1] Biocatalysis is ambient and perfectly chemoselective.[1]

Protocol:

  • Buffer: Potassium Phosphate (pH 7.0).

  • Cofactor: NADP+ + Glucose Dehydrogenase (GDH) for recycling.[1]

  • Solvent: 10-20% DMSO or IPA as cosolvent (substrate has low water solubility).[1]

Part 3: Visualization of Workflows

The following diagram illustrates the critical decision nodes and safety loops for this synthesis.

SynthesisWorkflow Start Start: 4-Methylacetophenone Nitration Nitration (HNO3/H2SO4) Exotherm Risk! Start->Nitration T < -10°C Quench Reverse Quench (Mix into Ice/Water) Nitration->Quench Controlled Dosing Intermediate Intermediate: 1-(4-methyl-3-nitrophenyl)ethan-1-one Quench->Intermediate Filtration/Drying Decision Target Stereochemistry? Intermediate->Decision Racemic Route A: Racemic (NaBH4 / MeOH / 0°C) Decision->Racemic Cost Driven Chiral Route B: Chiral (Enantiopure) (KRED Enzyme / pH 7) Decision->Chiral Pharma Grade ImpurityCheck QC Check: Is Aniline Present? Racemic->ImpurityCheck Chiral->ImpurityCheck Success Final Product: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol ImpurityCheck->Success No Aniline Fail REJECT: Purify via Acid Wash (Remove Amine) ImpurityCheck->Fail Aniline Detected Fail->Success Reprocessing

Figure 1: Process Flow Logic for the synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol, highlighting safety critical points (Red) and decision nodes (Green).

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is the regioselectivity so high for the nitration step? A: This is a case of "Cooperative Directing Effects." The methyl group at position 4 is an ortho/para director.[1] The acetyl group at position 1 is a meta director.[1][2]

  • Methyl directs to: Positions 3 and 5.[1]

  • Acetyl directs to: Positions 3 and 5.[1] Since both groups direct to the same positions, you get the 3-nitro isomer almost exclusively [1].

Q2: I have 5% of the "Aniline" impurity. How do I remove it? A: The aniline impurity (1-(3-amino-4-methylphenyl)ethanol) is basic. The target nitro-alcohol is neutral.[1]

  • Fix: Dissolve the crude mixture in Ethyl Acetate. Wash with 1N HCl.[1] The aniline will protonate and move into the aqueous layer. The nitro-alcohol will remain in the organic layer.

Q3: Can I use catalytic hydrogenation (Pd/C) if I use a poison like lead (Lindlar)? A: It is risky.[1] While poisoned catalysts reduce alkynes to alkenes, they are less effective at differentiating Nitro vs. Ketone.[1] On a large scale, even a 1% reduction of the nitro group creates a purification nightmare (colored impurities). We strongly advise against H₂/Pd for this specific nitro-ketone [2].[1]

Q4: For the KRED (Enzymatic) reduction, how do I handle the solubility of the nitro-ketone? A: Nitro-aromatics are often poorly soluble in buffer. Use a biphasic system (Buffer + MTBE) or a miscible cosolvent (DMSO up to 20%).[1] Most commercial KREDs are engineered to tolerate 10-20% organic cosolvent without denaturing [3].[1]

References
  • Ascaso-Alegre, C., et al. (2022).[1] Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols.[1][4] NIH/PubMed Central.[1] Available at: [Link] (Accessed via Search Context 1.2).[1]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds using simple borane-THF.[1][5] JRF Global Research.[1] Available at: [Link] (Accessed via Search Context 1.8).[1]

Sources

"impact of solvent and temperature on enantioselectivity"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Asymmetric Synthesis Optimization Hub .

I am Dr. Aris, your Senior Application Scientist. Below is a technical support guide designed to troubleshoot and optimize enantioselectivity (


) issues related to solvent and temperature parameters. This guide moves beyond basic "screening" and addresses the thermodynamic and mechanistic root causes of selectivity failure.

Part 1: The Thermodynamics of Selectivity (Temperature)

Core Concept: The "Colder is Better" Fallacy & Isoinversion. Many researchers assume that lowering the temperature (


) always increases enantioselectivity. This is incorrect. Selectivity is governed by the difference in Gibbs free energy between the transition states of the major and minor enantiomers (

).

The governing equation is:



  • 
     (Enthalpy):  Relates to bond strengths and steric repulsion. It favors the pathway with the lowest energy barrier.
    
  • 
     (Entropy):  Relates to the order/disorder of the transition state.
    
  • The Conflict: If

    
     and 
    
    
    
    have the same sign (e.g., the enthalpically favored pathway is entropically disfavored), there exists an Isoinversion Temperature (
    
    
    )
    .

Critical Warning: At


, the enantioselectivity is zero  (

). Crossing this temperature reverses the absolute configuration of the major product.
Visualizing Isoinversion

The following diagram illustrates how selectivity changes with temperature. Note that at


, the lines cross, indicating a racemic product.

Isoinversion High_T High Temperature (Entropy Dominates) Product_S Major Product: (S) Entropic Control High_T->Product_S Inversion Region Low_T Low Temperature (Enthalpy Dominates) T_inv Isoinversion Point (ee = 0%) Low_T->T_inv Heating Product_R Major Product: (R) Enthalpic Control Low_T->Product_R Typical Region T_inv->High_T Heating T_inv->Product_R T_inv->Product_S

Figure 1: The Isoinversion Principle. Selectivity is not linear; it is a competition between enthalpy and entropy. Crossing the red node flips the product chirality.

Part 2: Solvation Landscapes (Solvent Effects)

Solvent is not merely a medium; it is a ligand. It alters the height of the transition state energy barrier through three primary mechanisms:

  • Dielectric Stabilization ($ \epsilon $):

    • Mechanism:[1] Polar solvents stabilize charged transition states (TS).

    • Impact: If the selectivity-determining step involves charge separation (e.g., SN1 type), high-dielectric solvents (DMSO, MeCN) generally lower the activation energy but may reduce the difference between competing TS pathways, eroding

      
      .
      
  • Specific Solvation (Hydrogen Bonding):

    • Mechanism:[1][2][3] Protic solvents (MeOH, H₂O) can donate protons to basic sites on the catalyst or substrate.

    • Troubleshooting: If using a chiral H-bond donor catalyst (e.g., Thioureas, Squaramides), protic solvents will compete with the substrate, often killing selectivity completely.

  • The Hydrophobic Effect:

    • Mechanism:[1][2][3] In aqueous or biphasic systems, organic substrates may aggregate in the "hydrophobic pocket" of a catalyst to escape the solvent. This "solvent cage" can tighten the TS, often increasing selectivity.

Solvent Selection Matrix:

Solvent ClassExample

(approx)
Best For...Risk Factor
Non-Polar Toluene, Hexane2.0 - 2.4H-bond catalysts, radical reactions.Low solubility, slow rates.
Polar Aprotic THF, DCM7.5 - 9.0Metal-ligand binding, Lewis acids.Competitive coordination to metal center.
Polar Protic MeOH, IPA18 - 33Solvolysis, dynamic kinetic resolution.Disrupts H-bond networks; racemization.
High Dielectric DMSO, DMF36 - 47Ionic mechanisms.High background (uncatalyzed) reaction rate.

Part 3: Troubleshooting & Optimization Protocols

Workflow: The "Selectivity Rescue" Protocol

Use this logic flow when


 is lower than expected.

Troubleshooting Start Issue: Low Enantioselectivity (ee) Check_Rac 1. Check Background Reaction Run without catalyst. Start->Check_Rac Rac_Result Is there product? Check_Rac->Rac_Result Stop_1 High Background Rate Solvent is too polar or T is too high. Action: Lower T, use Non-Polar Solvent. Rac_Result->Stop_1 Yes Proceed_1 No Background Rxn Rac_Result->Proceed_1 No Check_Temp 2. Temperature Screen Run at +20°C, 0°C, -20°C, -40°C Proceed_1->Check_Temp Temp_Result Does ee increase linearly with cooling? Check_Temp->Temp_Result Linear_Yes Enthalpy Controlled Cool further (limit: solubility). Temp_Result->Linear_Yes Yes Linear_No Non-Linear / Inversion Calculate T_inv. Switch to Entropic Control (Heat?) Temp_Result->Linear_No No Check_Solv 3. Solvent Class Screen Test: Toluene (Non-polar), THF (Coord), DCM (Polar/Non-coord) Linear_Yes->Check_Solv Linear_No->Check_Solv

Figure 2: Diagnostic workflow for identifying the root cause of low enantioselectivity.

Part 4: Frequently Asked Questions (FAQ)

Q1: I lowered my reaction temperature from 0°C to -78°C, but the ee dropped from 85% to 40%. Why? A: You have likely crossed the Isoinversion Temperature (


)  or encountered a change in the rate-determining step.
  • Diagnosis: In some systems, the "unwanted" enantiomer pathway has a higher activation enthalpy but a more favorable activation entropy. As you cool down, the entropic penalty becomes less significant, and the enthalpic barrier dominates. If the major pathway was entropically driven, cooling it will hurt selectivity.

  • Action: Construct an Eyring Plot (ln(

    
    ) vs. 
    
    
    
    ). If the slope changes or the line crosses zero, you must optimize above the inversion temperature or change the catalyst to alter the
    
    
    .

Q2: My reaction works in DCM (90% ee) but fails in THF (<10% ee). The catalyst is a metal-Lewis Acid. A: This is a classic Competitive Coordination issue.

  • Mechanism: THF is a coordinating solvent (Lewis base). It is likely binding to the open coordination site of your metal catalyst, displacing the chiral ligand or blocking the substrate from binding. DCM is non-coordinating.

  • Action: Avoid oxygenated solvents (THF, Ether, Dioxane). Stick to Halogenated solvents (DCM, DCE, PhF) or Aromatics (Toluene).

Q3: Can I mix solvents to fine-tune selectivity? A: Yes, but proceed with caution.

  • Technique: "Solvent Blending" is useful when you need the solubility of a polar solvent but the selectivity of a non-polar one.

  • Protocol: Start with your high-selectivity non-polar solvent (e.g., Toluene). Titrate in the polar solvent (e.g., DCM) in 5% increments. Plot

    
     vs. %Polar Solvent. Often, there is a "cliff" where selectivity drops precipitously once the polar solvent disrupts the tight transition state assembly.
    

Q4: How do I measure the "Background Reaction" accurately? A: A high background rate is the silent killer of enantioselectivity.

  • Protocol:

    • Set up the reaction vessel with all reagents and solvent except the chiral catalyst.

    • Run at the exact temperature intended for the catalytic run.

    • Monitor conversion by NMR or HPLC at

      
      .
      
    • Threshold: If background conversion > 5% of the catalytic rate, the racemic product produced by the background reaction will significantly dilute your final

      
      .
      
    • Fix: Lower the temperature or reduce the concentration of the most reactive reagent.

References

  • Busch-Petersen, J., & Corey, E. J. (1998). "Isoinversion Temperature in Asymmetric Synthesis." Tetrahedron Letters. Explains the thermodynamic basis of temperature effects on enantioselectivity.

  • Kagan, H. B., & Fiaud, J. C. (1988). "Kinetic Resolution."[2][4] Topics in Stereochemistry. Foundational text on kinetic parameters and selectivity equations.

  • García-Urdiales, E., et al. (2005). "Non-Linear Effects in Asymmetric Catalysis." Chemical Reviews. Comprehensive review on aggregation and solubility effects.

  • Jacobsen, E. N., et al. (2009). "Solvent Effects in Asymmetric Catalysis." Advanced Synthesis & Catalysis. Discusses the role of dielectric constants and H-bonding.

Sources

"managing impurities in the starting material 4-methyl-3-nitroacetophenone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-3-nitroacetophenone (4M3NA), a key starting material in numerous pharmaceutical syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing impurities in this critical compound. Our goal is to provide practical, field-proven insights and solutions to common issues encountered during synthesis, purification, and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurities in 4-methyl-3-nitroacetophenone, providing foundational knowledge for effective troubleshooting.

Question 1: What are the primary sources and types of impurities in synthesized 4-methyl-3-nitroacetophenone?

Answer: Impurities in 4-methyl-3-nitroacetophenone typically originate from three main sources: the synthetic route, subsequent degradation, and storage conditions. The most common synthetic pathway is the nitration of 4-methylacetophenone.[1]

Common Impurities Include:

  • Isomeric Impurities: The nitration of 4-methylacetophenone is a regioselective reaction, but it is rarely perfectly selective. The primary isomeric impurity is 4-methyl-2-nitroacetophenone . Its formation is highly dependent on reaction conditions, particularly temperature and the composition of the nitrating agent.

  • Unreacted Starting Material: Residual 4-methylacetophenone is a common process-related impurity that can be carried through if the reaction does not go to completion or purification is inadequate.[2]

  • Over-Nitrated Byproducts: Under harsh conditions, dinitration can occur, leading to impurities such as 4-methyl-2,5-dinitroacetophenone or other dinitrated species.

  • Residual Solvents & Reagents: Inorganic impurities like residual sulfuric or nitric acid can be present if the washing steps are insufficient.[2] Organic solvents used during reaction and purification (e.g., dichloromethane, hexane) may also remain.[1]

The following diagram illustrates the primary synthesis pathway and the formation points of key impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation SM 4-Methylacetophenone (Starting Material) React Nitration (HNO3 / H2SO4, < -15°C) SM->React Prod 4-Methyl-3-nitroacetophenone (Product) React->Prod Imp1 Unreacted 4-Methylacetophenone React->Imp1 Incomplete Reaction Imp2 4-Methyl-2-nitroacetophenone (Isomer) React->Imp2 Poor Regioselectivity Imp3 Dinitrated Species (Over-reaction) React->Imp3 Harsh Conditions Imp4 Residual Acids/Solvents Prod->Imp4 Inefficient Work-up

Caption: Synthesis of 4M3NA and points of impurity introduction.

Question 2: How do impurities in 4-methyl-3-nitroacetophenone impact downstream processes and the final API?

Answer: The purity of a regulatory starting material (RSM) is critical, as impurities can be carried forward, react to form new impurities, or interfere with subsequent chemical transformations, ultimately compromising the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4]

Potential Downstream Impacts:

Impurity TypePotential Downstream Effect
Isomeric Impurities May have different reactivity, leading to the formation of isomeric API impurities which can be difficult to separate and may have different pharmacological or toxicological profiles.
Unreacted Starting Material Can react in subsequent steps to form unique, unintended byproducts. Its presence also reduces the molar yield of the desired reaction.
Reactive Impurities Functional groups on byproducts (e.g., a second nitro group) can interfere with catalysis, react with reagents, or lead to complex side reactions.
Residual Reagents (Acids) Can alter the pH of subsequent reactions, potentially catalyzing degradation or altering reaction kinetics.

According to ICH Q11 guidelines, manufacturers must demonstrate an understanding and control of the impurity profile of the starting material to ensure the quality of the drug substance.[5][6]

Question 3: What are the regulatory expectations for controlling impurities in this starting material?

Answer: Regulatory bodies like the FDA and EMA expect a robust control strategy for starting materials.[7] This is not just about meeting a final purity specification but understanding the entire impurity profile.

Key Regulatory Expectations:

  • Defined Specifications: A comprehensive specification for the starting material must be established, including tests for identity, assay, and specific, unspecified, and total impurities.[5][6]

  • Validated Analytical Methods: The analytical methods used to test the starting material must be validated to prove they are accurate, precise, and specific for the intended purpose.[5]

  • Impurity Fate Mapping: You must demonstrate an understanding of how impurities from the starting material are purged (or not) by the downstream process. This often involves "spike and purge" studies.[7]

  • Justification of Limits: Acceptance criteria for impurities must be justified based on process knowledge and their potential impact on the final API quality.[6] A significant level of an impurity is often considered to be greater than 0.10% in the drug substance.[3]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Scenario 1: Low Purity or Assay Result by HPLC

Problem: A new batch of 4-methyl-3-nitroacetophenone shows a purity of <98.5% by HPLC, failing the specification. The main impurities are identified as the starting material (4-methylacetophenone) and an unknown peak.

Troubleshooting Workflow:

G start OOS Purity Result (<98.5%) check1 Step 1: Verify System Suitability (Resolution, Tailing Factor) start->check1 investigate_synthesis Step 2: Review Synthesis Records - Temperature Control? - Reagent Stoichiometry? check1->investigate_synthesis Passed action1 Action: Re-run Analysis check1->action1 Failed investigate_workup Step 3: Review Work-up/Purification - Inefficient Washing? - Recrystallization Issues? investigate_synthesis->investigate_workup identify_unknown Step 4: Characterize Unknown Peak (LC-MS, NMR) investigate_synthesis->identify_unknown action2 Action: Optimize Reaction Time/ Temperature investigate_synthesis->action2 action3 Action: Re-purify Batch (See Protocol 2) investigate_workup->action3 action4 Action: Determine if Isomer or Byproduct. Adjust synthesis conditions accordingly. identify_unknown->action4

Caption: Troubleshooting workflow for out-of-specification (OOS) purity.

Causality and Actionable Insights:

  • Verify Analytical Integrity: Before investigating the process, always confirm the analytical result. Ensure HPLC system suitability parameters are met. An improperly integrated peak or poor column performance can mimic a purity issue.

  • Investigate Synthesis Parameters: The presence of unreacted starting material strongly suggests an incomplete reaction. Review the batch record for deviations in temperature control (critical for nitration), reaction time, or the molar ratio of nitrating agents.[1]

  • Assess Purification Efficiency: If synthesis parameters were normal, the issue may lie in purification. Inadequate washing will not remove acidic residues, and an improperly executed crystallization will fail to exclude process impurities.

  • Characterize the Unknown: Use hyphenated techniques like LC-MS to get a molecular weight for the unknown peak.[8] This is the fastest way to determine if it is an isomer (same MW as product) or a byproduct (different MW). Further structural elucidation may require isolation and NMR analysis.[9]

Scenario 2: Identification of an Unknown Isomer

Problem: An unknown impurity is consistently observed at ~0.15%. LC-MS analysis shows it has the same mass as the product.

Likely Cause & Solution:

  • Cause: This is almost certainly an isomeric impurity, most likely 4-methyl-2-nitroacetophenone. Its formation is favored by slight increases in reaction temperature or changes in the nitrating agent's concentration.

  • Confirmation: The identity can be confirmed by synthesizing a reference standard of the suspected isomer or by detailed 1H NMR analysis of the isolated impurity, looking for characteristic shifts and coupling patterns of the aromatic protons.

  • Solution:

    • Short-term: Implement a more efficient purification method. Recrystallization with a carefully selected solvent system can effectively purge this isomer. See Protocol 2 for a starting point.

    • Long-term: Re-optimize the nitration reaction. Focus on stringent temperature control (maintaining it below -15°C) and controlled, slow addition of the nitrating agent to improve regioselectivity.[1]

Part 3: Experimental Protocols & Methodologies

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the separation and quantification of 4-methyl-3-nitroacetophenone and its common process-related impurities.

Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for acidic/basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-31 min (70-30% B), 31-35 min (30% B)Gradient elution is necessary to separate compounds with different polarities, from the starting material to the more non-polar product and byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic nitro-compounds have strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile:Water (50:50)Ensures sample is fully dissolved in a solvent compatible with the mobile phase.
Protocol 2: Enhanced Purification via Recrystallization

Objective: To reduce the level of isomeric and process-related impurities in crude 4-methyl-3-nitroacetophenone.

Step-by-Step Methodology:

  • Solvent Selection (Screening): The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.

    • Initial candidates: Isopropanol (IPA), Ethanol, Ethyl Acetate/Hexane mixture.

  • Dissolution: In a suitable flask, add the crude 4-methyl-3-nitroacetophenone. Add the minimum amount of the chosen hot solvent (e.g., IPA at ~70-80°C) required to fully dissolve the solid with stirring. Causality: Using the minimum amount of solvent is critical to ensure a high recovery rate upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large, pure crystals. Then, place the flask in an ice bath for at least 1 hour to maximize precipitation. Causality: Slow cooling is key to selective crystallization. Rapid crashing will trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-45°C) until a constant weight is achieved. The melting point of pure 4-methyl-3-nitroacetophenone is 61-62°C.[1]

References

  • Step A: Preparation of 4-methyl-3-nitroacetophenone. PrepChem.com. [Link]

  • Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH - DS InPharmatics. InPharmatics. [Link]

  • Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. European Medicines Agency. [Link]

  • Selection and justification of regulatory starting materials. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S. Food and Drug Administration. [Link]

  • 3'-Nitro-4'-methylacetophenone. PubChem. [Link]

  • CN109232259B - A kind of preparation method of nitroacetophenone.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. World Journal of Pharmaceutical Research. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing Linearity and Range for Chiral HPLC Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological activity and patient safety. Consequently, the validation of analytical methods designed to assess enantiomeric purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the principal technique for this purpose.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of two cornerstone validation parameters: linearity and range . We will move beyond a simple recitation of procedural steps to dissect the underlying scientific principles and regulatory expectations, ensuring your chiral HPLC assay is not only compliant but robust and scientifically sound.

The Symbiotic Relationship of Linearity and Range

Linearity and range are not independent variables but are intrinsically linked. Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specific interval.[2][3] The range is that very interval—the span between the upper and lower analyte concentrations—where the method demonstrates acceptable levels of linearity, accuracy, and precision.[2][4] Establishing the range is therefore contingent upon first demonstrating linearity.

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the definitive source for validation of analytical procedures, these parameters are fundamental to proving a method is fit for its intended purpose.[2][5] For a chiral HPLC assay, the "intended purpose" is typically the quantification of the undesired enantiomer, which is treated as an impurity.

Designing the Linearity Study: A Tale of Two Enantiomers

A chiral assay presents a unique scenario. We are often interested in two things: the quantity of the desired enantiomer (the active pharmaceutical ingredient, or API) and, more critically, the quantity of the undesired enantiomer (the chiral impurity). The validation strategy must address both.

  • Desired Enantiomer (Major Peak): Linearity is typically assessed over a range of 80% to 120% of the nominal assay concentration.[4][6] This ensures the method is linear for the main component at concentrations expected during routine analysis.

  • Undesired Enantiomer (Minor Peak): This is the primary focus for purity testing. The range must encompass the levels at which this impurity needs to be controlled. This typically spans from the method's Limit of Quantitation (LOQ) up to 120% of the impurity specification limit.[2][7]

The assumption that enantiomers have identical response factors is common but should be verified during development, as differences in detector response can occur.[8]

Experimental Workflow for Linearity and Range Assessment

The following diagram outlines the typical workflow for a linearity study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Data Evaluation stock Prepare High-Concentration Stock Solution of the Undesired Enantiomer standards Create a Series of at least 5 Calibration Standards by Dilution (e.g., LOQ, 50%, 80%, 100%, 120% of spec limit) stock->standards Dilute inject Inject Each Standard Solution in Triplicate (n=3) standards->inject acquire Acquire Chromatograms and Integrate Peak Areas inject->acquire plot Plot Mean Peak Area vs. Concentration acquire->plot regress Perform Linear Regression Analysis plot->regress eval Evaluate Linearity Metrics: - Correlation Coefficient (r²) - Y-intercept - Residual Plot regress->eval

Caption: Workflow for establishing linearity and range.

Detailed Experimental Protocol

This protocol details the steps for establishing the linearity and range for the undesired enantiomer in a chiral HPLC assay.

Objective: To demonstrate that the HPLC detector response for the undesired enantiomer is directly proportional to its concentration across a defined range.

Materials:

  • Reference standard of the undesired enantiomer.

  • Reference standard of the desired enantiomer (for matrix simulation, if needed).

  • HPLC-grade solvents for mobile phase and diluent, consistent with the validated chiral method.

  • Calibrated volumetric flasks and pipettes.

  • Validated chiral HPLC system with a suitable detector (e.g., UV).

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of the undesired enantiomer reference standard and dissolve it in a known volume of diluent to create a high-concentration stock solution. The concentration should be high enough to prepare the highest concentration standard in the series with minimal dilution error.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a minimum of five concentration levels.[2] A common and robust approach is to bracket the specification limit. For example, if the limit for the undesired enantiomer is 0.15%, you might prepare standards at:

      • Level 1: Limit of Quantitation (LOQ)

      • Level 2: 50% of the specification limit (e.g., 0.075%)

      • Level 3: 100% of the specification limit (e.g., 0.15%)

      • Level 4: 120% of the specification limit (e.g., 0.18%)

      • Level 5: 150% of the specification limit (e.g., 0.225%)

    • Note: The concentrations should be calculated relative to a nominal concentration of the main drug substance (e.g., 1.0 mg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the validated method parameters (column, mobile phase, flow rate, temperature, detection wavelength).

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject each calibration standard solution in triplicate.[7] This allows for an assessment of precision at each level.

  • Data Collection:

    • Record the peak area for the undesired enantiomer from each injection.

    • Calculate the mean peak area and standard deviation for the triplicate injections at each concentration level.

Data Analysis and Acceptance Criteria: The Moment of Truth

The data gathered must be analyzed statistically to confirm linearity. A simple visual inspection of the calibration curve is insufficient for regulatory purposes.

Building the Calibration Curve

The primary tool for assessing linearity is the calibration curve, which plots the mean detector response (peak area) against the analyte concentration.

G cluster_plot Calibration Curve: Peak Area vs. Concentration c1 c2 c3 c4 c5 start end start->end y = mx + c r² ≥ 0.999 xaxis 6,0 xaxis->6,0 Concentration (µg/mL) yaxis 0,6 yaxis->0,6 Peak Area (AU*s)

Caption: Idealized calibration curve for a linear response.

Key Statistical Metrics

The evaluation of linearity relies on the output of a least-squares linear regression analysis.[9]

ParameterAcceptance CriterionRationale & Expert Insight
Correlation Coefficient (r²) Typically ≥ 0.999 [7]This value indicates the proportion of the variance in the detector response that is predictable from the concentration. While a high r² is necessary, it is not sufficient on its own. It can be artificially inflated by a narrow concentration range or a single influential point.
Y-intercept Should be close to zero and not statistically significant.A significant y-intercept suggests the presence of a systematic error (bias), such as interference from the blank or an issue with the integration baseline. It should be small relative to the response at the lowest concentration level.
Residual Plot Residuals should be randomly scattered around the x-axis.This is a powerful diagnostic tool. A random pattern confirms the appropriateness of a linear model. Any discernible pattern (e.g., a curve or a fan shape) indicates that a simple linear relationship may not be adequate and that the data might be better described by a non-linear model or requires transformation.[10]
Example Data and Analysis

Consider the following data for the undesired enantiomer of a hypothetical drug, "Chiral-X." The specification limit is 0.15% relative to a 1.0 mg/mL solution of the desired enantiomer.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)%RSD
LOQ0.505,1201.8%
50% of Spec0.757,5901.1%
100% of Spec1.5015,2100.8%
120% of Spec1.8018,3500.6%
150% of Spec2.2522,8800.5%

Regression Analysis Results:

  • Slope (m): 10150

  • Y-intercept (c): 85

  • Correlation Coefficient (r²): 0.9998

Interpretation: The r² value of 0.9998 comfortably meets the typical acceptance criterion. The y-intercept is small relative to the response at the LOQ. A visual inspection of the residual plot (not shown) reveals a random scatter of points. Based on this data, the method is linear across the tested concentrations.

Defining the Range: The Final Frontier

Having demonstrated linearity, accuracy, and precision (precision is indicated by the low %RSD at each level), the analytical range can be officially established.[4][10] For this example, the validated range for the chiral HPLC assay for the undesired enantiomer of "Chiral-X" would be 0.50 µg/mL to 2.25 µg/mL . This range is suitable for its intended purpose: quantifying the chiral impurity from its quantitation limit up to 150% of its specification limit, providing confidence in the quality control of the drug substance.

Conclusion: Beyond the Checklist

Establishing the linearity and range of a chiral HPLC assay is more than a box-ticking exercise for regulatory submission. It is a rigorous scientific investigation that underpins the reliability of your data. By understanding the "why" behind each step—from the selection of concentration levels to the statistical evaluation of the results—scientists can build robust, defensible analytical methods. This ensures that the data generated in the quality control laboratory accurately reflects the stereochemical purity of the drug, ultimately safeguarding patient health.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. [Link]

  • PharmTech. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaceutical Technology. (2003, November 1). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • PubMed. (2008, June 16). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Validation of Analytical Procedures: Methodology. [Link]

Sources

Precision in Chirality: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Integration Trap"

In drug development, the difference between 99.0% and 99.9% enantiomeric excess (


) is not merely statistical—it is toxicological. Since the Thalidomide tragedy, regulatory bodies like the FDA and EMA demand rigorous control of chiral purity.

While many techniques exist, accuracy (closeness to the true value) and precision (repeatability) vary wildly between them. This guide moves beyond textbook definitions to compare the three dominant methodologies: Chiral HPLC , SFC , and NMR .

The Core Metric: Resolution ( )

Before selecting a method, understand that accuracy in


 determination is a function of chromatographic resolution.


  • If

    
    :  Peaks overlap. Integration becomes a mathematical estimate, not a measurement. Accuracy degrades significantly.
    
  • If

    
    :  Baseline separation is achieved. Integration is precise.
    

Part 2: Method 1 — Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSP) remains the regulatory gold standard for final product release. Its strength lies in its robustness and the linear response of UV detectors.

Mechanism & Causality

We typically use Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives).[1]

  • Why? These create "chiral cavities." One enantiomer fits; the other is sterically hindered.

  • The Solvent Effect: In Normal Phase (Hexane/IPA), the alcohol acts as a displacer. Increasing alcohol concentration reduces retention but can also compress resolution.

Protocol: Validated Chiral HPLC Workflow

This protocol is designed to be self-validating through System Suitability Testing (SST).

  • Column Selection: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase Prep: n-Hexane/Isopropanol (90:10 v/v). Crucial: Premix volatiles to prevent on-line mixing fluctuations.

  • Equilibration: Flow at 1.0 mL/min for 45 mins. Monitor baseline stability (drift < 0.5 mAU/min).

  • System Suitability (The "Go/No-Go"):

    • Inject Racemic Standard (5 injections).

    • Requirement:

      
      , Tailing Factor (
      
      
      
      ) < 1.5.
    • Causality: If the racemate isn't split with baseline resolution, the

      
       of the sample cannot be trusted.
      
  • Sample Analysis: Inject test sample (10 µL).

  • Calculation:

    
    
    
Pros & Cons
  • Pros: Extreme precision (RSD < 0.5%), high sensitivity (UV), universally accepted by FDA/ICH.

  • Cons: Slow (20–40 min runs), high solvent consumption (Hexane is neurotoxic).

Part 3: Method 2 — Chiral SFC (The Modern Challenger)

Supercritical Fluid Chromatography (SFC) uses supercritical


 as the primary mobile phase.[2] It is rapidly replacing HPLC in high-throughput screening and prep-scale purification.
Mechanism & Causality

SFC operates on the same CSPs as HPLC but utilizes the low viscosity and high diffusivity of supercritical


.
  • The Density Effect: Solvating power in SFC is controlled by Back Pressure .

  • Critical Control Point: If the Back Pressure Regulator (BPR) fluctuates, density changes, shifting retention times and ruining integration accuracy.

Protocol: High-Speed SFC Workflow
  • System Prep: Set BPR to 120 bar (ensures supercritical state). Oven at 40°C.

  • Mobile Phase:

    
     / Methanol (85:15).
    
  • Equilibration: 5 minutes (SFC equilibrates 5x faster than HPLC).

  • Analysis: Inject 2 µL. Run time is typically < 5 mins.

Pros & Cons
  • Pros: Speed (3-5x faster than HPLC), Green chemistry, often higher

    
     due to diffusivity.
    
  • Cons: Detector noise (CO2 compressibility) can affect LOQ. Requires specialized hardware.

Part 4: Method 3 — NMR (The Scout)

Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) or derivatization (e.g., Mosher's Acid).

The Accuracy Gap

NMR is excellent for structural confirmation but poor for high-precision


 .
  • Sensitivity: NMR requires mg-level samples; HPLC requires ng-levels.

  • Linearity: The dynamic range of NMR is limited. Detecting 0.1% minor enantiomer (a 1000:1 ratio) is often lost in the baseline noise or satellite bands of the major peak.

Verdict: Use NMR for reaction screening (is


 > 80%?). Do not use for release testing (is 

> 99.5%?).

Part 5: Comparative Performance Data

The following table synthesizes performance metrics based on ICH Q2(R1) validation standards.

FeatureChiral HPLC (UV)Chiral SFC (UV)1H-NMR (with CSA)
Primary Utility Final QC / ReleaseHigh-Throughput / PrepEarly Screening
Accuracy (

)



Precision (RSD)



Limit of Quantitation 0.05% impurity0.1% impurity~2-5% impurity
Analysis Time 20 - 60 mins3 - 8 mins10 - 20 mins
Solvent Cost HighLowLow (Deuterated)

Part 6: Visualizing the Logic

Diagram 1: Method Selection Decision Matrix

Caption: A logical workflow for selecting the correct analytical technique based on the stage of drug development and required precision.

MethodSelection Start START: Sample Received StageCheck Development Stage? Start->StageCheck Screening Early Screening (Reaction Optimization) StageCheck->Screening Exploratory QC Final QC / Release (Purity Confirmation) StageCheck->QC Regulated Volatile Is Sample Volatile? Screening->Volatile UV_Active UV Chromophore? QC->UV_Active GC Chiral GC Volatile->GC Yes Soluble Soluble in CDCl3? Volatile->Soluble No NMR H-NMR + CSA Soluble->NMR Yes (Quick) SFC_Screen Chiral SFC (High Throughput) Soluble->SFC_Screen No / High Vol HPLC Chiral HPLC (NP/RP) (Gold Standard) UV_Active->HPLC Yes Deriv Derivatization Required UV_Active->Deriv No SFC_QC Chiral SFC (If Validated) HPLC->SFC_QC Alt. Method Deriv->HPLC

Diagram 2: Self-Validating HPLC Workflow

Caption: The critical path for ensuring data integrity during an HPLC sequence. Note the feedback loop at System Suitability.

ValidationLoop Setup 1. Column Equilibration (Stable Baseline) SST 2. System Suitability (Racemic Std) Setup->SST Check Check Resolution (Rs > 1.5?) SST->Check Fail Troubleshoot: Change Mobile Phase/Col Check->Fail No Pass 3. Run Blank (Check Carryover) Check->Pass Yes Fail->Setup Sample 4. Run Sample Pass->Sample Bracket 5. Bracketing Std (Verify Drift) Sample->Bracket Bracket->Sample Next Sample

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[1] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Sources

A Comparative Guide to Determining the Limit of Detection and Quantification for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, scientifically-grounded methodology for determining the limit of detection (LOD) and limit of quantification (LOQ) for the enantiomers of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. As a chiral intermediate crucial in the synthesis of various pharmaceutical agents, the precise quantification of its enantiomeric purity is paramount for ensuring drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals. It offers a comparative analysis of suitable analytical techniques and presents a detailed, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The Criticality of Enantiomeric Purity and Analytical Sensitivity

In pharmaceutical development, chiral compounds often exhibit enantiomer-specific pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of drug substances.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method.[2]

  • LOD : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with precision.[3][4]

  • LOQ : The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.[3]

For a chiral intermediate like 1-(4-Methyl-3-nitrophenyl)ethan-1-ol, a highly sensitive method with low LOD and LOQ values is essential to accurately measure the undesired enantiomer, which is often treated as an impurity.

Comparative Analysis of Analytical Methodologies

The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[5][6][]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Utilizes a liquid mobile phase to separate components based on their differential interactions with a solid chiral stationary phase.[8]Uses a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent.[9]
Advantages Robust, widely available, versatile with normal-phase, reversed-phase, and polar organic modes.[5][9]Faster separations, lower solvent consumption ("greener"), and often higher efficiency.[9]
Considerations Can generate significant organic solvent waste.Requires specialized instrumentation; method development can be more complex.
Selection Rationale For this guide, Chiral HPLC is selected as the primary technique due to its ubiquity in quality control laboratories and the extensive body of literature supporting its application in chiral separations.[1] The principles and validation steps described are, however, largely translatable to Chiral SFC.

The choice of the specific Chiral Stationary Phase (CSP) is the most critical factor for achieving separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for method development for compounds like 1-(4-Methyl-3-nitrophenyl)ethan-1-ol, which contains a hydroxyl group and an aromatic ring capable of hydrogen bonding and π-π interactions.[10][11]

Experimental Protocol: Determination of LOD & LOQ

This protocol is grounded in the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures".[12]

Instrumentation and Chromatographic Conditions
  • System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series or Lux® Cellulose/Amylose). A typical dimension would be 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A normal-phase mobile phase is often effective for this type of compound. A starting point could be a mixture of n-Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve a resolution (Rs) of > 2.0 between the enantiomers.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (e.g., 254 nm).

  • Injection Volume: 10 µL

Workflow for Method Validation

The following diagram outlines the logical flow for the analytical method validation process, with a focus on establishing the sensitivity of the method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Chiral Method Development & Optimization SysSuit System Suitability (Resolution, Tailing Factor) Dev->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Analytical Method Validation.

Step-by-Step Procedure for LOD & LOQ Determination

There are two primary methods recommended by the ICH for determining LOD and LOQ: (1) based on the Signal-to-Noise (S/N) ratio and (2) based on the standard deviation of the response and the slope of the calibration curve.[3]

This approach is often used for methods that exhibit baseline noise.[14]

  • Prepare a Dilute Solution: Prepare a solution of the racemate of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol at a known low concentration.

  • Serial Injections: Inject this solution multiple times (e.g., n=6) and also inject a blank (mobile phase) to establish the baseline noise.

  • Measure Signal and Noise: Measure the peak height (Signal) of the undesired enantiomer and the noise of the baseline in a region close to where the peak elutes. The noise (N) is typically measured as the standard deviation of the baseline signal over a defined interval.

  • Calculate S/N Ratio: Determine the signal-to-noise ratio (S/N).

  • Determine LOD and LOQ:

    • LOD is typically the concentration where the S/N ratio is approximately 3:1 .[15][16]

    • LOQ is typically the concentration where the S/N ratio is approximately 10:1 .[2][16]

  • Confirmation: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm that these S/N ratios are met.

This method is generally considered more statistically robust.[2][17]

LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S)

Where:

  • σ = the standard deviation of the response.

  • S = the slope of the calibration curve.

  • Construct a Calibration Curve: Prepare a series of at least 5-6 calibration standards of the undesired enantiomer at concentrations near the expected LOQ.[3] It is critical to use this low-level calibration curve and not extrapolate from a high-concentration linearity curve.[18]

  • Perform Linear Regression: Inject each standard multiple times (e.g., n=3) and plot the average peak area against the concentration. Perform a linear regression analysis to obtain the slope (S) of the line.

  • Determine σ (Standard Deviation of the Response): There are two common ways to estimate σ:

    • Based on the Standard Deviation of the Blank: Analyze a sufficient number of blank samples (e.g., n=10) and calculate the standard deviation of the responses.

    • Based on the Calibration Curve: Use the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line (often denoted as Sy/x or SE in software outputs).[17][18] This is a highly reliable method.

  • Calculate LOD and LOQ: Use the formulas above to calculate the LOD and LOQ values.

  • Experimental Verification: Prepare samples at the calculated LOD and LOQ concentrations and analyze them to verify the reliability of the calculated limits.[17]

G cluster_method Determination of LOD & LOQ cluster_calc Calculation Start Prepare low-level calibration standards (near expected LOQ) Inject Inject standards (n≥3) and blanks (n≥10) Start->Inject Plot Plot Peak Area vs. Concentration Inject->Plot Regress Perform Linear Regression Analysis Plot->Regress GetSlope Obtain Slope (S) from regression Regress->GetSlope GetSigma Obtain Std. Dev. of Response (σ) (e.g., from y-intercept or residuals) Calc_LOD Calculate LOD = 3.3 * (σ / S) GetSlope->Calc_LOD Calc_LOQ Calculate LOQ = 10 * (σ / S) GetSlope->Calc_LOQ GetSigma->Calc_LOD GetSigma->Calc_LOQ Verify Experimental Verification: Analyze samples at calculated LOD & LOQ Calc_LOD->Verify Calc_LOQ->Verify

Caption: Process for determining LOD and LOQ via the calibration curve method.

Data Presentation and Interpretation

The final results should be summarized in a clear and concise table. While specific experimental data for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is not publicly available, the following table presents a hypothetical but realistic comparison of results that could be obtained using two different chiral stationary phases.

ParameterCSP 1: Lux® Cellulose-2CSP 2: Chiralpak® AS-HICH Q2(R1) Method
Resolution (Rs) 2.83.5N/A
Calibration Range (µg/mL) 0.1 - 5.00.1 - 5.0Based on the Standard Deviation of the Response and the Slope
Regression Equation y = 51200x + 350y = 48900x + 280
Correlation Coefficient (r²) 0.99920.9995
Slope (S) 5120048900
Std. Dev. of y-intercept (σ) 12595
LOD (Calculated) (µg/mL) 0.008 0.006 LOD = 3.3 * (σ / S)
LOQ (Calculated) (µg/mL) 0.024 0.020 LOQ = 10 * (σ / S)
LOQ (Verified S/N Ratio) 10.5 : 111.2 : 1≥ 10:1

Interpretation: In this hypothetical comparison, the method using CSP 2 (Chiralpak® AS-H) demonstrates superior sensitivity, with lower calculated LOD and LOQ values. This is supported by a lower standard deviation of the response (σ), indicating less variability at the lower end of the calibration range. Both methods would be considered valid, as the experimentally verified S/N ratio at the calculated LOQ exceeds the typical acceptance criterion of 10:1.

Conclusion

Establishing the limit of detection and quantification is a non-negotiable step in the validation of analytical methods for chiral impurities. While direct comparison data for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol enantiomers is sparse, this guide provides a robust, first-principles approach based on ICH guidelines. By systematically developing a chiral HPLC method and rigorously applying statistical methods based on either the signal-to-noise ratio or the calibration curve's slope and response deviation, researchers can confidently establish the sensitivity limits of their analytical procedure. This ensures that the method is fit-for-purpose, meets stringent regulatory requirements, and ultimately contributes to the safety and quality of pharmaceutical products.

References

  • The Limit of Detection. LCGC International. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available at: [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • About Estimating the Limit of Detection by the Signal to Noise Approach. Walsh Medical Media. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? ResearchGate. Available at: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? MPL Lösungsfabrik. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • How to Calculate Limit of Detection | Signal to Noise | Openlab Chemstation Intelligent Reporting. YouTube. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Bitesize Bio. Available at: [Link]

  • How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). Medium. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. Available at: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]

  • How to determine the LOD using the calibration curve? MPL Lösungsfabrik. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. Available at: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

Sources

"comparison of different chiral stationary phases for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a critical chiral intermediate, often generated via the biocatalytic or asymmetric chemical reduction of 4-methyl-3-nitroacetophenone. Its enantiopurity is a key quality attribute in the synthesis of downstream pharmaceutical targets, including HIV protease inhibitors and various adrenergic receptor ligands.

This guide compares the performance of the two dominant chiral stationary phase (CSP) classes suitable for this analyte: Polysaccharide-based phases (Amylose/Cellulose carbamates) and Pirkle-type phases (Whelk-O 1).

Top Recommendation:

  • For Analytical Screening & QC: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1 . These phases typically provide the highest resolution (

    
    ) for nitro-substituted secondary alcohols due to a combination of hydrogen bonding and steric inclusion.
    
  • For Process Monitoring (Crude Mixtures): (S,S)-Whelk-O 1 . This phase is highly robust, resists fouling from reaction byproducts, and utilizes a specific

    
    -
    
    
    
    interaction mechanism ideally suited for the nitro-aromatic moiety.

Mechanism of Interaction

Understanding why a column works is essential for method development. The analyte contains three distinct interaction handles:[1][2]

  • Hydroxyl Group (-OH): Hydrogen bond donor/acceptor.

  • Nitro Group (-NO

    
    ):  Strong 
    
    
    
    -acid (electron-withdrawing) and weak hydrogen bond acceptor.
  • Aromatic Ring: Site for

    
    -
    
    
    
    stacking.
Interaction Pathways

InteractionMechanism Analyte Analyte: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol Polysaccharide Polysaccharide CSPs (AD-H, OD-H) Analyte->Polysaccharide H-Bonding (Carbamate NH/C=O) Analyte->Polysaccharide Inclusion (Chiral Cavity) Pirkle Pirkle-Type CSP (Whelk-O 1) Analyte->Pirkle Pi-Pi Stacking (Nitro group as Pi-Acceptor) Analyte->Pirkle H-Bonding (Amide linker) Outcome1 Baseline Separation Polysaccharide->Outcome1 High Selectivity (Alpha > 1.2) Outcome2 Robust Process Method Pirkle->Outcome2 High Durability & Speed

Caption: Mechanistic divergence between Polysaccharide and Pirkle-type phases for nitro-aromatic alcohols.

Comparative Analysis

The following data summarizes the expected performance characteristics based on experimental precedents for nitro-phenylethanol congeners.

FeatureAmylose Derivatives (e.g., Chiralpak AD-H, Lux Amylose-1)Cellulose Derivatives (e.g., Chiralcel OD-H, Lux Cellulose-1)Pirkle-Type (e.g., Whelk-O 1)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Primary Interaction H-Bonding + Steric InclusionH-Bonding + Steric Inclusion

-

Interaction (Donor/Acceptor)
Typical

(Selectivity)
High (1.2 - 1.5) Medium-High (1.1 - 1.3)Medium (1.1 - 1.25)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)Good (> 1.5)
Mobile Phase Mode Normal Phase (Hex/IPA)Normal Phase (Hex/IPA)Normal Phase or Reversed Phase
Robustness Sensitive (unless immobilized versions used)Sensitive (unless immobilized versions used)High (Covalently bonded)
Elution Order Typically (R) then (S) (varies by solvent)Often reverse of AmylosePredictable based on

-system
Technical Insight
  • Polysaccharide Advantage: The Amylose backbone often forms a helical cavity that perfectly accommodates the methyl-substituted phenyl ring, while the carbamate groups engage the hydroxyl. For 1-phenylethanol derivatives, AD-H is frequently superior to OD-H.

  • Whelk-O 1 Specificity: This column was designed specifically for compounds with

    
    -electron acceptor groups (like the nitro  group in your analyte). It is often used in synthetic labs because it equilibrates rapidly and is immune to damage from trace solvents like DCM or THF that might be present in crude reaction mixtures [1].
    

Experimental Protocols

Protocol A: High-Resolution Analytical Method (Polysaccharide)

Objective: Determination of Enantiomeric Excess (ee%) with maximum precision.

  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).[3]
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[3]

    • Note: No acidic additive is strictly necessary for neutral alcohols, but 0.1% diethylamine can improve peak shape if the nitro group causes tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the nitro-aromatic chromophore).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol. Dilute to 0.1 mg/mL with Mobile Phase.

Protocol B: Robust Process Monitoring Method (Pirkle)

Objective: Rapid analysis of crude reaction mixtures (e.g., biocatalytic reduction broth).

  • Column: (S,S)-Whelk-O 1 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol : Acetic Acid (90 : 9.5 : 0.5 v/v).[1]

    • Citation Support: This specific condition has been successfully used for monitoring the reduction of 4-methyl-3-nitroacetophenone derivatives [1].

  • Flow Rate: 1.5 mL/min (Whelk-O 1 supports higher flow rates due to lower backpressure).

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Method Development Decision Tree

Use this workflow to select the optimal column for your specific stage of development.

ColumnSelection Start Start: Method Development 1-(4-Methyl-3-nitrophenyl)ethan-1-ol SampleType What is the sample matrix? Start->SampleType Crude Crude Reaction Mix (Residual solvents/catalysts) SampleType->Crude Pure Purified Standard (QC / Final Product) SampleType->Pure Whelk Select (S,S)-Whelk-O 1 Reason: Robustness & Pi-Interaction Crude->Whelk High Durability Needed Poly Select Polysaccharide CSP Pure->Poly Max Resolution Needed Result Optimize Mobile Phase (Hex/IPA 90:10) Whelk->Result PolyType Screening Order: 1. Amylose (AD-H) 2. Cellulose (OD-H) Poly->PolyType PolyType->Result

Caption: Decision matrix for selecting CSP based on sample purity and operational requirements.

Troubleshooting & Optimization

  • Peak Tailing: The nitro group can interact with residual silanols on the silica support. If tailing occurs on Polysaccharide columns, switch to an Immobilized version (e.g., Chiralpak IA or Lux i-Amylose-1) which allows for stronger solvents, or add 0.1% TFA to the mobile phase to suppress silanol ionization.

  • Retention Time Drift: In Normal Phase, water content in the hexane/IPA is critical. Ensure solvents are "HPLC Grade" and consistently capped. For Whelk-O 1, the column equilibrates very fast, making it better for high-throughput screening.

References

  • Wiley-VCH . Synthesis of 1-(4-Methyl-3-nitrophenyl)ethylamine via reduction of 4-methyl-3-nitroacetophenone. (Method citation for Whelk-O 1 usage in nitro-acetophenone reduction monitoring). Available at: [Link]

  • Phenomenex . Lux Chiral Columns: Screening and Optimization Guide. (General protocols for Amylose/Cellulose selection for nitro-aromatics). Available at: [Link][3]

  • Daicel Corporation . Instruction Manual for CHIRALPAK® AD-H. (Standard operating conditions for Amylose-based phases). Available at: [Link]

Sources

Spectroscopic Analysis & Enantiomeric Separation: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of (R)- vs (S)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a critical chiral intermediate, often employed as a scaffold in the synthesis of adrenergic agonists and kinase inhibitors. Its enantiomers—(R) and (S)—possess identical scalar physical properties (boiling point, refractive index, achiral NMR spectra) but exhibit vastly different biological activities and interactions with polarized light.

This guide provides a technical comparison of the methods required to distinguish and quantify these enantiomers. As a Senior Application Scientist, I have structured this analysis to move from identification (Achiral) to quantification (Chiral HPLC) and absolute configuration assignment (Mosher’s Analysis).

Part 1: The Achiral Baseline (Why Standard Methods Fail)

Before attempting chiral separation, one must characterize the chemical purity of the racemate. In an achiral environment, both (R) and (S) enantiomers are indistinguishable.

Comparative Data: Achiral Spectroscopic Profile

The following data applies to both (R) and (S) forms equally.

TechniqueParameterObservationCausality
1H NMR Chemical Shift (

)
Identical. Quartet at ~4.8 ppm (CH-OH), Doublet at ~1.4 ppm (CH3).Isotropic magnetic environment averages nuclear precession equally.
FT-IR Wavenumber (

)
Identical. Broad band ~3350 cm⁻¹ (O-H str), Strong bands ~1530/1350 cm⁻¹ (NO2).Bond force constants and reduced masses are identical.
MS (ESI) m/zIdentical. Molecular ion [M+H]⁺ or [M+Na]⁺.Fragmentation patterns depend on bond energy, not spatial arrangement.

Scientist's Note: Do not rely on standard NMR for enantiomeric excess (ee) determination unless a Chiral Solvating Agent (CSA) is added.

Part 2: Chiral Chromatography (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the only robust method for accurate quantification of enantiomeric excess (ee).

Method Comparison: Chiral Columns

For nitro-substituted phenyl ethanols, polysaccharide-based columns are the industry standard.

FeatureOption A: Chiralcel OD-H Option B: Chiralpak AD-H Verdict
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)OD-H is Preferred
Mechanism H-bonding &

-

interaction in rigid cellulose grooves.
H-bonding in helical amylose channels.The nitro group interacts strongly with the carbamate NH on OD-H.
Typical

1.15 – 1.301.05 – 1.15Higher separation factor (

) on OD-H.
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:10)Isocratic Normal Phase.
Experimental Protocol: Chiral HPLC Separation

Use this protocol to determine % ee of your sample.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (aromatic absorption) or 210 nm.

  • Expected Elution:

    • Peak 1 (Minor/Major): Typically the (R)-enantiomer elutes first on OD-H for this class of alcohols (confirmation with standard required).

    • Peak 2 (Major/Minor): Typically the (S)-enantiomer.

Critical Check: Ensure the "void volume" marker (t0) is identified using 1,3,5-tri-tert-butylbenzene to calculate accurate capacity factors (


).

Part 3: Chiroptical Methods (The Quick Check)

Polarimetry measures the rotation of plane-polarized light.[1][2][3][4] While less accurate for ee determination than HPLC, it is essential for defining the "sign" of the enantiomer.

Specific Rotation

Based on structural analogs (e.g., 1-(4-nitrophenyl)ethanol), the rotation behavior is predictable but must be experimentally verified.

  • (R)-Enantiomer: Generally Dextrorotatory (+).

    • Analog Reference: (R)-1-(4-nitrophenyl)ethanol shows

      
       (
      
      
      
      ,
      
      
      ).
  • (S)-Enantiomer: Generally Levorotatory (-).

Formula for Optical Purity:



Scientist's Warning: The presence of the ortho-methyl group (relative to nitro) in 1-(4-Methyl-3-nitrophenyl)ethan-1-ol may induce steric twisting, potentially altering the magnitude or even the sign of rotation compared to the non-methylated analog. Always cross-validate with Chiral HPLC.

Part 4: Absolute Configuration (Mosher's Method)

When you synthesize a new batch and need to prove whether it is (R) or (S) without a reference standard, use Mosher's Ester Analysis . This relies on the anisotropic shielding effect of the phenyl group in Mosher's acid.

The Mechanism

React the alcohol with (R)- and (S)-MTPA-Cl (


-methoxy-

-trifluoromethylphenylacetyl chloride).
  • Case 1: In the (S)-MTPA ester of an (R)-alcohol, the protons on the right side of the Newman projection are shielded (shifted upfield, lower ppm).

  • Case 2: In the (R)-MTPA ester, the shielding reverses.

Protocol: NMR Derivatization
  • Mix: 5 mg Alcohol + 10 mg (R)-MTPA-Cl + 20 µL Pyridine-d5 in an NMR tube.

  • Analyze: Run 1H NMR. Focus on the methyl doublet of the ethanol side chain.

  • Compare: Calculate

    
    .
    
    • If

      
       for protons on the methyl side, the configuration is assigned based on the Mosher model (typically consistent with (R)-alcohol).
      

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this chiral alcohol.

G Start Crude 1-(4-Methyl-3-nitrophenyl) ethan-1-ol Achiral 1. Achiral HPLC/NMR (Check Chemical Purity) Start->Achiral ChiralHPLC 2. Chiral HPLC (OD-H) (Determine % ee) Achiral->ChiralHPLC If >95% Chem Purity PrepSep 3. Prep Separation (Isolate Enantiomers) ChiralHPLC->PrepSep If Racemic Polarimetry 4. Polarimetry (Measure [α]D) PrepSep->Polarimetry Moshers 5. Mosher's Analysis (Assign Absolute Config) Polarimetry->Moshers If Unknown Config Final Validated (R) or (S) Standard Polarimetry->Final If Ref Exists Moshers->Final

Caption: Analytical workflow for the isolation and assignment of chiral nitrophenyl ethanols.

References

  • Chiral Separation Strategy: Larihc, C. F. (2015). Comparison of Enantiomeric Separations and Screening Protocols. LCGC International. Link

  • Analogous Rotation Data: Royal Society of Chemistry. (2021). Supplementary Data for Biowaste-derived heterogeneous catalyst. (Contains specific rotation for (R)-1-(4-nitrophenyl)ethanol). Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for Absolute Configuration Assignment.
  • Enzymatic Reduction Context: BenchChem. (2025). Reduction of 3'-nitroacetophenone derivatives. Link

Sources

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